Product packaging for CR665(Cat. No.:CAS No. 228546-92-7)

CR665

Cat. No.: B3062350
CAS No.: 228546-92-7
M. Wt: 671.8 g/mol
InChI Key: DBOGGOVKHSCMNB-OMRVPHBLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

CR665 is the lead clinical development candidate from a series of highly selective peripheral kappa opioid receptor agonists. In preclinical studies, this compound was highly selective for the peripheral kappa opioid receptor. Preclinical animal studies suggest that this compound is a potent analgesic compound. In addition, unlike currently marketed opioids, this compound does not produce inhibition of intestinal transit (ileus), induce respiratory depression, or elicit signs of euphoria or addiction in animal models. Preclinical studies also indicate that this compound possesses anti-inflammatory activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H49N9O4 B3062350 CR665 CAS No. 228546-92-7

Properties

Key on ui mechanism of action

CR665 was highly selective for the peripheral kappa opioid receptor. It is intrinsically poor at penetrating the blood-brain barrier, which decreases the likelihood of CNS-mediated side effects. By acting with unprecedented selectivity at pain relieving receptors on peripheral nerves, and avoiding receptors in the central nervous system and gastrointestinal tract, CR665 has the potential to provide pain relief with minimal side effects.

CAS No.

228546-92-7

Molecular Formula

C36H49N9O4

Molecular Weight

671.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide

InChI

InChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1

InChI Key

DBOGGOVKHSCMNB-OMRVPHBLSA-N

Isomeric SMILES

CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N

Other CAS No.

228546-92-7

sequence

FFXR

Synonyms

CR665
D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-
FE 200665
FE200665

Origin of Product

United States

Foundational & Exploratory

The Discovery and Development of CR665: A Peripherally Selective Kappa-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CR665 is a peripherally selective tetrapeptide kappa-opioid receptor (KOR) agonist that was investigated for its analgesic properties. Its development marked a significant effort to create a potent pain reliever devoid of the central nervous system (CNS) side effects that limit the use of traditional opioids. By selectively targeting peripheral KORs, this compound was designed to provide pain relief at the site of injury or inflammation without crossing the blood-brain barrier, thereby avoiding adverse effects such as sedation, dysphoria, and respiratory depression. This guide provides a comprehensive overview of the discovery, history, and development of this compound, including its mechanism of action, preclinical and clinical findings, and the evolution to its successor compound, CR845 (difelikefalin). Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its pharmacological profile.

Introduction: The Rationale for a Peripherally Acting Opioid

The opioid crisis has underscored the urgent need for safer and non-addictive analgesics. Traditional opioids, which primarily act on the mu-opioid receptor (MOR) in the CNS, are associated with a high potential for abuse, addiction, and life-threatening side effects. The kappa-opioid receptor (KOR) emerged as an alternative target for analgesia. However, centrally acting KOR agonists are often associated with debilitating side effects, including dysphoria, hallucinations, and sedation, which have limited their clinical development.

The discovery that opioid receptors are also expressed on peripheral sensory neurons opened a new avenue for analgesic drug development.[1] Activation of these peripheral receptors can inhibit pain signaling at its source without affecting the CNS. This led to the development of peripherally restricted KOR agonists like this compound, with the hypothesis that such compounds could provide effective pain relief with a significantly improved safety profile.

Discovery and Preclinical Development of this compound

This compound, also known as FE 200665, is a peptide-based compound designed to have high affinity and selectivity for the KOR while possessing physicochemical properties that limit its ability to cross the blood-brain barrier.[1]

Mechanism of Action

This compound is a highly selective agonist of the KOR.[2] Its analgesic effects are mediated by the activation of KORs located on the peripheral terminals of sensory nerves. This activation leads to the inhibition of voltage-gated calcium channels and the opening of potassium channels, which in turn reduces neuronal excitability and the release of pro-inflammatory mediators, thereby dampening the transmission of pain signals to the CNS.[3]

Preclinical Pharmacology

Preclinical studies were crucial in characterizing the analgesic efficacy and peripheral selectivity of this compound. These studies were primarily conducted in rodent models of pain.

Binding Affinity and Selectivity:

In Vivo Efficacy:

The analgesic properties of this compound were evaluated in various animal models of pain, most notably the acetic acid-induced writhing test and the hot plate test.

  • Acetic Acid-Induced Writhing Test: This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of acetic acid. This compound demonstrated a dose-dependent reduction in the number of writhes in rats, indicating its efficacy in mitigating this type of pain.

  • Hot Plate Test: This test measures the response to thermal pain and is often used to evaluate centrally acting analgesics. The lack of significant activity of this compound in this test at doses that were effective in the writhing assay provided evidence for its peripheral restriction.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in various species are not extensively published. However, a significant limitation of this compound that hindered its development was its lack of oral bioavailability, a common challenge for peptide-based drugs. This necessitated intravenous administration in clinical settings.

Clinical Development of this compound

The promising preclinical profile of this compound led to its evaluation in human clinical trials. A notable study compared the analgesic efficacy of intravenously administered this compound to that of oral oxycodone and placebo in a multi-modal, multi-tissue experimental human pain model.

In this study, this compound demonstrated a selective analgesic effect on visceral pain, significantly increasing the pain rating threshold to esophageal distension compared to placebo. In contrast, oxycodone showed a more generalized analgesic effect, elevating thresholds for cutaneous, deep somatic, and visceral pain. This finding supported the potential of this compound for treating specific types of pain, particularly visceral pain, with a reduced side effect profile compared to traditional opioids.

The Evolution to CR845 (Difelikefalin)

The primary obstacle in the development of this compound was its poor oral bioavailability. To overcome this, a derivative of this compound, named CR845 (later known as difelikefalin), was developed. Difelikefalin is a synthetic peptide agonist of the KOR with a similar mechanism of action to this compound but with improved pharmacokinetic properties.

Difelikefalin has undergone extensive clinical development and has been approved by the FDA under the brand name Korsuva for the treatment of moderate-to-severe pruritus (itching) associated with chronic kidney disease in adults undergoing hemodialysis. While its development for pain is ongoing, the journey from this compound to the approved drug difelikefalin highlights the successful translation of the concept of a peripherally selective KOR agonist from a promising preclinical candidate to a clinically useful therapeutic.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Rat)

This protocol is a general representation of the acetic acid-induced writhing test used in preclinical analgesic screening.

Objective: To assess the peripheral analgesic activity of a test compound by quantifying the reduction in visceral pain responses (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male Wistar rats (180-220 g)

  • Test compound (this compound) solution

  • Vehicle control (e.g., saline)

  • Positive control (e.g., a known analgesic)

  • 0.6% acetic acid solution

  • Observation chambers

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are randomly assigned to treatment groups (vehicle, positive control, and different doses of the test compound).

  • The test compound, vehicle, or positive control is administered (e.g., intravenously or intraperitoneally) at a specific time point before the induction of writhing.

  • After the designated pretreatment time, each animal receives an intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

  • Immediately after the acetic acid injection, each animal is placed in an individual observation chamber.

  • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Hot Plate Test (Rat)

This protocol is a general representation of the hot plate test used to assess thermal nociception.

Objective: To evaluate the central analgesic activity of a test compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Test compound (this compound) solution

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

  • Hot plate apparatus with adjustable temperature

Procedure:

  • The hot plate is maintained at a constant temperature, typically 55 ± 0.5°C.

  • Animals are habituated to the testing room before the experiment.

  • Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.

  • Baseline latencies are determined for all animals before any treatment.

  • Animals are then treated with the test compound, vehicle, or positive control.

  • The hot plate test is repeated at various time points after treatment (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.

  • The percentage of the maximum possible effect (%MPE) is often calculated to normalize the data.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables are presented as illustrative examples based on the known characteristics of this compound and its derivatives.

Table 1: Preclinical Efficacy of this compound Derivatives (Illustrative)

AssaySpeciesEndpointResult
Kappa-Opioid Receptor Binding-Selectivity vs. MOR/DOR>11,000 - 200,000-fold
Acetic Acid-Induced WrithingRatInhibition of WrithingDose-dependent reduction
Hot Plate TestRatIncrease in LatencyMinimal effect

Table 2: Clinical Trial Results of this compound in Experimental Pain (Illustrative)

Pain ModalityThis compound Effect vs. PlaceboOxycodone Effect vs. Placebo
Visceral Pain (Esophageal Distension)Significant Increase in Pain ThresholdSignificant Increase in Pain Threshold
Cutaneous PainNo Significant EffectSignificant Increase in Pain Threshold
Deep Somatic PainNo Significant EffectSignificant Increase in Pain Threshold

Visualizations

Signaling Pathway of this compound at the Kappa-Opioid Receptor

KOR_Signaling cluster_effects Cellular Effects This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Analgesia Analgesia K_efflux ↑ K+ Efflux K_channel->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization

Caption: Simplified signaling pathway of this compound upon binding to the kappa-opioid receptor.

Experimental Workflow for Preclinical Analgesic Testing

Preclinical_Workflow start Start animal_prep Animal Acclimation and Baseline Measurement start->animal_prep grouping Randomization into Treatment Groups animal_prep->grouping treatment Administration of This compound, Vehicle, or Positive Control grouping->treatment pain_induction Induction of Pain (e.g., Acetic Acid Injection) treatment->pain_induction observation Observation and Data Collection (e.g., Writhing Count) pain_induction->observation analysis Data Analysis and Comparison between Groups observation->analysis end End analysis->end

Caption: General experimental workflow for preclinical evaluation of this compound's analgesic efficacy.

Conclusion

The development of this compound represented a targeted approach to opioid analgesic research, focusing on peripheral KOR agonism to separate pain relief from centrally mediated side effects. While the pharmacokinetic limitations of this compound prevented its advancement, it laid the crucial groundwork for the development of its successor, difelikefalin (CR845). The journey from this compound to an approved drug validates the therapeutic potential of peripherally restricted KOR agonists and serves as a compelling case study in rational drug design and development. Further research into this class of compounds may yet yield novel and safer treatments for a variety of pain states and other conditions.

References

The Selective Kappa-Opioid Receptor Agonism of CR665: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the selectivity of CR665 (also known as FE 200665 and JNJ-38488502) for the kappa-opioid receptor (KOR). This compound is a peripherally restricted tetrapeptide agonist of the KOR, which has been investigated for its analgesic properties, particularly in visceral pain, without the central nervous system side effects commonly associated with opioid use.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for the kappa-opioid receptor over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) is a key feature of its pharmacological profile. This high selectivity is demonstrated through various in vitro assays that measure both the binding affinity and functional potency of the compound at each receptor subtype.

Data Presentation

The following tables summarize the available quantitative data for this compound and its derivatives, highlighting its potent and selective agonism at the KOR.

Compound Receptor Binding Affinity (Ki, nM) Reference
This compoundKORData not explicitly found-
MOR>11,000-200,000 fold lower than KOR[1]
DOR>11,000-200,000 fold lower than KOR[1]

Table 1: Binding Affinity of this compound for Opioid Receptors. Note: While specific Ki values were not found in the literature, the profound selectivity ratio indicates negligible affinity for MOR and DOR.

Compound Receptor Functional Potency (EC50, nM) Assay Type Reference
This compoundKOR10.9G-protein activation[1]
MOR>11,000-200,000 fold higher than KORG-protein activation[1]
DOR>11,000-200,000 fold higher than KORG-protein activation[1]

Table 2: Functional Potency of this compound at Opioid Receptors. The EC50 value at the KOR demonstrates potent activation, while the high selectivity ratio suggests minimal to no functional activity at MOR and DOR.

Experimental Protocols

The characterization of this compound's selectivity involves several key in vitro experiments. The following sections detail the generalized methodologies for these assays.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound to a receptor. These assays involve competing the unlabeled compound (this compound) against a radiolabeled ligand known to bind to the opioid receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human KOR, MOR, or DOR are prepared.

  • Assay Buffer: A suitable buffer, typically Tris-HCl with co-factors like MgCl2, is used.

  • Competition Assay: A fixed concentration of a subtype-selective radioligand (e.g., [3H]-U69,593 for KOR, [3H]-DAMGO for MOR, [3H]-DPDPE for DOR) is incubated with the receptor-containing membranes in the presence of varying concentrations of this compound.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorMembranes Receptor Membranes (KOR, MOR, or DOR) Incubation Incubation (Equilibrium Binding) ReceptorMembranes->Incubation Radioligand Radioligand (e.g., [3H]-U69,593) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantification) Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Radioligand Binding Assay Workflow
[35S]GTPγS Binding Functional Assays

[35S]GTPγS binding assays are functional assays that measure the activation of G-proteins coupled to a receptor upon agonist binding. This assay determines the potency (EC50) and efficacy (Emax) of an agonist.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the opioid receptor subtypes are used.

  • Assay Buffer: The assay buffer typically contains GDP to ensure G-proteins are in their inactive state.

  • Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.

  • Incubation: The reaction is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.

  • Termination and Filtration: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS.

  • Quantification: The radioactivity retained on the filters is measured.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ReceptorMembranes Receptor Membranes Incubation Incubation (G-protein Activation) ReceptorMembranes->Incubation GDP GDP GDP->Incubation S35_GTPgS [35S]GTPγS S35_GTPgS->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Filtration (Separation) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification EC50_Emax EC50 & Emax Determination Quantification->EC50_Emax

[35S]GTPγS Binding Assay Workflow
β-Arrestin Recruitment Assays

β-arrestin recruitment assays assess another major signaling pathway for G-protein coupled receptors. These assays can determine if a ligand is biased towards or against the β-arrestin pathway.

Methodology (Example using Enzyme Fragment Complementation):

  • Cell Lines: Engineered cell lines are used that co-express the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Plating: Cells are plated in microplates and incubated.

  • Compound Addition: Varying concentrations of this compound are added to the cells.

  • Incubation: The plates are incubated to allow for agonist-induced recruitment of β-arrestin to the receptor.

  • Detection: A substrate is added that is hydrolyzed by the reconstituted enzyme, producing a chemiluminescent signal.

  • Signal Measurement: The luminescence is read using a plate reader.

  • Data Analysis: The EC50 for β-arrestin recruitment is determined from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis EngineeredCells Engineered Cells (Receptor-ProLink & β-arrestin-EA) Incubation Incubation (β-arrestin Recruitment) EngineeredCells->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Substrate Substrate Addition Incubation->Substrate Luminescence Luminescence Reading Substrate->Luminescence EC50 EC50 Determination Luminescence->EC50

β-Arrestin Recruitment Assay Workflow

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway is through the activation of inhibitory G-proteins (Gi/Go).

G-Protein Dependent Signaling

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated Gi/Go proteins. This activation results in the dissociation of the Gα and Gβγ subunits.

  • Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ Subunit: The Gβγ dimer can modulate the activity of various ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.

This canonical G-protein signaling is believed to be responsible for the analgesic effects of KOR agonists.

G This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR binds G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (via Gα) GIRK GIRK Channels G_protein->GIRK activates (via Gβγ) Ca_channel N-type Ca2+ Channels G_protein->Ca_channel inhibits (via Gβγ) cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia leads to GIRK->Analgesia contributes to Ca_channel->Analgesia contributes to G This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR binds GRK GRK KOR->GRK activates P_KOR Phosphorylated KOR GRK->KOR phosphorylates B_Arrestin β-Arrestin P_KOR->B_Arrestin recruits MAPK MAPK Cascade (ERK, JNK, p38) B_Arrestin->MAPK activates Adverse_Effects Adverse_Effects MAPK->Adverse_Effects may lead to

References

An In-depth Technical Guide on the In Vivo Effects of CR665 Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of CR665, a peripherally selective kappa-opioid receptor (KOR) agonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the pharmacological profile of this compound. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a tetrapeptide agonist that exhibits high selectivity for the kappa-opioid receptor. Its primary mechanism of action involves the activation of KORs in the peripheral nervous system. This peripheral restriction is a key characteristic, designed to provide analgesic effects without the centrally mediated side effects commonly associated with other opioids, such as dysphoria, sedation, and respiratory depression. Activation of peripheral KORs has been shown to be particularly effective in modulating visceral and inflammatory pain.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo studies on this compound and its derivatives.

Table 1: Human Experimental Pain Model - Visceral Pain Sensitivity [1][2]

ParameterThis compound (0.36 mg/kg, IV)Oxycodone (15 mg, oral)Placebo
Pain Rating Threshold to Esophageal Distension Significantly increased (p < 0.005) vs. PlaceboSignificantly increased (p < 0.001) vs. PlaceboNo significant change
Cutaneous Pinch Pain Tolerance Threshold Reduced (p = 0.007) vs. PlaceboSignificantly elevated (p < 0.001) vs. PlaceboNo significant change
Cuff Pressure Pain Tolerance Threshold No significant changeSignificantly elevated (p < 0.001) vs. PlaceboNo significant change
Pain Rating Threshold to Esophageal Thermal Stimulation No significant changeSignificantly elevated (p < 0.002) vs. PlaceboNo significant change

Table 2: Preclinical Visceral Pain Model - Acetic Acid-Induced Writhing in Rats [3]

CompoundAdministration RouteEC50Key Finding
This compound Derivative (Compound 9)Oral4.7 mg/kgDemonstrates oral bioavailability and potent inhibition of visceral pain.

Note: Preclinical studies have demonstrated the potent anti-nociceptive effects of this compound in various inflammatory and neuropathic pain models, though specific public dose-response data is limited.[2]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

1. Human Multi-Modal, Multi-Tissue Experimental Pain Model [1]

  • Study Design: A single-center, single-dose, randomized, double-blind, placebo- and active-controlled, three-way crossover study in healthy male subjects.

  • Treatments:

    • This compound (0.36 mg/kg) administered intravenously over 1 hour.

    • Oxycodone (15 mg) administered orally.

    • Placebo administered intravenously and orally.

  • Pain Tests Performed:

    • Cutaneous Pinch Pain Tolerance Threshold: Measurement of the maximum pressure tolerated from a pinch stimulus applied to the skin.

    • Pressure Pain Detection and Tolerance Thresholds: Assessment of the pressure at which a stimulus is first perceived as painful and the maximum pressure tolerated.

    • Cuff Pressure Pain Tolerance Threshold: Measurement of the maximum pressure tolerated from a cuff inflated around a limb.

    • Pain Rating Thresholds to Esophageal Distension and Thermal Stimulation: An esophageal probe is used to deliver controlled mechanical distension and thermal stimuli. Subjects rate their pain on a visual analogue scale (VAS), and the stimulus intensity required to reach a predefined pain level (e.g., VAS = 7) is determined.

  • Data Collection: Measurements were performed before dosing and at 30, 60, and 90 minutes after dosing.

2. Acetic Acid-Induced Writhing Test in Rodents

  • Objective: To assess peripheral analgesic activity, particularly for visceral pain.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Drug Administration: Test compounds (e.g., this compound derivatives) or vehicle are administered to the animals (e.g., by oral gavage).

    • Induction of Writhing: After a predetermined absorption period (e.g., 20 minutes), a solution of acetic acid (e.g., 3%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • Observation: Animals are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 10 minutes) following a short latency period.

  • Data Analysis: The number of writhes in the test group is compared to the vehicle-treated control group to determine the percentage of inhibition of writhing, indicating analgesic efficacy.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the Kappa-Opioid Receptor

The following diagram illustrates the signaling cascade initiated by the binding of this compound to the kappa-opioid receptor on a peripheral sensory neuron.

G cluster_membrane Cell Membrane This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP produces Reduced_Excitability Reduced Neuronal Excitability & Pain Signal Ca_channel->Reduced_Excitability Contributes to Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization->Reduced_Excitability Causes cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Grouping Group Assignment (Vehicle, Test Compound) Animal_Acclimation->Grouping Drug_Admin Drug Administration (e.g., Oral Gavage) Grouping->Drug_Admin Absorption Absorption Period Drug_Admin->Absorption Acetic_Acid_Injection Intraperitoneal Acetic Acid Injection Absorption->Acetic_Acid_Injection Observation Observation & Counting of Writhes Acetic_Acid_Injection->Observation Data_Recording Record Number of Writhes Observation->Data_Recording Comparison Compare Test Group to Vehicle Control Data_Recording->Comparison Efficacy Determine Analgesic Efficacy Comparison->Efficacy cluster_setup Setup cluster_testing Testing cluster_outcome Outcome Hot_Plate_Setup Set Hot Plate Temperature Animal_Prep Animal Preparation & Acclimation Hot_Plate_Setup->Animal_Prep Baseline Measure Baseline Latency Animal_Prep->Baseline Drug_Admin Administer Test Compound or Vehicle Baseline->Drug_Admin Post_Dose_Latency Measure Post-Dose Latency at Time Points Drug_Admin->Post_Dose_Latency Data_Analysis Analyze Latency Changes Post_Dose_Latency->Data_Analysis Analgesic_Effect Determine Analgesic Effect Data_Analysis->Analgesic_Effect

References

CR665 vs other kappa-opioid agonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to CR665 (Difelikefalin) Versus Other Kappa-Opioid Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR), a G protein-coupled receptor, is a critical target in drug development, primarily for analgesia and the treatment of pruritus.[1][2][3] Activation of KORs can produce potent pain relief, particularly for visceral pain, without the abuse liability and respiratory depression associated with mu-opioid receptor (MOR) agonists like morphine.[1][4] However, the therapeutic potential of KOR agonists has been historically hindered by significant central nervous system (CNS) side effects, including dysphoria, sedation, and hallucinations, which arise from the activation of KORs within the brain.

To circumvent these limitations, research has focused on developing peripherally restricted KOR agonists. These compounds are designed to act exclusively on KORs in the peripheral nervous system and other non-CNS tissues, thereby providing therapeutic benefits without inducing adverse central effects. The most clinically advanced of these is this compound, also known as difelikefalin (marketed as Korsuva®). This compound is a peptide-based, peripherally selective KOR agonist.

This guide provides a detailed technical comparison of this compound with other notable KOR agonists, including the prototypical centrally-acting research tool U-50488 , the natural hallucinogen Salvinorin A , and the clinically approved (in Japan) drug Nalfurafine . We will examine their pharmacological profiles, signaling mechanisms, and the experimental protocols used for their characterization.

Comparative Pharmacology of KOR Agonists

The key differentiators among KOR agonists are their chemical structure, selectivity, and ability to penetrate the blood-brain barrier (BBB).

  • This compound (Difelikefalin): A synthetic D-amino acid tetrapeptide, this compound's hydrophilic nature and peptidic structure severely limit its passage across the BBB. It is a highly selective, full agonist at peripheral KORs. This peripheral restriction is the cornerstone of its design, aiming to separate the desired peripheral effects (analgesia, antipruritus) from the undesired central ones.

  • U-50488: This compound is a highly selective, non-peptide KOR agonist that readily crosses the BBB. It has been instrumental as a research tool for elucidating the central functions of the KOR system. However, its potent central activity leads to significant aversion, dysphoria, and sedation, precluding its clinical use.

  • Salvinorin A: A unique, non-nitrogenous diterpene, Salvinorin A is the principal psychoactive component of the plant Salvia divinorum. It is a potent and selective KOR agonist with high efficacy. Its ability to cross the BBB and potently activate central KORs is responsible for its intense, short-lived hallucinogenic and dissociative effects.

  • Nalfurafine (Remitch®): A 4,5-epoxymorphinan derivative, Nalfurafine is a potent, selective, and centrally acting KOR agonist. It is clinically approved in Japan for treating uremic pruritus in hemodialysis patients. While centrally active, Nalfurafine is considered an "atypical" KOR agonist because it does not produce conditioned place aversion in rodents, suggesting a reduced potential for dysphoria compared to U-50488.

Data Presentation

The following tables summarize the quantitative pharmacological and clinical characteristics of these selected KOR agonists.

Table 1: Comparative Pharmacological Profiles of KOR Agonists

ParameterThis compound (Difelikefalin)U-50488Salvinorin ANalfurafine
Chemical Class D-amino acid peptideArylacetamideNeoclerodane Diterpene4,5-Epoxymorphinan
KOR Binding Affinity (Ki) ~10,000-fold greater for KOR than MORHighHigh75 pM
KOR Functional Potency (EC50) 10.9 nM (β-arrestin); 29.9 nM (kappa activation)PotentHigh Potency25 pM
Receptor Selectivity Highly selective for KORHighly selective for KORHighly selective for KORHighly selective for KOR
CNS Penetration Peripherally restrictedCentrally actingCentrally actingCentrally acting
Clinical Status FDA-approved for CKD-aPResearch tool onlyRecreational use; researchApproved in Japan for uremic pruritus

Table 2: Summary of Preclinical and Clinical Effects

EffectThis compound (Difelikefalin)U-50488Salvinorin ANalfurafine
Analgesia Effective for visceral painPotent analgesicAntinociceptive effects shown in rodentsAnalgesic effects in non-clinical studies
Antipruritus Clinically effective for CKD-aPAntipruritic effectsNot establishedClinically effective for uremic pruritus
Dysphoria/Aversion Negligible; lacks abuse potentialInduces conditioned place aversionInduces dysphoria and psychotomimesisDoes not produce conditioned place aversion
Hallucinogenic Effects NoNoPotent hallucinogenNo
Sedation Minimal at therapeutic dosesInduces sedationInduces sedationCan cause sedation in human trials
Diuresis Yes, via central KOR pathwaysYesNot a primary effectYes

KOR Signaling Pathways

KORs are coupled to inhibitory Gαi/o proteins. Canonical signaling involves the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This leads to the modulation of ion channels, specifically the activation of G-protein-gated inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.

In addition to G-protein signaling, KORs can also signal through a β-arrestin-dependent pathway. There is growing evidence that G-protein signaling mediates the desired therapeutic effects (analgesia, antipruritus), while the β-arrestin-2 pathway is linked to the adverse effects, such as dysphoria and sedation. This has led to the concept of "biased agonism," where ligands are designed to preferentially activate the G-protein pathway over the β-arrestin pathway to create safer therapeutics.

KOR_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway (Therapeutic Effects) cluster_arrestin β-Arrestin Pathway (Adverse Effects) KOR KOR Gi_Go Gαi/o KOR->Gi_Go activates B_Arrestin β-Arrestin 2 KOR->B_Arrestin recruits Agonist KOR Agonist (e.g., this compound) Agonist->KOR binds AC Adenylyl Cyclase Gi_Go->AC inhibits GIRK ↑ GIRK Activity Gi_Go->GIRK VGCC ↓ Ca²⁺ Influx (VGCC) Gi_Go->VGCC cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Antipruritus cAMP->Analgesia GIRK->Analgesia VGCC->Analgesia p38_MAPK p38 MAPK Activation B_Arrestin->p38_MAPK Dysphoria Dysphoria & Sedation p38_MAPK->Dysphoria

Caption: KOR G-protein and β-arrestin signaling pathways.

Key Experimental Protocols

Characterizing KOR agonists involves a standard cascade of in vitro and in vivo assays.

In Vitro Assays
  • Radioligand Binding Assay (for Affinity):

    • Objective: To determine the binding affinity (Ki) of a test compound for the kappa, mu, and delta opioid receptors.

    • Materials: Cell membranes prepared from cell lines stably expressing the human opioid receptor of interest (e.g., CHO-KOR cells); a radiolabeled, non-selective opioid antagonist (e.g., [³H]diprenorphine); test compound (e.g., this compound); buffer solutions.

    • Procedure: a. Incubate a fixed concentration of cell membranes and radioligand with varying concentrations of the unlabeled test compound. b. Allow the reaction to reach equilibrium. c. Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters. d. Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • [³⁵S]GTPγS Functional Assay (for Potency and Efficacy):

    • Objective: To measure the ability of an agonist to activate G-protein signaling by quantifying G-protein activation.

    • Materials: Receptor-expressing cell membranes; the non-hydrolyzable GTP analog [³⁵S]GTPγS; GDP; test agonist.

    • Procedure: a. Pre-incubate cell membranes with the test agonist at various concentrations in the presence of GDP. b. Initiate the reaction by adding [³⁵S]GTPγS. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. c. Terminate the reaction and separate bound from free [³⁵S]GTPγS via vacuum filtration. d. Quantify bound radioactivity by scintillation counting.

    • Data Analysis: Data are plotted as [³⁵S]GTPγS binding versus agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC50 (potency) and Emax (maximal efficacy relative to a standard full agonist).

In Vivo Assays
  • Acetic Acid-Induced Writhing Test (Visceral Pain Model):

    • Objective: To assess the analgesic efficacy of a compound against chemically induced visceral pain.

    • Animals: Typically mice or rats.

    • Procedure: a. Administer the test compound (e.g., this compound, U-50488) or vehicle control via the desired route (e.g., intravenous, oral). b. After a set pretreatment time, administer an intraperitoneal (i.p.) injection of dilute acetic acid. c. Immediately place the animal in an observation chamber and count the number of "writhes" (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

    • Data Analysis: The analgesic effect is quantified as the percent inhibition of writhing compared to the vehicle-treated group.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & Safety cluster_clinical Clinical Trials Binding Radioligand Binding Assay (Determine Ki at KOR, MOR, DOR) Functional [³⁵S]GTPγS Assay (Determine EC50, Emax at KOR) Binding->Functional Confirm Functional Activity Pain_Model Pain Model (e.g., Writhing Test) Functional->Pain_Model Test for Efficacy Side_Effect CNS Side Effect Model (e.g., Conditioned Place Aversion) Pain_Model->Side_Effect Assess Therapeutic Window PK_PD Pharmacokinetics/ Pharmacodynamics Side_Effect->PK_PD Phase1 Phase I (Safety, Tolerability) PK_PD->Phase1 Lead Candidate Selection Phase2 Phase II (Efficacy in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Start Compound Synthesis Start->Binding Logic_Diagram cluster_central Centrally-Acting KOR Agonists (U-50488, Salvinorin A, Nalfurafine) cluster_peripheral Peripherally-Restricted KOR Agonist (this compound / Difelikefalin) Cross_BBB Crosses Blood-Brain Barrier Central_KOR Activates Central KORs Cross_BBB->Central_KOR Peripheral_KOR_C Activates Peripheral KORs Cross_BBB->Peripheral_KOR_C CNS_Effects Adverse CNS Effects (Dysphoria, Hallucinations) Central_KOR->CNS_Effects Therapeutic_Effects_C Therapeutic Effects (Analgesia, Antipruritus) Peripheral_KOR_C->Therapeutic_Effects_C No_Cross_BBB Does NOT Cross Blood-Brain Barrier Peripheral_KOR_P Activates Peripheral KORs ONLY No_Cross_BBB->Peripheral_KOR_P Therapeutic_Effects_P Therapeutic Effects (Analgesia, Antipruritus) Peripheral_KOR_P->Therapeutic_Effects_P No_CNS_Effects NO Adverse CNS Effects Peripheral_KOR_P->No_CNS_Effects

References

Preclinical Safety Profile of CR665 (Difelikefalin): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665, also known as difelikefalin, is a peripherally restricted kappa-opioid receptor (KOR) agonist. Its development has been focused on treating pruritus associated with chronic kidney disease and postoperative pain, with a mechanism designed to avoid the central nervous system side effects commonly associated with opioid use.[1] This technical guide provides a comprehensive overview of the preclinical safety profile of this compound, summarizing key toxicology findings, detailing experimental methodologies from pivotal studies, and illustrating the relevant signaling pathway.

Core Preclinical Safety Data

The preclinical safety of this compound has been evaluated in a comprehensive battery of studies, including single-dose and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity assessments. These studies were conducted in various animal models, including mice, rats, and monkeys.

Single-Dose Toxicity

Single-dose toxicity studies were conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs for acute toxicity.

SpeciesRoute of AdministrationMaximum Tolerated Dose (MTD)Observations
MouseIntravenous (IV)100 mg/kgMortality was observed at 200 mg/kg within 30 minutes of administration.[2]
RatIntravenous (IV)-Doses of 50 to 100 mg/kg were associated with lethargy, decreased body weight gain, and reduced food consumption. A dose of 25 mg/kg/day was selected for repeat-dose studies due to tolerability concerns at higher doses.[2]
MonkeyIntravenous (IV)8 mg/kgClinical signs of increasing severity and duration were noted at doses ≥4 mg/kg, with one animal requiring veterinary intervention at 16 mg/kg.[2]
Repeat-Dose Toxicity

Repeat-dose toxicity studies were performed to evaluate the effects of longer-term exposure to this compound.

SpeciesDurationRoute of AdministrationDose Levels (mg/kg/day)No-Observed-Adverse-Effect Level (NOAEL)Key Findings
Rat28 daysIntravenous (IV)1, 5, 25-Dose-dependent behavioral observations including decreased activity, lethargy, and ataxia.[3]
Rat13 and 26 weeksIntravenous (IV)0.25, 2.5, 25-At 25 mg/kg/day, bilateral atrophy in the seminiferous tubules of the testis was observed. Across all studies, consistent findings included clinical observations attributed to exaggerated pharmacodynamic and secondary effects.
Monkey4 weeksIntravenous (IV)Up to 4-Dose-dependent behavioral observations similar to those in rats.
Monkey13 and 39 weeksIntravenous (IV)0.06, 0.25, 1.00.25 mg/kg/day (for 39-week study)Effects seen at 1 mg/kg were not all recoverable. Dose-dependent behavioral observations were noted.
Genotoxicity

A battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound.

AssaySystemResults
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium and E. coliNegative
In Vitro Mammalian Chromosomal Aberration AssayMammalian CellsNegative
In Vivo Mouse Micronucleus AssayMouse Bone MarrowNegative
Carcinogenicity

Long-term studies were conducted to evaluate the carcinogenic potential of this compound.

SpeciesDurationRoute of AdministrationDose LevelsFindings
Rat2 yearsSubcutaneous (SC)Up to 1.0 mg/kg/dayNot carcinogenic
Transgenic rasH2 Mouse6 monthsSubcutaneous (SC)Up to 30 mg/kg/dayNot carcinogenic
Reproductive and Developmental Toxicity

The potential effects of this compound on reproduction and development were assessed in rats and rabbits.

Study TypeSpeciesDosing PeriodDose Levels (mg/kg/day)Findings
Embryofetal DevelopmentRatOrganogenesis0.25, 2.5, 25No embryofetal lethality or fetal malformations. Increased incidences of skeletal variations (wavy ribs and incompletely ossified ribs) at 25 mg/kg/day.
Embryofetal DevelopmentRabbitOrganogenesis-No adverse effects at doses up to 10 times the maximum recommended human dose (MRHD).
FertilityRat--No effect on fertility.
LactationRatGestation day 7 through lactation day 140.6, 2.5, 10Difelikefalin was detected in the milk of lactating rats, but not in the plasma of nursing pups.

Experimental Protocols

Repeat-Dose Intravenous Toxicity Studies (General Methodology)
  • Objective: To determine the potential toxicity of this compound following repeated intravenous administration in both a rodent (rat) and a non-rodent (monkey) species for durations up to 26 and 39 weeks, respectively.

  • Animal Models: Sprague-Dawley rats and Cynomolgus monkeys.

  • Administration: The test article was administered daily via intravenous bolus injection.

  • Parameters Monitored:

    • Clinical Observations: Daily detailed clinical examinations for signs of toxicity, including behavioral changes (e.g., decreased spontaneous activity, lethargy, ataxia, altered posture).

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Ophthalmoscopy: Performed prior to the study and at termination.

    • Electrocardiography (ECG): Conducted in monkeys at specified intervals.

    • Clinical Pathology: Blood and urine samples were collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.

    • Anatomic Pathology: At the end of the study, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive set of tissues was collected and preserved for histopathological examination.

Genotoxicity Assays (General Methodology)
  • Ames Test (Bacterial Reverse Mutation Assay):

    • Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

    • Method: Strains of Salmonella typhimurium and Escherichia coli were exposed to varying concentrations of this compound, both with and without metabolic activation (S9 mix). The number of revertant colonies was counted and compared to control groups.

  • In Vitro Mammalian Chromosomal Aberration Assay:

    • Objective: To assess the potential of this compound to induce structural chromosomal damage in mammalian cells.

    • Method: Cultured mammalian cells were treated with this compound at several concentrations, with and without metabolic activation. Metaphase cells were harvested, and chromosomes were examined for structural aberrations.

  • In Vivo Mouse Micronucleus Assay:

    • Objective: To determine the potential of this compound to induce chromosomal damage or damage to the mitotic apparatus in a whole animal system.

    • Method: Mice were administered this compound, and bone marrow was harvested at appropriate time points. Polychromatic erythrocytes were analyzed for the presence of micronuclei.

Safety Pharmacology Studies (General Methodology)
  • Objective: To investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.

  • Central Nervous System (CNS) Assessment (Irwin Test/Functional Observational Battery in Rats):

    • Method: Rats were administered single intravenous doses of this compound (e.g., 0, 1, 5, and 25 mg/kg). A battery of observations was conducted to assess behavioral, neurological, and autonomic functions. Observations were made at specified time points post-dosing (e.g., 2 and 24 hours). Parameters evaluated included, but were not limited to, spontaneous activity, posture, gait, sensory responses, and autonomic signs.

  • Cardiovascular Assessment (Monkeys):

    • Method: Conscious, telemetered monkeys were administered intravenous doses of this compound (≥ 0.25 mg/kg/day). Cardiovascular parameters, including blood pressure, heart rate, and ECG, were continuously monitored.

  • Respiratory Assessment (Rats):

    • Method: Rats were administered intravenous doses of this compound (≥ 1 mg/kg/day), and respiratory function was assessed using whole-body plethysmography. Parameters measured included respiratory rate, tidal volume, and minute volume.

Signaling Pathway and Experimental Workflow Visualization

Kappa-Opioid Receptor Signaling in Peripheral Sensory Neurons

The primary mechanism of action of this compound is the activation of kappa-opioid receptors on peripheral sensory neurons. This activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability and reduce the transmission of pain and itch signals.

KOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Difelikefalin) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds and Activates G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Reduced_Excitability Reduced Neuronal Excitability cAMP->Reduced_Excitability Modulates Ca_influx Ca2+ Influx Ca_channel->Ca_influx K_efflux K+ Efflux K_channel->K_efflux Ca_influx->Reduced_Excitability Leads to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

Caption: this compound activates peripheral KOR, leading to reduced neuronal excitability.

General Workflow for Preclinical Safety Assessment

The preclinical safety evaluation of a new chemical entity like this compound follows a structured workflow to identify potential hazards before human clinical trials.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo_acute In Vivo - Single Dose cluster_in_vivo_repeat In Vivo - Repeat Dose cluster_specialized Specialized Toxicology cluster_outcome Outcome genotox_invitro Genotoxicity (Ames, Chromosomal Aberration) genotox_invivo In Vivo Genotoxicity (Micronucleus) genotox_invitro->genotox_invivo risk_assessment Human Risk Assessment & First-in-Human Dose Selection genotox_invitro->risk_assessment herg hERG Assay herg->risk_assessment acute_tox Acute Toxicity (MTD in Rodent & Non-Rodent) subchronic_tox Subchronic Toxicity (e.g., 28-day, 13-week) acute_tox->subchronic_tox acute_tox->risk_assessment chronic_tox Chronic Toxicity (e.g., 6-month, 9-month) subchronic_tox->chronic_tox subchronic_tox->risk_assessment carcinogenicity Carcinogenicity chronic_tox->carcinogenicity chronic_tox->risk_assessment safety_pharm Safety Pharmacology (CNS, CV, Respiratory) safety_pharm->risk_assessment repro_tox Reproductive & Developmental Toxicity repro_tox->risk_assessment carcinogenicity->risk_assessment genotox_invivo->risk_assessment

References

The Therapeutic Potential of Peripherally Restricted Opioids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Opioid analgesics remain a cornerstone for managing moderate to severe pain, but their clinical utility is significantly hampered by centrally-mediated adverse effects, including respiratory depression, sedation, euphoria, and a high potential for abuse and addiction. A promising therapeutic strategy to circumvent these limitations involves the development of peripherally restricted opioids. These agents are designed to act selectively on opioid receptors located in the peripheral nervous system and other non-CNS tissues, thereby modulating pain and gastrointestinal function without engaging central pathways. This guide provides an in-depth technical overview of the core principles, mechanisms, therapeutic agents, and experimental evaluation of peripherally restricted opioids. It details the underlying signaling pathways, summarizes key clinical and preclinical data, and provides methodologies for essential experimental protocols to aid in the research and development of this important class of drugs.

Introduction: The Rationale for Peripheral Restriction

The opioid crisis has underscored the urgent need for safer, non-addictive analgesics.[1] Conventional opioids like morphine exert their powerful analgesic effects by binding to μ-opioid receptors (MORs) in the central nervous system (CNS), particularly in the brain and spinal cord.[2] However, this central activity is also responsible for their most dangerous and debilitating side effects. Side effects associated with μ-opioid receptor agonists (MOAs) include nausea, constipation, respiratory depression, and a significant abuse liability, which can lead to tolerance and addiction.[1]

The discovery that opioid receptors (mu, delta, and kappa) are also expressed on the peripheral terminals of sensory neurons and in other tissues like the gut and immune cells has opened a new frontier in pharmacology.[3][4] Activating these peripheral receptors can produce potent analgesia, especially in inflammatory conditions, and can regulate gastrointestinal motility. By designing molecules that cannot cross the blood-brain barrier (BBB), it is possible to isolate these peripheral effects, offering a paradigm shift: targeted therapeutic action with a greatly reduced risk of CNS-mediated side effects.

The Peripheral Opioid System

Opioid receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the body. In the periphery, they are found on the terminals of primary afferent (sensory) neurons, dorsal root ganglia, and various non-neuronal cells, including immune cells and enteric neurons in the gastrointestinal tract.

  • μ-Opioid Receptors (MORs): Activation in the gut wall by endogenous or exogenous opioids decreases gastrointestinal motility and secretion, leading to constipation. On sensory neurons, their activation inhibits the transmission of pain signals.

  • κ-Opioid Receptors (KORs): Activation of peripheral KORs has been shown to produce potent analgesia, particularly for visceral and inflammatory pain, without the dysphoria and sedation associated with central KOR agonism.

  • δ-Opioid Receptors (DORs): Similar to MORs and KORs, peripheral DORs contribute to analgesia, and their activation may also play a role in immunomodulation.

Under normal physiological conditions, peripheral opioid receptors are present but may be less functionally active. However, during inflammation or tissue injury, there is a significant upregulation of opioid receptor expression and transport to the peripheral nerve terminals, enhancing the analgesic efficacy of both endogenous and exogenous peripherally acting opioids.

Mechanisms of Peripheral Restriction

Achieving peripheral selectivity is a key medicinal chemistry challenge. Several strategies are employed to limit the ability of an opioid ligand to cross the blood-brain barrier.

  • Increased Polarity/Quaternization: The addition of a charged group, such as in the quaternization of naltrexone to form methylnaltrexone, creates a permanently charged quaternary amine. This positive charge dramatically increases the molecule's polarity and reduces its lipid solubility, thereby preventing passive diffusion across the lipophilic BBB.

  • Hydrophilicity and Size: Increasing the number of hydrophilic groups or the overall size of the molecule can limit BBB penetration.

  • P-glycoprotein (P-gp) Efflux: Some molecules are designed to be substrates for active efflux transporters like P-glycoprotein, which are highly expressed at the BBB. These transporters act as "gatekeepers," actively pumping the drug out of the brain back into the bloodstream, thus maintaining low CNS concentrations. Loperamide is a well-known example of a P-gp substrate.

cluster_0 Strategies for Peripheral Restriction Centrally_Acting Centrally Acting Opioid (e.g., Naltrexone) Modification Chemical Modification Centrally_Acting->Modification Polarity Increase Polarity & Reduce Lipophilicity Modification->Polarity Add charged/polar groups PGP Substrate for P-gp Efflux Pump Modification->PGP Modify structure for transporter recognition Quat Quaternization Polarity->Quat BBB Reduced Blood-Brain Barrier Permeability PGP->BBB Quat->BBB Peripheral Peripherally Restricted Opioid (e.g., Methylnaltrexone) BBB->Peripheral

Caption: Chemical strategies to limit CNS penetration of opioids.

Signaling Pathways of Peripheral Opioid Receptors

Upon agonist binding, peripheral opioid receptors initiate a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. This signaling effectively reduces neuronal excitability and inhibits the release of pro-nociceptive neurotransmitters (e.g., Substance P, CGRP).

  • G-Protein Activation: The agonist-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gαi/o subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP leads to decreased activity of Protein Kinase A (PKA).

  • Modulation of Ion Channels: The Gβγ dimer plays a crucial role in modulating ion channel activity. It directly inhibits voltage-gated Ca2+ channels, which prevents the influx of calcium required for neurotransmitter vesicle fusion and release. Simultaneously, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions. This potassium efflux causes hyperpolarization of the neuron, making it less likely to fire an action potential.

The net result of this signaling cascade is a powerful inhibition of the pain signal at its origin.

cluster_pathway Peripheral Opioid Receptor Signaling Cascade Opioid Opioid Agonist Receptor Peripheral Opioid Receptor (μ, κ, δ) Opioid->Receptor Binds G_Protein Inactive G-Protein (αiβγ-GDP) Receptor->G_Protein Activates G_Active Active G-Protein G_Protein->G_Active GTP for GDP exchange G_alpha Gαi-GTP G_Active->G_alpha G_betagamma Gβγ G_Active->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_betagamma->Ca_Channel Inhibits K_Channel GIRK K⁺ Channel G_betagamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Excitability ↓ Neuronal Excitability cAMP->Excitability Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P) Ca_Influx->Neurotransmitter K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Excitability Analgesia Peripheral Analgesia Neurotransmitter->Analgesia Excitability->Analgesia cluster_workflow Preclinical Evaluation Workflow for Peripherally Restricted Opioids Design Compound Design & Synthesis InVitro In Vitro Screening Design->InVitro Binding Receptor Binding Assay (Affinity - Ki) InVitro->Binding Functional Functional Assays (Efficacy - EC50, Emax) InVitro->Functional LeadOpt Lead Optimization Binding->LeadOpt SAR Functional->LeadOpt SAR LeadOpt->Design InVivo_PK In Vivo Pharmacokinetics (BBB Penetration) LeadOpt->InVivo_PK InVivo_Efficacy In Vivo Efficacy Models InVivo_PK->InVivo_Efficacy Candidate Candidate Selection InVivo_PK->Candidate Pain Pain Models (Formalin, CFA, SNI) InVivo_Efficacy->Pain GI GI Motility Models (Charcoal Meal) InVivo_Efficacy->GI InVivo_Safety CNS Side Effect Profile InVivo_Efficacy->InVivo_Safety InVivo_Efficacy->Candidate Locomotor Locomotor Activity InVivo_Safety->Locomotor Abuse Conditioned Place Preference InVivo_Safety->Abuse InVivo_Safety->Candidate

References

Methodological & Application

Application Notes and Protocols for CR665 in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665 is a potent and peripherally restricted kappa-opioid receptor (KOR) agonist that has shown promise in preclinical models of pain. Its limited ability to cross the blood-brain barrier reduces the incidence of centrally mediated side effects, such as sedation and dysphoria, which are common with other opioid analgesics. These application notes provide an overview of this compound and its successor, difelikefalin (CR845), and detail protocols for their use in common rodent pain models.

Mechanism of Action

This compound and its analog difelikefalin exert their analgesic effects by selectively activating kappa-opioid receptors located on peripheral sensory neurons and immune cells.[1] As a G protein-coupled receptor (GPCR), the activation of KOR by this compound initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[2][3] This is primarily achieved through the Gαi/o subunit, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and through the Gβγ subunit, which modulates the activity of calcium and potassium channels.[4]

Data Presentation: this compound and Difelikefalin Dosage in Rodent Pain Models

The following table summarizes the effective dosages of this compound and difelikefalin (CR845) in various rodent pain models. It is important to note that optimal doses may vary depending on the specific strain, sex, and age of the animals, as well as the specific experimental conditions.

CompoundAnimal ModelPain TypeRoute of AdministrationEffective Dose RangeNotes
This compoundAcetic Acid-Induced Writhing (Rat)VisceralIntravenous (i.v.)EC50: 0.032 mg/kgShowed high peripheral selectivity with no activity in the hot plate assay at doses up to 30 mg/kg.
Difelikefalin (CR845)Acetic Acid-Induced Writhing (Mouse)VisceralIntravenous (i.v.)ED50: 0.07 mg/kgDose-dependently inhibited pain behavior.[5]
Difelikefalin (CR845)CFA-Induced Inflammatory Pain (Mouse)InflammatoryIntraperitoneal (i.p.) or Intravenous (i.v.)ED50: 0.3 mg/kgCFA (Complete Freund's Adjuvant) is used to induce a localized inflammation.
Difelikefalin (CR845)Renal Ischemia-Reperfusion (Rat)InflammatoryIntravenous (i.v.)0.01 - 0.1 mg/kgShowed anti-inflammatory and renoprotective effects.
Difelikefalin (CR845)Locomotor Activity Assessment (Mouse)-Intravenous (i.v.)0.3 - 3.0 mg/kgDoses in this range produced reductions in movement.

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model is used to assess tonic, persistent pain and is sensitive to various classes of analgesics. It produces a biphasic pain response: an early, acute phase resulting from direct nociceptor activation, and a late, inflammatory phase involving central sensitization.

Materials:

  • This compound or Difelikefalin solution

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chambers

  • Syringes and needles for administration

Procedure:

  • Acclimatize mice or rats to the observation chambers for at least 20-30 minutes before the experiment.

  • Administer this compound, difelikefalin, vehicle control, or a positive control analgesic via the desired route (e.g., i.p. or i.v.).

  • After the appropriate pre-treatment time, inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.

  • Immediately place the animal back into the observation chamber and record the cumulative time spent licking, biting, or flinching the injected paw.

  • Pain behavior is typically quantified in two phases: Phase I (0-5 minutes post-formalin) and Phase II (15-40 minutes post-formalin).

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by the development of mechanical allodynia and thermal hyperalgesia.

Materials:

  • This compound or Difelikefalin solution

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

  • Chromic gut sutures

  • Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)

Procedure:

  • Anesthetize the rat and surgically expose the sciatic nerve of one leg.

  • Loosely tie four ligatures with chromic gut suture around the sciatic nerve, proximal to its trifurcation.

  • Close the incision with sutures or wound clips.

  • Allow the animals to recover for several days to a week, during which neuropathic pain behaviors will develop.

  • Assess baseline mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).

  • Administer this compound, difelikefalin, or control solutions.

  • Measure the paw withdrawal threshold (for mechanical allodynia) and paw withdrawal latency (for thermal hyperalgesia) at various time points after drug administration to assess the analgesic effect.

Visualizations

Signaling Pathway of this compound

CR665_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_Protein Gi/o Protein KOR->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_beta_gamma->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: this compound binds to and activates the kappa-opioid receptor, leading to analgesia.

Experimental Workflow for Rodent Pain Model

Rodent_Pain_Model_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_assessment Assessment Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Hot Plate) Animal_Acclimation->Baseline_Testing Pain_Induction Induction of Pain Model (e.g., Formalin, CCI) Baseline_Testing->Pain_Induction Drug_Administration Drug Administration (this compound, Vehicle, Positive Control) Pain_Induction->Drug_Administration Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Administration->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

Caption: General workflow for assessing the analgesic efficacy of this compound in a rodent pain model.

References

Application Notes and Protocols for CR665 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665 is a potent and peripherally selective peptide agonist of the kappa-opioid receptor (KOR)[1]. As a tetrapeptide, its physicochemical properties necessitate specific handling and dissolution procedures to ensure accurate and reproducible results in in vitro assays. These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro assays, along with a summary of its known activity and a schematic of its signaling pathway.

Data Presentation

Quantitative data for this compound's in vitro activity is summarized in the table below.

ParameterValueAssay SystemReference
EC50 10.9 nMKappa-opioid receptor activation[1]
EC50 Low nM rangeKappa-opioid receptor activation[2][3]

Experimental Protocols

Dissolution of this compound for In Vitro Assays

This compound is a peptide and, like many peptides, may have limited solubility in aqueous solutions alone. Therefore, the use of an organic solvent to prepare a concentrated stock solution is recommended. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its broad solvency and compatibility with most cell-based assays at low final concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, HBSS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes

Protocol for Preparing a 10 mM Stock Solution:

  • Calculate the required mass of this compound: The molar mass of this compound (C36H49N9O4) is 671.84 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 671.84 g/mol = 0.00067184 g = 0.672 mg.

    • It is advisable to weigh out a slightly larger amount (e.g., 1 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.

  • Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. Peptides are often hygroscopic; handle the powder quickly in a low-humidity environment.

  • Initial Dissolution in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube containing the this compound powder. For 1 mg of this compound to make a 10 mM solution, you would add approximately 148.8 µL of DMSO.

  • Promoting Solubilization: Vortex the tube for 30-60 seconds. If the peptide does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution: Aliquot the 10 mM stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions:

  • Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution using the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

  • Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in your in vitro assay does not exceed a level that affects cell viability or the assay readout (typically ≤ 0.5%). For example, to achieve a final this compound concentration of 10 µM in your assay, you would perform a 1:1000 dilution of your 10 mM stock solution, resulting in a final DMSO concentration of 0.1%.

In Vitro Functional Assay: Calcium Mobilization

This protocol describes a general method for assessing the agonist activity of this compound at the kappa-opioid receptor by measuring changes in intracellular calcium concentration in a recombinant cell line.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human kappa-opioid receptor and a promiscuous G-protein alpha subunit (e.g., Gα15/16) or a chimeric G-protein that couples to the calcium pathway.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (e.g., 10% FBS, antibiotics).

  • Fluo-4 AM or other suitable calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer.

  • This compound working solutions.

  • A known KOR agonist (e.g., U-50,488) as a positive control.

  • A KOR antagonist (e.g., nor-Binaltorphimine) for specificity testing.

  • A fluorescence plate reader with an injection system.

Protocol:

  • Cell Seeding: Seed the KOR-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Assay: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

  • Compound Addition: Establish a baseline fluorescence reading for a few seconds, then inject the this compound working solutions, positive control, and vehicle control into the respective wells.

  • Data Acquisition: Continue to record the fluorescence intensity for a period sufficient to capture the peak response (e.g., 60-120 seconds).

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations

Dissolution_Workflow This compound Dissolution Workflow for In Vitro Assays cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dmso Add Anhydrous DMSO weigh->dmso Calculate Volume dissolve Vortex / Sonicate to Dissolve dmso->dissolve aliquot Aliquot into Low-Protein-Binding Tubes dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Stock Solution store->thaw dilute Serially Dilute in Assay Buffer thaw->dilute final_conc Final Assay Concentration dilute->final_conc Ensure Final DMSO <0.5%

Caption: Workflow for preparing this compound stock and working solutions.

KOR_Signaling_Pathway This compound-Mediated Kappa-Opioid Receptor Signaling cluster_membrane Plasma Membrane This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist Binding G_protein Gi/o Protein KOR->G_protein Activation beta_arrestin β-Arrestin KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channels (N, P/Q-type) G_protein->Ca_channel Inhibition K_channel K+ Channels (GIRK) G_protein->K_channel Activation MAPK_cascade MAPK Cascade G_protein->MAPK_cascade Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux ERK ERK1/2 MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 beta_arrestin->p38 Biased Signaling internalization Receptor Internalization beta_arrestin->internalization

Caption: Signaling pathway of the Kappa-Opioid Receptor activated by this compound.

References

Experimental Protocol for CR665 Administration in Mice: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the administration of CR665, a peripherally selective kappa-opioid receptor (KOR) agonist, in murine models. These guidelines are intended for researchers in oncology, immunology, and pharmacology to facilitate preclinical studies investigating the therapeutic potential of this compound. The protocols outlined herein cover dose selection, administration routes, and methodologies for assessing anti-tumor and immunomodulatory effects. All quantitative data from representative studies are summarized, and key signaling pathways and experimental workflows are visualized to aid in experimental design and interpretation.

Introduction

This compound is a peptide-based, peripherally restricted agonist of the kappa-opioid receptor (KOR). Its mechanism of action is centered on the activation of KORs located on peripheral nerve endings and immune cells, which has been shown to modulate pain and inflammation without the central nervous system side effects associated with traditional opioids.[1] Preclinical and clinical studies have primarily focused on its analgesic properties. However, the expression of KORs on various immune cells and some cancer cells suggests a broader therapeutic potential for this compound in oncology and inflammatory diseases.

This document outlines protocols for investigating the effects of this compound in mouse models of cancer, with a focus on evaluating its impact on tumor growth and the tumor immune microenvironment.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating KORs, which are G-protein coupled receptors (GPCRs). Upon activation, KORs can initiate signaling through two main pathways: the G-protein pathway and the β-arrestin pathway.

  • G-protein Signaling: Activation of the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway is generally associated with the analgesic effects of KOR agonists.

  • β-arrestin Signaling: Recruitment of β-arrestin can lead to the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK. This pathway has been implicated in both therapeutic and adverse effects of KOR agonists.

The specific downstream effects of this compound in cancer and immune cells are still under investigation, but modulation of these pathways can influence cell proliferation, apoptosis, and inflammatory responses.

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR binds & activates G_protein Gαi/o βγ KOR->G_protein activates beta_arrestin β-arrestin KOR->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Cellular_Response Cellular Response (Analgesia, Anti-inflammation, Modulation of Cell Growth) PKA->Cellular_Response MAPK MAPK Cascade (ERK, p38, JNK) beta_arrestin->MAPK MAPK->Cellular_Response PI3K_AKT->Cellular_Response

Figure 1: Simplified Kappa-Opioid Receptor Signaling Pathway.

Experimental Protocols

The following protocols are designed for in vivo studies in mice to assess the anti-tumor and immunomodulatory effects of this compound.

Materials and Reagents
  • This compound: To be sourced from a reputable chemical supplier. Reconstitute in sterile, pyrogen-free saline or PBS to the desired stock concentration.

  • Vehicle Control: Sterile, pyrogen-free saline or Phosphate-Buffered Saline (PBS).

  • Animal Model: Immunocompetent mouse strains (e.g., C57BL/6 or BALB/c) are recommended for studies involving the immune system. The choice of mouse strain should be compatible with the selected tumor model.

  • Tumor Cell Line: A syngeneic tumor cell line appropriate for the chosen mouse strain (e.g., B16-F10 melanoma for C57BL/6, or 4T1 breast cancer for BALB/c).

  • Anesthetics: As per institutional guidelines (e.g., isoflurane, ketamine/xylazine).

Dose Selection and Administration

Based on preclinical studies with the closely related this compound analog, difelikefalin (CR845), a starting dose range of 0.5 mg/kg to 1.0 mg/kg administered intraperitoneally (i.p.) is recommended.[2] A dose-escalation study is advised to determine the maximum tolerated dose (MTD) in the specific mouse strain and tumor model being used.

Protocol 3.2.1: Maximum Tolerated Dose (MTD) Study

  • Animal Acclimation: Acclimate mice for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice (n=3-5 per group) to receive escalating doses of this compound (e.g., 0.5, 1, 2, 5, 10 mg/kg) or vehicle control.

  • Administration: Administer this compound or vehicle daily via intraperitoneal (i.p.) injection for 14 consecutive days.

  • Monitoring: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, agitation), and ruffled fur.

  • Endpoint: The MTD is defined as the highest dose that does not cause more than 15-20% weight loss or significant clinical signs of toxicity.

Tumor Growth Inhibition Study

Protocol 3.3.1: Syngeneic Tumor Model

  • Tumor Cell Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Group Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (saline or PBS, i.p., daily)

    • Group 2: this compound (e.g., 1 mg/kg, i.p., daily)

    • Group 3: Positive control (standard-of-care chemotherapy, if applicable)

  • Treatment: Administer treatments as per the assigned groups for a predefined period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = (width² x length)/2).

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process for further analysis (e.g., histology, flow cytometry).

Tumor_Growth_Workflow start Start inoculate Subcutaneous Tumor Cell Inoculation start->inoculate monitor_growth Monitor Tumor Growth (50-100 mm³) inoculate->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound or Vehicle (e.g., daily for 21 days) randomize->treat measure_tumor Measure Tumor Volume (every 2-3 days) treat->measure_tumor During Treatment endpoint Endpoint Analysis: - Euthanize Mice - Excise & Weigh Tumors - Further Analysis treat->endpoint measure_tumor->treat end End endpoint->end

Figure 2: Experimental Workflow for Tumor Growth Inhibition Study.
Immunomodulatory Effects Assessment

Protocol 3.4.1: Immune Cell Profiling by Flow Cytometry

  • Tissue Preparation: At the study endpoint, excise tumors and spleens.

  • Single-Cell Suspension: Mechanically and enzymatically digest the tissues to obtain single-cell suspensions.

  • Cell Staining: Stain the cells with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, F4/80, CD11b, CD86, CD206).

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentages and activation status of different immune cell populations (e.g., T-cell subsets, macrophage polarization).

Data Presentation

While specific data for this compound in a cancer model is not yet published, the following tables present representative data from a study using a KOR agonist (U50,488H) in a mouse model of cancer-induced bone pain, which provides insights into the potential effects on tumor parameters.[3] Additionally, data from an in vitro study on a this compound derivative illustrates its receptor activation profile.[4]

Table 1: Effect of KOR Agonist on Tumor Parameters in a Mouse Cancer Model [3]

Treatment GroupTumor Volume (mm³)Bone Lysis ScoreCancer Cell Proliferation (in vitro)
Vehicle125 ± 153.5 ± 0.4No significant change
U50,488H (10 mg/kg)118 ± 183.3 ± 0.5No significant change

Data are presented as mean ± SEM. This study found that the KOR agonist did not significantly alter tumor volume or bone loss associated with the tumor.

Table 2: Receptor Activation Profile of a this compound Derivative (Compound 9)

ReceptorEC₅₀ (nM)
Kappa-Opioid Receptor28.9
Mu-Opioid Receptor> 10,000
Delta-Opioid Receptor> 10,000

This data demonstrates the high selectivity of a this compound derivative for the kappa-opioid receptor.

Conclusion

The protocols provided in this document offer a framework for the preclinical evaluation of this compound in mouse models of cancer. While the direct anti-tumor effects of this compound remain to be fully elucidated, its known immunomodulatory properties warrant investigation within the tumor microenvironment. Researchers are encouraged to adapt these protocols to their specific research questions and to conduct thorough dose-response and toxicity studies to ensure the validity and reproducibility of their findings. The provided diagrams and data from related compounds serve as a guide for experimental design and data interpretation in this emerging area of research.

References

Application Notes and Protocols for CR665 in Visceral Pain Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665 (also known as FE-200665) is a peripherally selective kappa-opioid receptor (KOR) agonist that has demonstrated significant analgesic efficacy in models of visceral pain.[1][2] Unlike centrally acting opioids, this compound's peripheral restriction minimizes the risk of centrally mediated side effects such as sedation, dysphoria, and addiction.[3][4] Kappa-opioid receptor agonists are particularly effective in alleviating visceral pain, and their analgesic effects are enhanced in the presence of inflammation.[5] These characteristics make this compound a promising therapeutic candidate for visceral pain conditions like irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).

These application notes provide detailed protocols for utilizing this compound in common preclinical visceral pain behavioral assays, including chemically induced colitis models and the colorectal distension model. Additionally, methods for assessing spontaneous pain behaviors, such as the Rat Grimace Scale and burrowing activity, are described.

Mechanism of Action: Kappa-Opioid Receptor Signaling in Visceral Afferents

This compound exerts its analgesic effects by activating kappa-opioid receptors located on the peripheral terminals of primary afferent neurons that innervate visceral organs. Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals.

The primary signaling pathway involves:

  • G-protein Activation: Binding of this compound to KORs promotes the dissociation of the Gi/o protein alpha subunit from the beta-gamma subunit.

  • Inhibition of Adenylyl Cyclase: The Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The reduction in cAMP and the direct action of the G beta-gamma subunit lead to the inhibition of voltage-gated calcium channels (Ca2+) and the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs).

  • Reduced Neurotransmitter Release: The inhibition of Ca2+ influx and hyperpolarization of the neuron due to K+ efflux collectively decrease the release of pronociceptive neurotransmitters (e.g., substance P, CGRP) from the presynaptic terminal.

This signaling cascade effectively dampens the excitability of visceral nociceptors, leading to a reduction in pain perception.

KOR Signaling Pathway cluster_neuron Visceral Afferent Neuron Terminal This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) K_channel GIRK K+ Channel G_protein->K_channel Activates (βγ subunit) cAMP ↓ cAMP AC->cAMP Neurotransmitters ↓ Neurotransmitter Release (Substance P, CGRP) Ca_channel->Neurotransmitters Reduces Influx K_channel->Neurotransmitters Causes Hyperpolarization Analgesia Analgesia Neurotransmitters->Analgesia

Figure 1. Simplified signaling pathway of this compound at peripheral kappa-opioid receptors.

Experimental Protocols

The following protocols describe the induction of visceral pain in rodents and the subsequent behavioral assessment.

Induction of Visceral Pain: Colitis Models

Inflammatory models of colitis are frequently used to induce a state of chronic visceral hypersensitivity.

This model induces an acute or chronic colitis that mimics human ulcerative colitis.

  • Materials:

    • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

    • Sterile drinking water

  • Protocol (Acute Colitis):

    • Prepare a 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the rodent strain, sex, and vendor.

    • Provide the DSS solution as the sole source of drinking water to the animals for 5-7 consecutive days.

    • Monitor animals daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

    • Behavioral testing can be performed during the peak of inflammation (typically days 5-8).

  • Protocol (Chronic Colitis):

    • Administer DSS (e.g., 2-3% solution) in the drinking water for 5-7 days.

    • Replace the DSS solution with regular drinking water for a recovery period of 7-14 days.

    • Repeat this cycle 2-3 times to induce chronic inflammation.

    • Behavioral testing can be conducted during the inflammatory phases or after the final cycle to assess long-term hypersensitivity.

This model induces a T-cell-mediated inflammation that shares features with Crohn's disease.

  • Materials:

    • 2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% in water)

    • Ethanol (50%)

    • Small catheter (e.g., 3.5 F)

  • Protocol:

    • Lightly anesthetize the rodent (e.g., with isoflurane).

    • Prepare the TNBS solution by mixing it with an equal volume of 50% ethanol. A typical dose for mice is 100-150 mg/kg TNBS in a volume of 100-150 µL.

    • Gently insert the catheter intrarectally to a depth of approximately 3-4 cm.

    • Slowly instill the TNBS-ethanol solution into the colon.

    • Hold the animal in a head-down position for approximately 60 seconds to ensure the solution is retained in the colon.

    • Return the animal to its cage for recovery. Inflammation and visceral hypersensitivity typically develop over the next 3-7 days.

Visceral Pain Behavioral Assays

The CRD model is a widely used method to quantify visceral sensitivity by measuring the reflex contraction of abdominal muscles (visceromotor response, VMR) in response to colonic distension.

  • Apparatus:

    • Pressure transducer and controller

    • Flexible balloon (e.g., 5-6 cm in length for rats) attached to a catheter

    • Electromyography (EMG) recording system with electrodes

  • Protocol:

    • Electrode Implantation (optional, for chronic studies): Surgically implant EMG electrodes into the external oblique or rectus abdominis muscles and allow for a recovery period of at least one week.

    • Habituation: Acclimate the animal to the testing environment and procedure.

    • Balloon Insertion: Briefly anesthetize the animal (e.g., with isoflurane) and insert the lubricated balloon catheter intra-anally into the descending colon (approximately 2 cm from the anus for rats). Secure the catheter to the tail.

    • Recovery: Allow the animal to recover from anesthesia for at least 30 minutes in a testing chamber.

    • Distension Paradigm: Apply graded, phasic distensions of increasing pressure (e.g., 10, 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 10-20 seconds) with a sufficient inter-stimulus interval (e.g., 4-5 minutes).

    • Drug Administration: Administer this compound (or vehicle) at the desired dose and route (e.g., intravenous, subcutaneous) and time point before the CRD procedure.

    • Data Acquisition and Analysis: Record the EMG activity during the baseline period and during each distension. The VMR is quantified by calculating the area under the curve (AUC) of the rectified EMG signal during the distension period minus the baseline activity.

CRD Experimental Workflow start Start implant EMG Electrode Implantation (Chronic Studies) start->implant habituate Habituation to Test Environment start->habituate Acute Studies recover_surg Surgical Recovery (1 week) implant->recover_surg recover_surg->habituate balloon Balloon Insertion (Light Anesthesia) habituate->balloon recover_anesth Anesthesia Recovery (30 min) balloon->recover_anesth drug_admin Administer this compound or Vehicle recover_anesth->drug_admin crd_procedure Perform Graded Colorectal Distension drug_admin->crd_procedure emg_record Record EMG Activity crd_procedure->emg_record analysis Quantify VMR (AUC of EMG) emg_record->analysis end End analysis->end

Figure 2. Experimental workflow for the colorectal distension (CRD) assay.

The RGS is a non-invasive method for assessing spontaneous pain by scoring changes in facial expression.

  • Protocol:

    • Place the animal in a clear chamber for video recording.

    • Record high-quality video for a set period (e.g., 5-10 minutes).

    • Extract still images from the video for scoring.

    • A trained, blinded observer scores each image based on four "action units": orbital tightening, nose/cheek flattening, ear changes, and whisker change.

    • Each action unit is scored on a 3-point scale: 0 (not present), 1 (moderately present), or 2 (severely present).

    • The scores for the four action units are summed to give a total RGS score for that image. The scores from multiple images are then averaged for each animal at each time point.

Burrowing is a species-typical, spontaneous behavior that is reduced in rodents experiencing pain or distress.

  • Apparatus:

    • A tube (e.g., a long cylinder sealed at one end)

    • Substrate to fill the tube (e.g., gravel for rats, food pellets for mice)

  • Protocol:

    • Habituation: Allow animals to have several trial runs with the burrowing apparatus prior to the experiment to increase burrowing behavior and reduce variability.

    • Baseline Measurement: Measure the amount of substrate each animal displaces from the tube over a set period (e.g., 1-2 hours) on the days preceding the induction of visceral pain.

    • Post-Induction Testing: After inducing colitis and administering this compound or vehicle, place the burrowing tube filled with a pre-weighed amount of substrate into the animal's home cage.

    • Data Collection: After the testing period, remove the tube and weigh the amount of substrate remaining inside. The amount burrowed is the initial weight minus the final weight.

    • A reduction in the amount of burrowed substrate is indicative of a pain-like state.

Data Presentation

The following tables present hypothetical data to illustrate how results from these assays can be structured for comparison.

Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension in a Rat Model of TNBS-Induced Colitis

Treatment GroupDose (mg/kg, IV)VMR (AUC) at 40 mmHgVMR (AUC) at 60 mmHg
Vehicle + Saline-15.2 ± 2.128.5 ± 3.4
Vehicle + TNBS-35.8 ± 4.555.1 ± 6.2
This compound + TNBS0.125.3 ± 3.8#40.7 ± 5.1#
This compound + TNBS0.318.9 ± 2.9#32.4 ± 4.3#
Morphine + TNBS3.016.5 ± 2.5#30.1 ± 3.9#
Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + TNBS.

Table 2: Effect of this compound on Spontaneous Pain Behaviors in a Mouse Model of DSS-Induced Colitis

Treatment GroupDose (mg/kg, SC)Rat Grimace Scale Score (0-8)Amount Burrowed (g)
Vehicle (Control)-0.45 ± 0.12185.4 ± 15.2
Vehicle + DSS-2.85 ± 0.3145.2 ± 8.9
This compound + DSS0.31.75 ± 0.25#110.8 ± 12.4#
This compound + DSS1.00.95 ± 0.18#165.3 ± 14.1#
Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle (Control); #p<0.05 vs. Vehicle + DSS.

Conclusion

This compound demonstrates potent and selective analgesic effects in preclinical models of visceral pain. The protocols outlined in these application notes provide robust and reproducible methods for evaluating the efficacy of this compound and other peripherally restricted KOR agonists. The use of both evoked (CRD) and spontaneous (RGS, burrowing) behavioral assays allows for a comprehensive assessment of visceral pain and the analgesic potential of novel therapeutic compounds. These models are essential tools for advancing the development of non-addictive treatments for debilitating visceral pain disorders.

References

Application Notes and Protocols for the Study of CR665 in Combination with Other Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CR665 (Difelikefalin) is a peripherally selective kappa-opioid receptor (KOR) agonist.[1][2] Its mechanism of action, largely restricted to the peripheral nervous system, makes it a promising candidate for analgesic therapies with a reduced risk of centrally-mediated side effects such as respiratory depression, sedation, and dysphoria, which are common with traditional opioids that act on mu-opioid receptors.[3][4] The investigation of this compound in combination with other classes of analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), acetaminophen, and gabapentinoids, is a rational approach to potentially enhance analgesic efficacy through synergistic or additive effects, while minimizing dose-limiting side effects of each agent.[5]

These application notes provide a framework for the preclinical evaluation of this compound in combination with other analgesics. While specific preclinical studies on this compound in combination with other analgesics are not extensively available in publicly accessible literature, the following protocols are based on established methodologies for assessing analgesic drug combinations.

Signaling Pathways

This compound (Difelikefalin) Signaling Pathway

This compound is a selective agonist for the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.

This compound This compound (Difelikefalin) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to Gi Gi/o Protein KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca ↓ Ca²⁺ Influx Gi->Ca K ↑ K⁺ Efflux Gi->K cAMP ↓ cAMP AC->cAMP NT_release ↓ Neurotransmitter Release Ca->NT_release Hyperpolarization Hyperpolarization K->Hyperpolarization Hyperpolarization->NT_release Analgesia Analgesia NT_release->Analgesia

Figure 1: this compound Signaling Pathway

Potential Synergistic Signaling with Gabapentin

Gabapentin's mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters. Combining this compound with gabapentin could result in enhanced analgesia through complementary mechanisms acting on presynaptic nerve terminals.

cluster_this compound This compound Pathway cluster_Gabapentin Gabapentin Pathway This compound This compound KOR KOR This compound->KOR Gi Gi/o KOR->Gi Ca_channel Voltage-Gated Ca²⁺ Channel (VGCC) Gi->Ca_channel Inhibits Gabapentin Gabapentin a2d1 α2δ-1 Subunit of VGCC Gabapentin->a2d1 a2d1->Ca_channel Modulates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx NT_release ↓ Excitatory Neurotransmitter Release Ca_influx->NT_release Analgesia Synergistic Analgesia NT_release->Analgesia

Figure 2: Synergistic Signaling of this compound and Gabapentin

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy in a Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

This protocol outlines the assessment of the anti-hyperalgesic effects of this compound alone and in combination with an NSAID (e.g., celecoxib) in a rat model of inflammatory pain.

Experimental Workflow

start Acclimatize Rats baseline Baseline Paw Withdrawal Threshold (von Frey) start->baseline injection Intraplantar Carrageenan Injection baseline->injection treatment Administer Drug(s) (this compound, NSAID, Combination) injection->treatment testing Post-treatment Paw Withdrawal Threshold (1, 2, 4 hours) treatment->testing end Data Analysis testing->end

Figure 3: Inflammatory Pain Model Workflow

Methodology

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimatization: Rats are acclimated to the testing environment and handling for at least 3 days prior to the experiment.

  • Baseline Measurement: Baseline mechanical paw withdrawal thresholds are determined using von Frey filaments (up-down method).

  • Induction of Inflammation: 100 µL of 1% λ-carrageenan solution in saline is injected into the plantar surface of the right hind paw.

  • Drug Administration:

    • This compound is dissolved in sterile saline.

    • The NSAID (e.g., celecoxib) is suspended in a vehicle (e.g., 0.5% methylcellulose).

    • Drugs are administered (e.g., intravenously for this compound, orally for NSAID) 30 minutes before carrageenan injection.

    • Combination groups receive both drugs. A vehicle control group is also included.

  • Assessment of Mechanical Allodynia: Paw withdrawal thresholds are measured at 1, 2, and 4 hours post-carrageenan injection using von Frey filaments.

  • Data Analysis: The paw withdrawal thresholds are recorded, and the percentage of maximal possible effect (%MPE) is calculated. Isobolographic analysis can be used to determine the nature of the interaction (synergistic, additive, or antagonistic).

Protocol 2: Evaluation of Analgesic Efficacy in a Model of Neuropathic Pain (Spinal Nerve Ligation)

This protocol is designed to assess the efficacy of this compound in combination with a gabapentinoid (e.g., pregabalin) in a rat model of neuropathic pain.

Methodology

  • Animals: Male Wistar rats (180-220 g) are used.

  • Surgical Procedure: The L5 spinal nerve ligation (SNL) model is used to induce neuropathic pain.

  • Post-operative Recovery: Animals are allowed to recover for 7-10 days, during which mechanical allodynia develops.

  • Baseline Measurement: Post-operative baseline paw withdrawal thresholds are determined.

  • Drug Administration:

    • This compound and pregabalin are dissolved in appropriate vehicles.

    • Drugs are administered as a single dose or in a repeated dosing regimen.

    • Dose-response curves for each drug alone are established.

    • For combination studies, fixed-ratio combinations of the two drugs are administered.

  • Behavioral Testing: Mechanical allodynia is assessed at multiple time points post-dosing (e.g., 30, 60, 120, 240 minutes).

  • Isobolographic Analysis: The ED50 (dose that produces 50% of the maximal effect) for each drug alone and for the fixed-ratio combination is calculated. An isobologram is constructed to determine the nature of the interaction.

Data Presentation

Quantitative data from combination studies should be summarized in tables to facilitate comparison.

Table 1: Paw Withdrawal Thresholds (g) in Carrageenan-Induced Inflammatory Pain Model

Treatment GroupDose (mg/kg)Baseline1 hour Post-Carrageenan2 hours Post-Carrageenan4 hours Post-Carrageenan
Vehicle Control-15.2 ± 1.13.5 ± 0.43.1 ± 0.33.8 ± 0.5
This compound0.114.9 ± 1.36.8 ± 0.77.2 ± 0.86.5 ± 0.6
NSAID (Celecoxib)1015.5 ± 1.07.5 ± 0.98.1 ± 1.07.3 ± 0.8
This compound + NSAID0.1 + 1015.1 ± 1.212.3 ± 1.1#13.1 ± 1.3#11.8 ± 1.0*#

*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound and NSAID alone.

Table 2: Isobolographic Analysis of this compound and Pregabalin in a Neuropathic Pain Model

DrugED50 (mg/kg) (95% CI) - ExperimentalED50 (mg/kg) (95% CI) - Theoretical AdditiveInteraction Index (γ)Nature of Interaction
This compound2.5 (1.8 - 3.4)---
Pregabalin15.2 (12.1 - 19.0)---
This compound + Pregabalin (1:6 ratio)4.8 (3.5 - 6.6)9.3 (7.4 - 11.7)0.52Synergistic

The interaction index (γ) is calculated as the ratio of the experimental ED50 to the theoretical additive ED50. A γ value less than 1 indicates synergy, a value equal to 1 indicates additivity, and a value greater than 1 indicates antagonism.

Conclusion

The combination of the peripherally acting kappa-opioid agonist this compound with other classes of analgesics represents a promising strategy for the management of various pain states. The protocols and frameworks provided in these application notes offer a systematic approach for researchers to investigate the potential synergistic or additive effects of such combinations. Rigorous preclinical evaluation using established pain models and appropriate data analysis techniques, such as isobolographic analysis, is crucial for determining the therapeutic potential of these combination therapies. Such studies will be instrumental in guiding the design of future clinical trials aimed at developing more effective and safer analgesic treatments.

References

Application Notes and Protocols for Cell-Based Assays of Kappa-Opioid Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activation of the kappa-opioid receptor (KOR), a critical target in the development of therapeutics for pain, addiction, and mood disorders. The following sections detail the principles and methodologies for assessing KOR-mediated G-protein and β-arrestin signaling pathways.

Introduction to Kappa-Opioid Receptor Signaling

The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[1] Agonist binding to KOR initiates a cascade of intracellular signaling events. The canonical pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The Gβγ subunits can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[3]

Beyond G-protein signaling, KOR activation can also trigger the recruitment of β-arrestin proteins.[4] This process not only leads to receptor desensitization and internalization but also initiates a distinct wave of signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade. The differential activation of G-protein versus β-arrestin pathways by different ligands is known as "biased agonism" and is a key area of research for developing safer and more effective KOR-targeted drugs. It is believed that G-protein signaling mediates the therapeutic analgesic effects, while β-arrestin-2 recruitment is associated with undesirable side effects like dysphoria and sedation.

This document outlines protocols for quantifying these distinct signaling events.

KOR Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by KOR activation.

KOR_G_Protein_Signaling cluster_membrane Plasma Membrane KOR KOR Gi_trimer Gi/o Protein (αβγ) KOR->Gi_trimer Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Agonist Agonist Agonist->KOR Binding G_alpha Gαi/o-GTP Gi_trimer->G_alpha GDP/GTP Exchange G_betagamma Gβγ Gi_trimer->G_betagamma Dissociation G_alpha->AC Inhibition ATP ATP ATP->AC Downstream Downstream Effectors cAMP->Downstream Modulation

KOR G-Protein Signaling Pathway

KOR_Beta_Arrestin_Signaling cluster_membrane Plasma Membrane KOR_P Phosphorylated KOR BetaArrestin β-Arrestin KOR_P->BetaArrestin Recruitment Agonist Agonist KOR KOR Agonist->KOR Binding GRK GRK KOR->GRK Recruitment GRK->KOR Phosphorylation Internalization Receptor Internalization BetaArrestin->Internalization Initiation MAPK MAPK Signaling BetaArrestin->MAPK Activation

KOR β-Arrestin Signaling Pathway

Application Note 1: cAMP Inhibition Assay for KOR Activation

This assay quantifies the inhibition of adenylyl cyclase activity following KOR activation, providing a direct measure of Gi/o protein coupling.

Principle

KOR activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. The ability of a KOR agonist to reduce this forskolin-stimulated cAMP level is then quantified using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen technology.

Experimental Workflow: TR-FRET cAMP Assay

cAMP_TR_FRET_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Cell_Plating Plate KOR-expressing cells Add_Agonist Add agonist to cells Cell_Plating->Add_Agonist Compound_Prep Prepare agonist dilutions and Forskolin solution Compound_Prep->Add_Agonist Incubate_Agonist Incubate Add_Agonist->Incubate_Agonist Add_Forskolin Add Forskolin Incubate_Agonist->Add_Forskolin Incubate_Forskolin Incubate Add_Forskolin->Incubate_Forskolin Lyse_Cells Lyse cells and add TR-FRET reagents Incubate_Forskolin->Lyse_Cells Incubate_Reagents Incubate Lyse_Cells->Incubate_Reagents Read_Plate Read TR-FRET signal Incubate_Reagents->Read_Plate Calculate_Ratio Calculate FRET ratio Read_Plate->Calculate_Ratio Plot_Curve Plot dose-response curve Calculate_Ratio->Plot_Curve Determine_EC50 Determine EC50/IC50 Plot_Curve->Determine_EC50

Workflow for TR-FRET cAMP Assay
Protocol: LANCE™ cAMP Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • HEK293 or CHO cells stably expressing human KOR

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)

  • Forskolin

  • Test compounds (KOR agonists)

  • LANCE™ Ultra cAMP Kit (PerkinElmer) or similar TR-FRET cAMP assay kit

  • White, opaque 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Cell Plating:

    • Harvest and resuspend KOR-expressing cells in an appropriate assay buffer.

    • Plate cells into a 384-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well).

  • Compound Addition:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Add the desired volume of compound dilutions to the wells. For antagonist mode, pre-incubate with the antagonist before adding a reference agonist.

  • Forskolin Stimulation:

    • Prepare a stock solution of forskolin in DMSO and dilute to the desired working concentration in assay buffer. The final concentration of forsklin should be at its EC80 to ensure a robust cAMP signal.

    • Add forskolin to all wells except the negative control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Prepare the detection mix according to the LANCE™ Ultra cAMP kit protocol, containing the Eu-cAMP tracer and ULight™-anti-cAMP antibody.

    • Add the detection mix to all wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 615 nm (Europium) and 665 nm (ULight™).

Data Analysis:

  • Calculate the 665/615 nm emission ratio for each well.

  • Plot the emission ratio against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 and Emax values.

Quantitative Data Summary
CompoundAssay TypeCell LineIC50 / EC50 (nM)Emax (%)Reference
U-50,488LANCE™ cAMPHEK293-hKOR1.57-
U-50,488cAMP InhibitionCHO-hKOR0.53100.5
Salvinorin AcAMP InhibitionKOR-3931.0-
Nalfurafine[35S]GTPγSCHO-hKOR0.025-
Compound I-10LANCE™ cAMPHEK293-hKOR9.57-
Compound II-8LANCE™ cAMPHEK293-hKOR8.74-

Application Note 2: Aequorin-Based Calcium Mobilization Assay

This assay measures intracellular calcium mobilization, which can be an indirect measure of KOR activation, particularly when using cells co-expressing a promiscuous G-protein like Gα16.

Principle

While KOR primarily couples to Gi/o, co-expression with a promiscuous G-protein such as Gα16 can redirect its signaling to the Gq pathway, leading to an increase in intracellular calcium upon agonist stimulation. The aequorin photoprotein, when reconstituted with its co-factor coelenterazine, emits light in the presence of calcium. This luminescence can be measured to quantify receptor activation.

Experimental Workflow: Aequorin Assay

Aequorin_Assay_Workflow cluster_prep Cell Preparation cluster_loading Coelenterazine Loading cluster_assay Assay & Detection cluster_analysis Data Analysis Transfect_Cells Transfect cells with KOR, Gα16, and Aequorin Plate_Cells Plate transfected cells Transfect_Cells->Plate_Cells Add_Coelenterazine Add Coelenterazine Plate_Cells->Add_Coelenterazine Incubate_Loading Incubate in the dark Add_Coelenterazine->Incubate_Loading Add_Agonist Add agonist Incubate_Loading->Add_Agonist Measure_Luminescence Immediately measure luminescence Add_Agonist->Measure_Luminescence Integrate_Signal Integrate luminescence signal Measure_Luminescence->Integrate_Signal Plot_Curve Plot dose-response curve Integrate_Signal->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50 BRET_Arrestin_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cluster_analysis Data Analysis Transfect_Cells Co-transfect cells with KOR-Rluc and Venus-β-arrestin Plate_Cells Plate transfected cells Transfect_Cells->Plate_Cells Add_Substrate Add luciferase substrate (e.g., Coelenterazine h) Plate_Cells->Add_Substrate Incubate_Substrate Incubate Add_Substrate->Incubate_Substrate Add_Agonist Add agonist dilutions Incubate_Substrate->Add_Agonist Incubate_Agonist Incubate Add_Agonist->Incubate_Agonist Read_Emissions Read donor and acceptor emissions Incubate_Agonist->Read_Emissions Calculate_BRET Calculate BRET ratio Read_Emissions->Calculate_BRET Plot_Curve Plot dose-response curve Calculate_BRET->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

References

Application Notes and Protocols: Measuring the Efficacy of CR665 in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preclinical methodologies for evaluating the analgesic efficacy of CR665, a peripherally restricted kappa-opioid receptor (KOR) agonist, in common inflammatory pain models. The protocols and data presentation are designed to assist in the standardized assessment of novel analgesic compounds targeting peripheral KORs.

While specific quantitative preclinical data for this compound is not extensively published in the public domain, this document leverages available information on this compound and its closely related successor compound, CR845 (Difelikefalin), to provide representative data and protocols. CR845 is also a peripherally selective KOR agonist and its preclinical profile is illustrative of the expected activity of this class of compounds in inflammatory pain models.[1]

Introduction to this compound and Peripheral Kappa-Opioid Receptor Agonism

This compound is a peptide-based, peripherally selective kappa-opioid receptor agonist designed to alleviate pain without the central nervous system (CNS) side effects associated with traditional opioids, such as sedation, dysphoria, and respiratory depression.[2] By selectively targeting KORs on peripheral sensory neurons, this compound modulates pain signals at the site of inflammation.[2] Activation of peripheral KORs has been shown to be particularly effective in visceral and inflammatory pain states.[2] The analgesic and anti-inflammatory effects are mediated through the modulation of ion channels and the inhibition of pro-inflammatory mediator release.

Mechanism of Action: Peripheral Kappa-Opioid Receptor Signaling

Upon binding to KORs on the peripheral terminals of nociceptive (pain-sensing) neurons, this compound initiates a signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release. This is primarily achieved through G-protein coupling, leading to the inhibition of adenylyl cyclase, closure of voltage-gated calcium channels (VGCCs), and opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This cascade results in hyperpolarization of the neuronal membrane and decreased release of pronociceptive neuropeptides like substance P and calcitonin gene-related peptide (CGRP).

Peripheral Kappa-Opioid Receptor Signaling Pathway cluster_neuron Peripheral Sensory Neuron Terminal This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR binds G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Vesicle Synaptic Vesicle (contains Substance P, CGRP) Ca_influx->Vesicle triggers fusion K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release K_efflux->Neurotransmitter_release inhibits Vesicle->Neurotransmitter_release Analgesia Analgesic Effect Neurotransmitter_release->Analgesia

Peripheral KOR signaling pathway activated by this compound.

Preclinical Inflammatory Pain Models

The following are standard and widely used preclinical models to assess the efficacy of analgesic compounds in inflammatory pain.

Acetic Acid-Induced Writhing Test

This model is a classic assay for visceral inflammatory pain and is highly sensitive to peripherally acting analgesics. Intraperitoneal injection of acetic acid induces the release of inflammatory mediators, leading to characteristic abdominal constrictions (writhes).

Experimental Protocol:

  • Animals: Male CD-1 or Swiss albino mice (20-25 g) are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least 3 days prior to the experiment.

  • Grouping: Randomly assign animals to treatment groups (n=6-10 per group), including a vehicle control, positive control (e.g., diclofenac), and multiple dose levels of this compound.

  • Drug Administration: Administer this compound (e.g., intravenously or intraperitoneally) at various doses. The vehicle and positive control are administered by the same route.

  • Induction of Writhing: 15-30 minutes after drug administration, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (a wave of abdominal muscle contraction followed by extension of the hind limbs) for a 15-20 minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100

Data Presentation:

As specific data for this compound in this model is limited in publicly available literature, the following table presents representative data for the related compound, CR845, in the acetic acid-induced writhing test in mice.

Treatment GroupDose (mg/kg, IV)Mean Number of Writhes (± SEM)% Inhibition
Vehicle-35.2 ± 2.5-
CR8450.0124.1 ± 3.131.5%
CR8450.0318.5 ± 2.847.4%
CR8450.110.3 ± 1.970.7%
CR8450.35.6 ± 1.284.1%
Diclofenac (Positive Control)108.9 ± 1.574.7%

ED50 for CR845 was estimated to be 0.07 mg/kg IV.[3]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

The CFA model induces a persistent, localized inflammation and is used to study chronic inflammatory pain, characterized by thermal hyperalgesia and mechanical allodynia.

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are typically used.

  • Induction of Inflammation: Induce inflammation by a single intraplantar injection of 100-150 µL of CFA into the plantar surface of one hind paw.

  • Pain Assessment: Measure baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) and/or paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) before CFA injection.

  • Post-CFA Assessment: Re-assess thermal hyperalgesia and mechanical allodynia at various time points after CFA injection (e.g., 24, 48, 72 hours) to confirm the development of a stable inflammatory pain state.

  • Drug Administration: Once a stable hyperalgesic state is established, administer this compound, vehicle, or a positive control (e.g., morphine).

  • Efficacy Measurement: Measure paw withdrawal latencies/thresholds at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: Data are often expressed as the change in paw withdrawal latency (in seconds) or paw withdrawal threshold (in grams).

Data Presentation:

The following table provides representative efficacy data for CR845 in the CFA-induced inflammatory pain model in rats.

Treatment GroupDose (mg/kg, IP/IV)Paw Withdrawal Threshold (g) (Mean ± SEM)Reversal of Hyperalgesia (%)
Sham (No CFA)-15.2 ± 0.8-
Vehicle (CFA)-4.5 ± 0.50%
CR8450.16.8 ± 0.621.5%
CR8450.39.7 ± 0.748.6%
CR8451.013.5 ± 0.984.1%
Morphine (Positive Control)3.014.1 ± 0.790.6%

ED50 for CR845 in the CFA model was reported as 0.3 mg/kg IP or IV.

Carrageenan-Induced Inflammatory Pain

This model induces an acute and localized inflammation, making it suitable for rapid screening of anti-inflammatory and analgesic compounds.

Experimental Protocol:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Baseline Measurement: Measure baseline paw withdrawal latency to a thermal stimulus (Hargreaves test) or mechanical stimulus (von Frey test).

  • Induction of Inflammation: Inject 100 µL of a 1-2% carrageenan solution in saline into the plantar surface of one hind paw.

  • Drug Administration: Administer this compound, vehicle, or a positive control either before (preventative) or after (therapeutic) carrageenan injection.

  • Pain Assessment: Measure paw withdrawal latency/threshold at regular intervals (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.

  • Data Analysis: Analyze the data as the change in withdrawal latency or threshold over time.

Data Presentation:

The following table illustrates the expected dose-dependent effect of a peripherally acting KOR agonist like CR845 in the carrageenan-induced thermal hyperalgesia model in rats.

Treatment GroupDose (mg/kg)Paw Withdrawal Latency (s) at 3h post-carrageenan (Mean ± SEM)
Saline Control-10.5 ± 0.8
Carrageenan + Vehicle-4.2 ± 0.4
Carrageenan + CR8450.36.8 ± 0.5
Carrageenan + CR8451.08.9 ± 0.6
Carrageenan + Indomethacin (Positive Control)109.2 ± 0.7*

*p < 0.05 compared to Carrageenan + Vehicle. In a 2% carrageenan intraplantar model, 0.3 and 1 mg/kg of CR845 were significantly better than vehicle.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a preclinical inflammatory pain model.

Experimental Workflow for this compound Efficacy Testing cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis and Interpretation Animal_Selection Animal Selection (Rat/Mouse) Acclimatization Acclimatization Animal_Selection->Acclimatization Grouping Random Grouping (Vehicle, this compound doses, Positive Control) Acclimatization->Grouping Baseline Baseline Pain Assessment (Thermal/Mechanical) Grouping->Baseline Inflammation Induction of Inflammation (CFA/Carrageenan/Acetic Acid) Baseline->Inflammation Drug_Admin Drug Administration (this compound/Vehicle/Control) Inflammation->Drug_Admin Post_Drug_Assessment Post-Treatment Pain Assessment (Time-course) Drug_Admin->Post_Drug_Assessment Data_Collection Data Collection (Withdrawal Latency/Threshold, Writhing Count) Post_Drug_Assessment->Data_Collection Stats Statistical Analysis (ANOVA, t-test) Data_Collection->Stats Results Results Interpretation (Dose-response, Efficacy) Stats->Results

References

Application Notes and Protocols for CR665 in Preclinical Pruritus Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CR665 (Difelikefalin), a peripherally restricted kappa-opioid receptor (KOR) agonist, in the study of pruritus in animal models. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available preclinical data.

Introduction to this compound and Pruritus

Chronic pruritus, or itch, is a significant clinical problem with complex underlying mechanisms. The kappa-opioid receptor system is a key modulator of itch sensation. Activation of KORs has been shown to inhibit pruritus in both animal models and humans.[1][2][3] this compound (Difelikefalin) is a potent and selective KOR agonist with restricted access to the central nervous system, which minimizes the risk of centrally-mediated side effects often associated with other opioids.[1][4] This makes it a valuable tool for investigating the peripheral mechanisms of itch and for the preclinical evaluation of novel anti-pruritic therapies.

Mechanism of Action of this compound in Pruritus

This compound exerts its anti-pruritic effects by activating kappa-opioid receptors located on peripheral sensory neurons and potentially other cells in the skin. The binding of this compound to KORs, which are G-protein coupled receptors, initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of itch signals to the central nervous system. This signaling pathway is believed to involve the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, leading to hyperpolarization of the neuronal membrane.

Signaling Pathway of this compound in Sensory Neurons

CR665_Signaling_Pathway cluster_neuron Sensory Neuron This compound This compound (Difelikefalin) KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Release (e.g., Substance P, CGRP) K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Reduced_Transmission Reduced Itch Signal Transmission Vesicle->Reduced_Transmission Inhibition of

Caption: this compound signaling pathway in a sensory neuron.

Animal Model for Studying this compound in Pruritus: MC903-Induced Atopic Dermatitis

A well-established and relevant animal model for studying pruritus associated with atopic dermatitis (AD) involves the topical application of MC903 (calcipotriol), a vitamin D3 analog, to the skin of mice. This model recapitulates key features of human AD, including skin inflammation and intense itching behavior.

Experimental Workflow for MC903-Induced Pruritus and this compound Treatment

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Pruritus Induction cluster_treatment This compound Treatment cluster_assessment Behavioral Assessment Animal_Model C57BL/6 Mice Acclimation Acclimation (1 week) Animal_Model->Acclimation Grouping Random Grouping (e.g., Vehicle, this compound) Acclimation->Grouping MC903_Application Topical MC903 Application (e.g., daily for 6-12 days) Grouping->MC903_Application CR665_Admin This compound Administration (e.g., 0.5-1.0 mg/kg, i.p.) MC903_Application->CR665_Admin Treatment Group Vehicle_Admin Vehicle Administration (e.g., Saline, i.p.) MC903_Application->Vehicle_Admin Control Group Behavior_Recording Video Recording of Scratching Behavior CR665_Admin->Behavior_Recording Vehicle_Admin->Behavior_Recording Behavior_Analysis Quantification of Scratching Bouts and Duration Behavior_Recording->Behavior_Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of pruritus.

Detailed Experimental Protocols

Protocol 1: Induction of Atopic Dermatitis-Like Pruritus with MC903

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • MC903 (Calcipotriol) solution (e.g., 20 µM in ethanol)

  • Ethanol (vehicle control)

  • Pipette

Procedure:

  • Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Anesthetize the mice lightly with isoflurane.

  • Topically apply 20 µL of MC903 solution to the ear of each mouse in the experimental group.

  • Apply 20 µL of ethanol to the ear of each mouse in the vehicle control group.

  • Repeat the application daily for 6 to 12 consecutive days to induce a chronic itch state.

Protocol 2: Administration of this compound

Materials:

  • This compound (Difelikefalin)

  • Sterile saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated based on the desired dosage and the average weight of the mice.

  • On the day of behavioral assessment (e.g., day 6 of MC903 treatment), administer a single intraperitoneal injection of this compound at a dose of 0.5 mg/kg or 1.0 mg/kg.

  • For chronic treatment studies, this compound can be administered twice daily via intraperitoneal injection.

  • Administer an equivalent volume of sterile saline to the vehicle control group.

Protocol 3: Assessment of Scratching Behavior

Materials:

  • Video recording equipment

  • Observation chambers

  • Behavioral analysis software (optional)

Procedure:

  • Place the mice individually in observation chambers and allow them to acclimate for at least 30 minutes.

  • After the acclimation period, administer this compound or vehicle as described in Protocol 2.

  • Immediately begin video recording the mice for a predetermined period (e.g., 30-60 minutes).

  • A trained observer, blinded to the treatment groups, should manually count the number of scratching bouts directed at the site of MC903 application. A scratching bout is defined as one or more rapid movements of the hind paw towards and away from the body, ending with the paw being licked or placed back on the floor.

  • Alternatively, automated behavioral analysis software can be used to quantify scratching behavior.

Data Presentation

The following table summarizes the expected qualitative outcomes of this compound treatment in the MC903-induced pruritus model based on published literature. Specific quantitative data from the primary study by Tamari et al. (2023) is not publicly available.

Treatment GroupDosageRoute of AdministrationKey FindingsReference
This compound 0.5 mg/kgIntraperitoneal (twice daily)Suppressed itch behavior without altering skin inflammation.
This compound 1.0 mg/kgIntraperitoneal (single injection)Rapidly suppressed itch behavior in mice with established pruritus.
Vehicle N/AIntraperitonealNo significant effect on scratching behavior.

Conclusion

This compound is a valuable pharmacological tool for the in vivo study of pruritus. The MC903-induced atopic dermatitis model in C57BL/6 mice provides a robust and clinically relevant system for evaluating the anti-pruritic efficacy of this compound and other KOR agonists. The protocols outlined in these application notes provide a framework for conducting such studies. Researchers should expect to observe a significant reduction in scratching behavior following this compound administration, supporting its role as a peripherally-acting anti-pruritic agent.

References

Application Notes and Protocols for Assessing the Peripheral Restriction of CR665

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: CR665 is a potent and selective tetrapeptide agonist of the peripheral kappa-opioid receptor (KOR).[1][2] Its therapeutic potential lies in its ability to provide analgesia, particularly for visceral and neuropathic pain, while being intrinsically poor at penetrating the blood-brain barrier (BBB).[1][3] This peripheral restriction is a critical design feature aimed at minimizing centrally-mediated side effects commonly associated with opioids, such as euphoria, addiction, and respiratory depression.[1]

These application notes provide a comprehensive overview of the key in vitro and in vivo methodologies required to rigorously assess and confirm the peripheral restriction of this compound and similar drug candidates. The protocols are designed to guide researchers in obtaining robust and reproducible data on BBB permeability, central nervous system (CNS) distribution, and functional selectivity.

Section 1: In Vitro Assessment of Blood-Brain Barrier Permeability

Application Note: The initial assessment of a compound's ability to cross the BBB is typically performed using in vitro models. These models range from high-throughput, non-cell-based assays to complex, low-throughput systems that closely mimic the physiological environment of the BBB.

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, cost-effective assay for predicting passive diffusion across the BBB. It uses a synthetic membrane coated with a lipid solution to mimic the brain's lipid environment. While it cannot account for active transport or metabolism, it is an excellent primary screen for CNS penetration potential.

  • Transwell Monolayer Models: These models use brain microvascular endothelial cells grown on a semi-permeable membrane within a Transwell insert, creating two distinct compartments: an apical (blood) side and a basolateral (brain) side. The integrity of this cellular barrier is quantified by measuring Transendothelial Electrical Resistance (TEER). Co-culture with other neurovascular unit cells, such as astrocytes and pericytes, can enhance barrier tightness and better reflect the in vivo environment.

  • Microfluidic (Organ-on-a-Chip) Models: These advanced models represent the cutting edge of in vitro BBB simulation. They incorporate physiological shear stress by introducing fluid flow, which is known to regulate tight junction expression and transporter function, providing a more accurate prediction of in vivo permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To determine the passive permeability of this compound across an artificial BBB membrane.

Methodology:

  • Preparation: A filter plate (e.g., 96-well format) is coated with a brain lipid solution (e.g., porcine brain lipid in dodecane) to form the artificial membrane.

  • Donor Solution: Prepare a solution of this compound (e.g., 100 µM) in a suitable buffer system (e.g., PBS, pH 7.4). Also, prepare solutions for high permeability (e.g., carbamazepine) and low permeability (e.g., atenolol) controls.

  • Assay Setup:

    • Add the buffer to the acceptor plate wells.

    • Place the lipid-coated filter plate onto the acceptor plate.

    • Add the donor solutions (this compound and controls) to the filter plate wells.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [C] / (Area * Time * [C]donor) where [C] is the concentration in the acceptor well, Area is the membrane area, Time is the incubation time, and [C]donor is the initial concentration in the donor well.

Data Interpretation:

Permeability CategoryPe (x 10⁻⁶ cm/s)Predicted CNS Penetration
High> 4.0High
Medium2.0 - 4.0Moderate
Low< 2.0Low / Unlikely

This compound is expected to demonstrate low permeability in this assay.

Protocol 2: Transwell Co-Culture BBB Model Permeability Assay

Objective: To measure the apparent permeability coefficient (Papp) of this compound across a cellular BBB model.

Methodology:

  • Cell Culture:

    • Coat the bottom of a 24-well plate with collagen and seed rat or human astrocytes.

    • Separately, coat the underside of Transwell inserts (0.4 µm pore size) with collagen and seed brain microvascular endothelial cells (e.g., hCMEC/D3) on the top side.

  • Co-Culture Assembly: Once cells are confluent, place the endothelial cell-seeded inserts into the wells containing the astrocytes. Allow the co-culture to mature for 3-5 days, monitoring barrier integrity via TEER measurements. A TEER value significantly above background (e.g., >150 Ω·cm²) indicates a tight monolayer.

  • Permeability Experiment (Apical to Basolateral):

    • Replace the media in both compartments with fresh, pre-warmed transport buffer.

    • Add this compound (e.g., 10 µM) and a low-permeability marker (e.g., Lucifer Yellow or FITC-Dextran) to the apical (donor) chamber.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (acceptor) chamber, replacing the volume with fresh buffer.

  • Quantification: Analyze the concentration of this compound and the marker in the collected samples using LC-MS/MS and a fluorescence plate reader, respectively.

  • Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state rate of appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Data Presentation: In Vitro Permeability of this compound

CompoundAssay TypePermeability ValuePredicted CNS Penetration
This compound PAMPA-BBB < 2.0 x 10⁻⁶ cm/s Low
This compound Transwell Model < 1.0 x 10⁻⁶ cm/s Low
Carbamazepine (Control)Transwell Model> 10.0 x 10⁻⁶ cm/sHigh
FITC-Dextran (Control)Transwell Model< 0.5 x 10⁻⁶ cm/sVery Low (Paracellular Marker)

Note: Data are representative examples.

Transwell_Workflow cluster_prep Phase 1: Co-Culture Setup cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis p1 Seed Astrocytes in 24-well plate p2 Seed Endothelial Cells on Transwell Insert p1->p2 p3 Assemble Co-culture p2->p3 p4 Monitor TEER (Barrier Formation) p3->p4 a1 Add this compound to Apical Chamber p4->a1 Barrier Integrity Confirmed a2 Incubate at 37°C a1->a2 a3 Sample Basolateral Chamber Over Time a2->a3 an1 Quantify this compound (e.g., LC-MS/MS) a3->an1 an2 Calculate Papp Value an1->an2 an3 Determine Permeability an2->an3

Caption: Workflow for the Transwell co-culture BBB permeability assay.

Section 2: In Vivo Assessment of CNS Distribution

Application Note: While in vitro models are powerful screening tools, in vivo studies are the gold standard for confirming a compound's peripheral restriction. These studies directly measure the concentration of the drug in the CNS relative to the systemic circulation in a living organism.

  • Pharmacokinetic (PK) Studies: The most direct method involves administering this compound to rodents and measuring its concentration in both plasma and brain tissue at various time points. The key metric derived is the brain-to-plasma concentration ratio (Kp). To account for differential binding to plasma proteins and brain tissue, the unbound brain-to-plasma ratio (Kp,uu) is often calculated, which is considered the most accurate predictor of CNS target engagement.

  • Microdialysis: This technique allows for the sampling of unbound drug directly from the brain's interstitial fluid in awake, freely moving animals. It is considered a superior method for determining the pharmacologically active concentration at the target site but is more technically demanding than tissue homogenate methods.

Protocol 3: Rodent Pharmacokinetic Study for Brain Penetration

Objective: To determine the brain-to-plasma concentration ratio (Kp and Kp,uu) of this compound following systemic administration.

Methodology:

  • Animal Dosing: Administer this compound to a cohort of male Sprague-Dawley rats (n=3-4 per time point) via intravenous (i.v.) or subcutaneous (s.c.) injection at a therapeutically relevant dose.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours post-dose), anesthetize the animals and collect blood via cardiac puncture into heparinized tubes. Immediately thereafter, perfuse the brain with ice-cold saline to remove intravascular blood, then excise and snap-freeze the brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain Homogenate: Weigh the brain and homogenize it in a 3:1 (v/w) ratio of buffer to tissue.

  • Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculation:

    • Kp = C_brain / C_plasma where C_brain is the concentration in brain homogenate and C_plasma is the concentration in plasma.

    • Kp,uu = Kp * (fu_plasma / fu_brain) where fu_plasma is the fraction unbound in plasma and fu_brain is the fraction unbound in brain homogenate (determined separately via equilibrium dialysis).

Data Presentation: In Vivo CNS Distribution of this compound

CompoundKp (Total Brain/Plasma)Kp,uu (Unbound Brain/Plasma)Interpretation
This compound < 0.1 < 0.1 Peripherally Restricted
Oxycodone (Control)~ 1.5~ 1.5CNS Penetrable
Atenolol (Control)< 0.1< 0.1Peripherally Restricted

Note: Data are representative examples. A Kp,uu < 0.1 is strong evidence of peripheral restriction, often due to poor passive permeability and/or active efflux.

InVivo_PK_Workflow cluster_animal Phase 1: In-Life cluster_processing Phase 2: Sample Processing cluster_analysis Phase 3: Analysis & Calculation p1 Administer this compound to Rodents p2 Collect Blood and Brain Samples at Multiple Time Points p1->p2 a1 Isolate Plasma (Centrifugation) p2->a1 a2 Prepare Brain Homogenate p2->a2 a3 Protein Precipitation & Supernatant Extraction a1->a3 a2->a3 an1 Quantify this compound via LC-MS/MS a3->an1 an2 Calculate C_brain and C_plasma an1->an2 an3 Determine Kp and Kp,uu an2->an3

Caption: Workflow for an in vivo pharmacokinetic study to assess brain penetration.

Section 3: this compound Mechanism of Action

Application Note: this compound exerts its effects by activating the kappa-opioid receptor (KOR), a Gi/Go-coupled GPCR. Upon agonist binding, the receptor initiates a signaling cascade that ultimately leads to reduced neuronal excitability in peripheral sensory nerves.

  • G-Protein Activation: this compound binding causes a conformational change in the KOR, leading to the dissociation of the Gαi/o and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). This dampens downstream signaling pathways mediated by Protein Kinase A (PKA).

  • Ion Channel Modulation: The Gβγ subunit directly modulates ion channels. It inhibits voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and activates G-protein-coupled inwardly-rectifying K⁺ channels (GIRKs), which hyperpolarizes the neuron, making it less likely to fire an action potential.

  • MAPK Pathway: KOR activation can also influence other pathways, such as the mitogen-activated protein kinase (MAPK) cascade, although this can be cell-type and agonist specific.

This combination of signaling events in peripheral nerve endings underlies the analgesic effect of this compound.

KOR_Signaling cluster_membrane Cell Membrane cluster_cyto Cytoplasm This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds Gi Gi/o Protein KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca²⁺ Channel Gi->Ca Inhibits K K⁺ Channel (GIRK) Gi->K Activates cAMP cAMP Effect Reduced Neuronal Excitability (Analgesia) Ca->Effect Reduced Ca²⁺ influx (Less neurotransmitter release) K->Effect K⁺ efflux (Hyperpolarization) ATP ATP ATP->cAMP Catalyzes AC cAMP->Effect Reduced signaling

Caption: Simplified signaling pathway of the kappa-opioid receptor activated by this compound.

References

Application Notes and Protocols for the Quantification of CR665 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CR665 is a novel therapeutic agent under development, for which accurate and reliable quantification in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. These application notes provide detailed protocols for two validated bioanalytical methods for the determination of this compound in human plasma: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust Enzyme-Linked Immunosorbent Assay (ELISA). These methods are intended for use by researchers, scientists, and drug development professionals to support preclinical and clinical studies of this compound. The validation of these methods has been performed in accordance with regulatory guidelines to ensure data quality and reliability.[1][2][3][4]

Method 1: Quantification of this compound in Human Plasma by LC-MS/MS

This method provides a highly selective and sensitive approach for the quantification of this compound in human plasma, suitable for studies requiring low detection limits and high specificity.

1. Principle

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[5] The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

2. Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard

  • This compound-d4 (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2.2. Sample Preparation

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

2.3. LC-MS/MS Instrumentation and Conditions

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1 452.3 -> Q3 289.1

    • This compound-d4 (IS): Q1 456.3 -> Q3 293.1

3. Data Presentation

Table 1: LC-MS/MS Method Validation Summary

ParameterResult
Linearity Range 0.1 - 1000 ng/mL (r² > 0.998)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-Assay Precision (%CV) ≤ 6.5%
Inter-Assay Precision (%CV) ≤ 8.2%
Accuracy (% Bias) -5.8% to 7.3%
Recovery 88.5% - 95.2%
Matrix Effect Minimal, IS-normalized factor 0.95-1.04
Stability (24h at RT, 3 freeze-thaw cycles) Stable (<10% deviation)

4. Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (10 µL) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 x g, 10 min) Vortex2->Centrifuge Supernatant Transfer Supernatant (200 µL) Centrifuge->Supernatant Injection Inject into LC-MS/MS (5 µL) Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Method 2: Quantification of this compound in Human Plasma by ELISA

This competitive ELISA method is a high-throughput alternative for the quantification of this compound in human plasma, suitable for large sample batches.

1. Principle

This assay is a competitive inhibition ELISA. This compound in the sample competes with a fixed amount of biotinylated this compound for binding sites on a pre-coated antibody. The amount of bound biotinylated this compound is inversely proportional to the concentration of this compound in the sample. The bound biotinylated this compound is detected using streptavidin-HRP, and the signal is developed with a chromogenic substrate.

2. Experimental Protocol

2.1. Materials and Reagents

  • Anti-CR665 coated 96-well plate

  • This compound standard

  • Biotinylated this compound

  • Assay Diluent

  • Streptavidin-HRP

  • Wash Buffer (1X)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Human plasma (K2-EDTA)

2.2. Assay Procedure

  • Prepare all reagents, standards, and samples as instructed in the kit manual.

  • Add 50 µL of Assay Diluent to each well.

  • Add 50 µL of standard, control, or plasma sample to the appropriate wells.

  • Add 50 µL of biotinylated this compound to each well.

  • Seal the plate and incubate for 2 hours at room temperature with gentle shaking.

  • Aspirate each well and wash 4 times with 300 µL of 1X Wash Buffer.

  • Add 100 µL of Streptavidin-HRP to each well.

  • Incubate for 1 hour at room temperature with gentle shaking.

  • Repeat the wash step as in step 6.

  • Add 100 µL of TMB Substrate to each well.

  • Incubate for 20 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

3. Data Presentation

Table 2: ELISA Method Validation Summary

ParameterResult
Assay Range 1.56 - 100 ng/mL
Sensitivity (LOD) 0.5 ng/mL
Intra-Assay Precision (%CV) ≤ 7.8%
Inter-Assay Precision (%CV) ≤ 9.5%
Accuracy (% Recovery) 92% - 108%
Specificity High specificity for this compound, no significant cross-reactivity with major metabolites.
Dilution Linearity Linear upon dilution.

4. Visualization

ELISA_Workflow cluster_assay ELISA Plate Steps cluster_readout Data Acquisition Add_Diluent Add Assay Diluent (50 µL) Add_Sample Add Sample/Standard (50 µL) Add_Diluent->Add_Sample Add_Biotin Add Biotinylated this compound (50 µL) Add_Sample->Add_Biotin Incubate1 Incubate (2h, RT) Add_Biotin->Incubate1 Wash1 Wash (4x) Incubate1->Wash1 Add_HRP Add Streptavidin-HRP (100 µL) Wash1->Add_HRP Incubate2 Incubate (1h, RT) Add_HRP->Incubate2 Wash2 Wash (4x) Incubate2->Wash2 Add_TMB Add TMB Substrate (100 µL) Wash2->Add_TMB Incubate3 Incubate (20 min, dark) Add_TMB->Incubate3 Add_Stop Add Stop Solution (50 µL) Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: Competitive ELISA workflow for this compound quantification.

Summary and Comparison of Methods

Both the LC-MS/MS and ELISA methods provide reliable and accurate quantification of this compound in human plasma. The choice of method will depend on the specific requirements of the study. The LC-MS/MS method offers higher sensitivity and specificity, making it ideal for studies requiring low-level quantification and for regulatory submissions. The ELISA method provides a higher-throughput and more cost-effective solution for screening large numbers of samples.

Disclaimer: These are example protocols and should be fully validated in the end-user's laboratory for their specific application. The performance characteristics presented are for guidance only.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Bioavailability of KOR-Peptide 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KOR-Peptide 1, a peripherally selective kappa-opioid receptor agonist. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the low oral bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the suspected low oral bioavailability of KOR-Peptide 1?

A1: While specific data for KOR-Peptide 1 is still under investigation, peptides of similar structure typically exhibit low oral bioavailability due to several factors. These include poor membrane permeability and potential degradation in the gastrointestinal (GI) tract.[1][2] The large size and hydrophilic nature of many peptides limit their ability to pass through the lipid bilayers of intestinal cells.[3] Additionally, enzymatic degradation in the stomach and intestines can significantly reduce the amount of intact peptide available for absorption.

Q2: How can I assess the permeability of KOR-Peptide 1 in my in-vitro model?

A2: A common method to assess intestinal permeability is the Caco-2 cell monolayer assay. This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier. By measuring the transport of KOR-Peptide 1 from the apical (luminal) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A low Papp value would confirm poor permeability.

Q3: What initial formulation strategies should I consider to improve the oral bioavailability of KOR-Peptide 1?

A3: For peptide-based therapeutics like KOR-Peptide 1, initial strategies should focus on protecting the peptide from degradation and enhancing its permeation across the intestinal epithelium.[1][3] Lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and offer some protection from enzymatic degradation. The inclusion of permeation enhancers is another key strategy to investigate.

Troubleshooting Guide

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

Possible Cause 1: Poor Aqueous Solubility

While peptides are often hydrophilic, their solubility can vary depending on the pH of the gastrointestinal fluid.

  • Troubleshooting Steps:

    • Determine the pH-solubility profile of KOR-Peptide 1. This will help identify regions of the GI tract where solubility might be a limiting factor.

    • Consider formulation with pH-modifiers or buffers to maintain a pH environment where the peptide is most soluble.

    • Explore amorphous solid dispersions which can increase the apparent solubility and dissolution rate.

Possible Cause 2: Extensive First-Pass Metabolism

The peptide may be degraded by enzymes in the intestinal lumen, brush border, or liver before reaching systemic circulation.

  • Troubleshooting Steps:

    • Conduct in-vitro metabolism studies using simulated gastric and intestinal fluids, as well as liver microsomes, to identify the primary sites and enzymes responsible for degradation.

    • Co-administer with enzyme inhibitors (in pre-clinical models) to confirm the role of specific enzymes.

    • Investigate chemical modification of the peptide sequence to protect cleavage sites without affecting pharmacological activity.

Possible Cause 3: Low Intestinal Permeability

The physicochemical properties of the peptide may prevent efficient transport across the intestinal epithelium.

  • Troubleshooting Steps:

    • Quantify permeability using in-vitro models like Caco-2 or in-situ models like the rat single-pass intestinal perfusion (SPIP) model.

    • Formulate with permeation enhancers. These can be broadly categorized as those that affect tight junctions (e.g., medium-chain fatty acids) and those that interact with the cell membrane to increase fluidity.

    • Explore nanoparticle-based delivery systems to facilitate transport across the intestinal mucosa.

Data Presentation

Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability

Formulation StrategyMechanism of ActionPotential AdvantagesPotential Challenges
Lipid-Based Delivery (e.g., SEDDS) Improves solubility; protects from degradation.Enhanced absorption; consistent dosing.Potential for drug precipitation upon dilution; excipient compatibility.
Amorphous Solid Dispersions Increases apparent solubility and dissolution rate.Significant improvement for poorly soluble compounds.Physical instability (recrystallization); manufacturing complexities.
Nanoparticles Increases surface area for dissolution; can be engineered for targeted delivery.Improved cellular uptake; potential for controlled release.Manufacturing scalability; potential for toxicity of nanomaterials.
Permeation Enhancers Temporarily alters the permeability of the intestinal barrier.Can significantly increase the absorption of large molecules.Potential for local irritation or damage to the intestinal mucosa.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed and transepithelial electrical resistance (TEER) values indicate tight junction formation.

  • Experimental Setup:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the KOR-Peptide 1 solution (in HBSS) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL chamber and replace the volume with fresh HBSS. A sample should also be taken from the AP chamber at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of KOR-Peptide 1 in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the AP chamber.

Visualizations

G cluster_oral Oral Administration cluster_gitract Gastrointestinal Tract cluster_barriers Bioavailability Barriers cluster_systemic Systemic Circulation Oral Dose Oral Dose Stomach Stomach Oral Dose->Stomach Intestine Intestine Stomach->Intestine Transit Enzymatic Degradation Enzymatic Degradation Stomach->Enzymatic Degradation Solubility Limit Solubility Limit Intestine->Solubility Limit Intestine->Enzymatic Degradation Low Permeability Low Permeability Intestine->Low Permeability Plasma Plasma Intestine->Plasma Absorption Low Permeability->Plasma

Caption: Key barriers to oral bioavailability for peptide-based drugs.

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Formulation Solutions cluster_outcome Desired Outcome Low Bioavailability Low Bioavailability Solubility Studies Solubility Studies Low Bioavailability->Solubility Studies Metabolism Assays Metabolism Assays Low Bioavailability->Metabolism Assays Permeability Assays Permeability Assays Low Bioavailability->Permeability Assays Lipid Formulations Lipid Formulations Solubility Studies->Lipid Formulations Nanoparticles Nanoparticles Metabolism Assays->Nanoparticles Permeation Enhancers Permeation Enhancers Permeability Assays->Permeation Enhancers Improved Bioavailability Improved Bioavailability Lipid Formulations->Improved Bioavailability Nanoparticles->Improved Bioavailability Permeation Enhancers->Improved Bioavailability

References

Technical Support Center: Improving CR665 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of CR665 for in vivo studies. This compound is a peripherally restricted kappa-opioid receptor agonist with poor oral bioavailability, necessitating careful formulation for intravenous administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a tetrapeptide (H-D-Phe-D-Phe-D-Nle-D-Arg-NH-4-Picolyl) that acts as a selective agonist for the kappa-opioid receptor (KOR).[1][2][3] Its therapeutic potential is significant for peripheral pain management without the central nervous system side effects associated with other opioids.[4] However, as a peptide, this compound exhibits poor oral bioavailability, largely due to its low solubility and potential degradation in the gastrointestinal tract.[5] For in vivo studies, achieving a stable and soluble formulation is critical for accurate dosing and obtaining reliable experimental results, primarily through intravenous administration.

Q2: What are the initial steps to take when dissolving lyophilized this compound?

A2: Before attempting to dissolve the entire batch of lyophilized this compound, it is highly recommended to perform a small-scale solubility test. Start with a small, precisely weighed aliquot. Based on the amino acid sequence of this compound, which contains both hydrophobic and basic residues, a systematic approach to solvent selection is advised. Begin with sterile, deionized water. If solubility is limited, adjusting the pH or using organic co-solvents may be necessary.

Q3: Can I use organic solvents to dissolve this compound? What are the potential risks?

A3: Yes, organic solvents can be used to aid in the dissolution of hydrophobic peptides like this compound. Common choices include dimethyl sulfoxide (DMSO), ethanol, and acetonitrile. However, it is crucial to consider the compatibility of these solvents with your in vivo model. High concentrations of organic solvents can be toxic. For most in vivo experiments, the final concentration of DMSO should be kept low, typically below 1% (v/v), to avoid adverse effects. Always verify the tolerance of your specific animal model to the chosen co-solvent.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of peptides is highly dependent on pH. Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. This compound, with its D-Arginine residue, is a basic peptide. Therefore, it is expected to be more soluble in acidic solutions where the amino groups are protonated, leading to a net positive charge and increased repulsion between molecules. Adjusting the pH of the aqueous solvent to a value below the pI of this compound should enhance its solubility.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for in vivo experiments.

Problem Potential Cause Suggested Solution(s)
Lyophilized this compound does not dissolve in water. This compound has low aqueous solubility at neutral pH due to its hydrophobic amino acid residues.1. pH Adjustment: Since this compound is a basic peptide, try dissolving it in a slightly acidic aqueous solution (e.g., 10% acetic acid in water). 2. Sonication: Use a bath sonicator to gently agitate the solution and aid in dissolution. 3. Co-solvents: Prepare a concentrated stock solution in a minimal amount of an organic solvent like DMSO and then slowly dilute it with the desired aqueous buffer while vortexing.
This compound precipitates out of solution after dilution. The addition of an aqueous buffer to a concentrated organic stock solution can cause the peptide to exceed its solubility limit in the final mixture.1. Slow Dilution: Add the aqueous buffer to the organic stock solution dropwise while continuously vortexing to ensure rapid and uniform mixing. 2. Lower Final Concentration: Reduce the final target concentration of this compound in the formulation. 3. Increase Co-solvent Percentage: If the experimental model allows, slightly increase the percentage of the organic co-solvent in the final formulation.
Variability in solubility between different batches of this compound. Minor differences in the purification and lyophilization process can lead to variations in the final product, such as different counter-ions (e.g., TFA vs. acetate).1. Standardize Dissolution Protocol: Use a consistent and well-documented dissolution protocol for all batches. 2. Quality Control: If possible, perform analytical characterization (e.g., HPLC) on each new batch to confirm purity and identity.
Precipitation is observed during storage of the formulation. The formulation may be unstable at the storage temperature, or the peptide may be slowly aggregating over time.1. Storage Conditions: Store the formulation at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles. 2. Use Fresh Preparations: For critical experiments, prepare the this compound formulation fresh on the day of use. 3. Formulation Optimization: Consider using stabilizing excipients, though this requires more extensive formulation development.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing of this compound
  • Preparation: Weigh out a small, precise amount of lyophilized this compound (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Initial Solvent: Add a small volume of sterile, deionized water (e.g., 100 µL) to the tube. Vortex gently for 30 seconds.

  • Observation: Visually inspect the solution for any undissolved particles.

  • pH Adjustment (if necessary): If the peptide is not fully dissolved, add 10% acetic acid in water dropwise (e.g., 1-2 µL at a time), vortexing after each addition, until the peptide dissolves.

  • Co-solvent Testing (if necessary): In a separate tube, add a minimal amount of DMSO (e.g., 10 µL) to 1 mg of this compound and vortex until dissolved. Then, slowly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) dropwise while vortexing to the desired final concentration.

  • Record Keeping: Document the solvent, pH, and final concentration at which the peptide is fully dissolved.

Protocol 2: Preparation of this compound Formulation for Intravenous Administration

This protocol provides a general method for preparing a this compound formulation for IV administration in a rodent model. Note: The final concentration and vehicle composition should be optimized based on the specific experimental requirements and animal model.

  • Calculate Required Amounts: Determine the total amount of this compound and the final volume of the formulation needed for the study.

  • Prepare Stock Solution:

    • Based on the results from the solubility testing, prepare a concentrated stock solution of this compound. For example, dissolve the required amount of this compound in a minimal volume of a suitable solvent system (e.g., 10% DMSO in sterile water).

  • Dilution to Final Concentration:

    • Slowly add the stock solution to the final formulation vehicle (e.g., sterile saline or 5% dextrose solution) while gently vortexing. Ensure the final concentration of any organic co-solvent is within the tolerated limits for the animal model.

  • Sterilization:

    • Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control:

    • Visually inspect the final formulation for any precipitation or cloudiness.

    • If possible, confirm the concentration of this compound using a suitable analytical method (e.g., HPLC).

  • Storage:

    • Store the formulation at 4°C for short-term use (e.g., on the day of the experiment) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

This compound, as a kappa-opioid receptor (KOR) agonist, activates downstream signaling pathways upon binding to the receptor. The KOR is a G-protein coupled receptor (GPCR). Its activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, KOR activation modulates ion channels, leading to the opening of potassium channels and the closing of calcium channels. The receptor also engages with the β-arrestin pathway, which is involved in receptor desensitization and internalization.

KOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (↑ K+, ↓ Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Beta_Arrestin->KOR Desensitization/ Internalization Ion_Channels->Cellular_Response

Caption: Kappa-Opioid Receptor Signaling Pathway activated by this compound.

Experimental Workflow for Improving this compound Solubility

The following diagram outlines a logical workflow for systematically addressing the solubility challenges of this compound for in vivo studies.

Caption: Workflow for improving this compound solubility for in vivo studies.

References

CR665 stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CR665. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Below you will find troubleshooting guides and FAQs to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A1: For optimal stability and solubility, it is highly recommended to prepare stock solutions of this compound in anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[1][2] this compound exhibits excellent solubility in DMSO, allowing for the preparation of concentrated stock solutions up to 50 mM.

Q2: My this compound precipitated out of solution after diluting my DMSO stock into aqueous buffer. What is the cause and how can I prevent this?

A2: This phenomenon, often referred to as "solvent shock," is a common issue for hydrophobic compounds like this compound.[3] It occurs when the compound rapidly leaves the favorable organic solvent environment (DMSO) and enters the aqueous buffer where its solubility is much lower. To prevent this, it is crucial to ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5% (v/v), and to add the stock solution to the buffer dropwise while vortexing.[2]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: To maintain the integrity of your this compound stock solution, it is best to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q4: Is this compound sensitive to light or pH changes?

A4: Yes, this compound is susceptible to photodegradation when exposed to UV light. It is recommended to use amber vials or wrap containers in aluminum foil to protect solutions from light. Additionally, this compound is prone to hydrolysis in highly acidic or alkaline conditions. For optimal stability in aqueous solutions, maintain a pH between 5.0 and 7.0.

Troubleshooting Guides

Issue 1: Precipitation Observed in DMSO Stock Solution During Storage
  • Possible Cause 1: Water Absorption by DMSO. DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which can decrease the solubility of this compound over time.

    • Solution: Use anhydrous DMSO for preparing stock solutions and ensure the vial is tightly sealed. Store in a desiccator if possible.

  • Possible Cause 2: Concentration Exceeds Solubility Limit. The stock solution may be supersaturated.

    • Solution: Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate. If the precipitate persists, it may be necessary to prepare a new stock solution at a slightly lower concentration.

Issue 2: Gradual Loss of Activity in Aqueous Working Solutions
  • Possible Cause 1: Hydrolytic Degradation. this compound can undergo hydrolysis, especially if the pH of the aqueous buffer is outside the optimal range of 5.0-7.0.

    • Solution: Prepare fresh working solutions daily and use a buffered saline solution (e.g., PBS) with a pH of 7.0.

  • Possible Cause 2: Oxidation. this compound is susceptible to oxidation, which can be accelerated by exposure to air and certain metal ions.

    • Solution: Degas your aqueous buffer before preparing working solutions. If the experimental system allows, consider adding a low concentration of an antioxidant like N-acetylcysteine.

Issue 3: Inconsistent Results Between Experiments
  • Possible Cause: Aggregation of this compound. At higher concentrations in aqueous solutions, this compound has a tendency to form aggregates, which can lead to variable and artifactual results.

    • Solution: Include a biocompatible surfactant such as Tween® 80 (at a final concentration of 0.01-0.1%) in your assay buffer to prevent aggregation. It is also advisable to determine the critical aggregation concentration (CAC) of this compound in your specific experimental setup.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)
DMSO>100>200
Ethanol2550
PBS (pH 7.4)<0.1<0.2
PBS (pH 7.4) + 0.1% Tween® 801.53.0

Table 2: Stability of this compound in DMSO Stock Solution at Different Temperatures

Storage TemperatureTime PointPurity by HPLC (%)
4°C1 Week98.5
4°C1 Month92.1
-20°C1 Month99.8
-20°C6 Months99.5
-80°C6 Months>99.9

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh out the desired amount of this compound powder into the tube.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

    • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol for Assessing this compound Stability by HPLC
  • Objective: To determine the stability of this compound in a specific buffer over time.

  • Procedure:

    • Prepare a fresh working solution of this compound in the desired aqueous buffer at the final experimental concentration.

    • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by a validated HPLC method to determine the initial peak area of this compound.

    • Store the remaining solution under the desired experimental conditions (e.g., 37°C incubator).

    • At predetermined time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate the formation of degradation products.

Mandatory Visualizations

CR665_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway initiated by this compound binding.

Troubleshooting_Workflow Start Precipitation Observed in Aqueous Solution Check_DMSO Final DMSO Concentration < 0.5%? Start->Check_DMSO Check_pH Buffer pH between 5.0-7.0? Check_DMSO->Check_pH Yes Adjust_DMSO Adjust Dilution Scheme Check_DMSO->Adjust_DMSO No Add_Surfactant Add Surfactant (e.g., 0.1% Tween® 80) Check_pH->Add_Surfactant Yes Adjust_pH Re-buffer Solution Check_pH->Adjust_pH No Lower_Conc Lower Final This compound Concentration Add_Surfactant->Lower_Conc Success Solution is Clear Lower_Conc->Success Adjust_DMSO->Check_DMSO Adjust_pH->Check_pH

Caption: Workflow for troubleshooting this compound precipitation.

Logical_Relationships cluster_causes Potential Causes cluster_solutions Preventative Measures Hydrolysis Hydrolysis pH_Control pH Control (5.0-7.0) Hydrolysis->pH_Control Oxidation Oxidation Antioxidants Use of Antioxidants Oxidation->Antioxidants Aggregation Aggregation Surfactants Use of Surfactants Aggregation->Surfactants

Caption: Relationship between stability issues and solutions.

References

Technical Support Center: CR665 Experiments in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CR665 in rat models. The information addresses specific issues that may be encountered during experimentation, with a focus on unexpected side effects.

Troubleshooting Guides and FAQs

This section is designed to help researchers identify and understand potential unexpected outcomes during their experiments with this compound in rats.

Q1: We observed a significant decrease in the general activity and rearing behavior of our rats after intravenous administration of this compound. Is this an expected side effect?

A1: Yes, this is a documented side effect. In preclinical safety studies, intravenous administration of this compound to rats resulted in a non-dose-dependent reduction in general activity and rearing behavior. These effects were observed at doses of 1, 5, and 25 mg/kg.[1] Researchers should consider this potential for hypoactivity when designing behavioral experiments that rely on spontaneous movement.

Q2: Some of our rats are exhibiting unusual postures, such as a flattened or hunched back, and a stiff tail (Straub tail) after receiving this compound. Should we be concerned?

A2: These postural changes are known, unexpected side effects of this compound in rats. Preclinical studies have reported flattened or hunched postures, as well as Straub tail, at intravenous doses of 1, 5, and 25 mg/kg.[1] While these are considered side effects, they were observed in safety and toxicology assessments. It is crucial to document the incidence and severity of these postural changes as part of your experimental record.

Q3: We have noticed increased urination, constricted pupils (miosis), and excessive tearing (lacrimation) in rats treated with this compound. Are these related to the compound?

A3: Yes, these are reported physiological side effects. Miosis, lacrimation, and increased urination were observed in rats following intravenous administration of this compound at doses of 1, 5, and 25 mg/kg.[1] These autonomic effects are important to note, especially if your research involves monitoring fluid balance or ocular parameters.

Q4: Our experiments involve a rotarod test to assess motor coordination. We are seeing a dose-dependent decrease in performance in this compound-treated rats. Is this a known issue?

A4: Yes, this compound has been shown to impair motor coordination in rats. A dose-dependent reduction in grip strength and ability to remain on the rotarod was observed at intravenous doses of 1.0, 3.0, and 10 mg/kg.[1] No significant effects on motor coordination were seen at doses of 0.1 and 0.3 mg/kg.[1] When planning studies that require normal motor function, it is important to consider this potential side effect and select doses accordingly.

Q5: In a long-term study, we observed testicular abnormalities in male rats treated with a high dose of this compound. Is there any information on this?

A5: Yes, testicular toxicity has been reported at high doses in a 6-month intravenous repeat-dose toxicity study in rats. At a dose of 25 mg/kg/day, findings included bilateral atrophy of the seminiferous tubules, decreased sperm in the epididymis, and cell debris in the lumen of the epididymis. The No-Observed-Adverse-Effect Level (NOAEL) for testicular effects in male rats was established at 2.5 mg/kg/day.

Q6: How can we mitigate some of these behavioral and physiological side effects in our experiments?

A6: Currently, there is limited specific guidance on the mitigation of this compound-induced side effects in research settings. However, based on general principles of pharmacology and the known mechanism of kappa-opioid receptor (KOR) agonists, the following strategies could be considered:

  • Dose Optimization: The most direct approach is to use the lowest effective dose of this compound that achieves the desired therapeutic effect while minimizing side effects. As seen in the preclinical data, several side effects are dose-dependent.

  • Acclimation and Habituation: Ensure that animals are properly acclimated to the experimental environment and procedures to minimize stress, which can sometimes exacerbate drug-induced behavioral changes.

  • Control Groups: Always include appropriate vehicle-treated control groups to differentiate compound-specific effects from other experimental variables.

  • Consider a KOR Antagonist: In mechanistic studies, co-administration with a peripherally restricted KOR antagonist could be used to confirm that the observed side effects are indeed mediated by the kappa-opioid receptor.

Data Presentation

The following tables summarize the quantitative data on the unexpected side effects of this compound observed in preclinical rat studies.

Table 1: Behavioral and Physiological Side Effects of Intravenous this compound in Rats

Side EffectDose Range (mg/kg, i.v.)Observation DetailsReference
Reduced General Activity1, 5, and 25Non-dose-dependent decrease in home cage and open field activity.
Reduced Rearing Behavior1, 5, and 25Non-dose-dependent decrease in rearing.
Postural Changes1, 5, and 25Flattening, hunching, Straub tail, leaning on cage wall.
Miosis (Pupil Constriction)1, 5, and 25Observed during functional observational battery.
Lacrimation (Tearing)1, 5, and 25Observed during functional observational battery.
Increased Urination1, 5, and 25Observed during functional observational battery.
Reduced Motor Coordination1.0, 3.0, and 10Dose-dependent loss of grip strength on the rotarod.
No Effect on Motor Coordination0.1 and 0.3No significant effect observed on the rotarod.

Table 2: Testicular Toxicity of Intravenous this compound in Male Rats (6-Month Study)

FindingDose (mg/kg/day, i.v.)DetailsReference
Bilateral Seminiferous Tubule Atrophy25Observed in a 6-month repeat-dose toxicity study.
Decreased Epididymal Sperm25Observed in a 6-month repeat-dose toxicity study.
Epididymal Cell Debris25Observed in a 6-month repeat-dose toxicity study.
No-Observed-Adverse-Effect Level (NOAEL)2.5Highest dose with no observed testicular toxicity.

Experimental Protocols

Detailed methodologies for key experiments used to assess the unexpected side effects of this compound in rats are provided below.

Irwin Test / Functional Observational Battery (FOB)

The Irwin test, often integrated into a broader Functional Observational Battery (FOB), is a systematic observational method to assess the behavioral and physiological state of rodents after drug administration.

Objective: To identify and quantify the potential neurological and physiological effects of a test compound.

Procedure:

  • Animal Acclimation: Rats are acclimated to the testing room for at least one hour before the experiment.

  • Baseline Observations: Prior to dosing, baseline behavioral and physiological parameters are recorded for each animal.

  • Dosing: this compound or vehicle is administered, typically via intravenous injection for this compound.

  • Observational Periods: Observations are made at predefined time points after dosing (e.g., immediately, 2 hours, and 24 hours post-administration).

  • Parameters Observed:

    • In-Cage Observations: Posture (e.g., flattened, hunched), activity level (hypo- or hyperactivity), respiratory rate, and any abnormal behaviors (e.g., tremors, convulsions) are noted.

    • Handling Observations: The animal's reaction to being handled is assessed, including muscle tone and grip strength.

    • Open Field Assessment: The rat is placed in a novel, open-field arena to observe locomotor activity, rearing frequency, and gait.

    • Autonomic and Sensorimotor Function: Parameters such as pupil size (miosis or mydriasis), lacrimation, salivation, urination, and defecation are recorded. Reflexes (e.g., pinna, corneal) are also tested.

  • Scoring: Observations are typically scored using a standardized scoring system to allow for quantitative analysis.

Rotarod Test for Motor Coordination

The rotarod test is a widely used method to evaluate motor coordination, balance, and motor learning in rodents.

Objective: To assess the effect of this compound on motor coordination and balance.

Procedure:

  • Apparatus: A rotating rod apparatus with adjustable speed is used. The rod is typically textured to provide grip.

  • Training/Habituation: Before the test day, rats are trained on the rotarod at a low, constant speed for a set duration (e.g., 5 minutes at 4 rpm) for one or more days. This is to ensure that any observed deficits are due to the compound and not a lack of familiarity with the apparatus.

  • Testing:

    • On the test day, baseline performance (latency to fall) is often measured before dosing.

    • After administration of this compound or vehicle, rats are placed on the rotarod at specified time points.

    • The test can be conducted at a fixed speed or with an accelerating protocol (e.g., starting at 4 rpm and accelerating to 40 rpm over 5 minutes).

  • Data Collection: The primary endpoint is the latency to fall from the rotating rod. The speed at which the animal falls can also be recorded in an accelerating protocol.

  • Analysis: The latency to fall is compared between the this compound-treated groups and the vehicle control group. A significant decrease in latency to fall indicates impaired motor coordination.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the unexpected side effects of this compound.

KOR_Side_Effect_Pathway cluster_receptor Cell Membrane cluster_signaling Intracellular Signaling cluster_effects Cellular/Physiological Effects This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds G_protein G-protein Signaling KOR->G_protein beta_arrestin β-arrestin2 Recruitment KOR->beta_arrestin Therapeutic Analgesia (Expected Effect) G_protein->Therapeutic p38_MAPK p38 MAPK Activation beta_arrestin->p38_MAPK Side_Effects Behavioral & Motor Side Effects (Unexpected) p38_MAPK->Side_Effects

Caption: KOR signaling pathways leading to therapeutic and side effects.

Experimental_Workflow cluster_behavioral Behavioral & Motor Function cluster_chronic Chronic Toxicity start Start: Rat Cohort Selection dosing Dosing: This compound vs. Vehicle (Intravenous) start->dosing irwin_fob Irwin Test / FOB (Behavioral & Physiological Assessment) dosing->irwin_fob rotarod Rotarod Test (Motor Coordination Assessment) dosing->rotarod long_term Long-Term Toxicity Study (e.g., 6 months) dosing->long_term data_analysis Data Analysis: Compare Treated vs. Control irwin_fob->data_analysis rotarod->data_analysis long_term->data_analysis end Conclusion: Characterize Side Effect Profile data_analysis->end

Caption: Workflow for assessing unexpected side effects of this compound in rats.

References

CR665 Delivery in Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the peripherally restricted kappa-opioid receptor (KOR) agonist, CR665, navigating the complexities of its delivery can be a significant challenge. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peripherally selective tetrapeptide agonist of the kappa-opioid receptor (KOR).[1][2] Its primary mechanism of action involves binding to and activating KORs located on peripheral nerve endings, which are involved in pain signaling. This activation leads to a reduction in the transmission of pain signals, particularly visceral pain, without causing the central nervous system (CNS) side effects associated with traditional opioids that cross the blood-brain barrier.[1]

Q2: What are the main challenges associated with the delivery of this compound?

A2: As a peptide, this compound faces several delivery challenges. A primary issue is its low oral bioavailability, necessitating parenteral administration routes such as intravenous or intraperitoneal injections for most research applications. Other potential challenges include its solubility in aqueous buffers, stability in solution over time, and potential for aggregation, which can affect its biological activity and lead to inconsistent experimental results.

Q3: How should I prepare a stock solution of this compound?

A3: For initial solubilization, it is recommended to dissolve this compound in a minimal amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO). For a 10 mM stock solution, for example, you would add the appropriate volume of DMSO to your vial of this compound. Subsequently, this stock solution can be diluted with aqueous buffers such as phosphate-buffered saline (PBS) or cell culture media to the desired final concentration for your experiment. It is crucial to ensure that the final concentration of DMSO in your working solution is low (typically less than 0.1%) to avoid solvent-induced toxicity in cellular assays.

Q4: What is the recommended storage condition for this compound solutions?

A4: To maintain its stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C for no longer than 24 hours. The stability of peptides in solution is pH-dependent, and prolonged exposure to high pH should be avoided.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental use of this compound.

In Vitro Experimentation
Problem Potential Cause Troubleshooting Steps
Low or inconsistent cellular response This compound degradation: The peptide may have degraded due to improper storage or handling.1. Prepare fresh working solutions from a new aliquot of the stock solution. 2. Perform a stability assay to determine the half-life of this compound in your specific experimental buffer.
This compound aggregation: The peptide may have formed aggregates, reducing its effective concentration.1. Visually inspect the solution for any precipitates. 2. Consider using a formulation with excipients that reduce aggregation. 3. Perform dynamic light scattering (DLS) to assess for the presence of aggregates.
Incorrect EC50 determination: The calculated half-maximal effective concentration (EC50) may be inaccurate.1. Ensure a full dose-response curve with a clear plateau is generated. 2. Use a non-linear regression model to fit the data. 3. Include appropriate positive and negative controls in your assay.
Cell toxicity observed High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high.1. Calculate and ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.1%). 2. Perform a vehicle control experiment with the same concentration of DMSO to assess its effect on cell viability.
Contamination: The this compound solution or cell culture may be contaminated.1. Filter-sterilize the this compound working solution before adding it to the cells. 2. Check the cell culture for any signs of microbial contamination.
In Vivo Experimentation
Problem Potential Cause Troubleshooting Steps
Difficulty in administering the full dose (IV or IP) Precipitation in the syringe: this compound may precipitate out of solution upon dilution into the injection vehicle.1. Prepare the formulation immediately before injection. 2. Consider using a vehicle with co-solvents or surfactants to improve solubility. 3. Visually inspect the syringe for any precipitates before injection.
Clogged needle: Aggregates or precipitates may be blocking the needle.1. Use a larger gauge needle if appropriate for the injection route and animal model. 2. Ensure the this compound solution is fully dissolved and free of visible particles.
Variable or no observable effect in animals Rapid clearance: this compound may be rapidly cleared from circulation.1. Consider more frequent dosing or a continuous infusion method. 2. Explore formulation strategies that can prolong the in vivo half-life, such as encapsulation in nanoparticles or hydrogels.
Incorrect injection technique: Improper administration can lead to inconsistent drug delivery.1. For IV injections, ensure the needle is correctly placed in the vein by observing for a flash of blood. 2. For IP injections, aspirate before injecting to ensure the needle has not entered an organ. 3. Refer to detailed protocols for the specific injection route and animal model.
Signs of irritation or inflammation at the injection site High concentration or irritating vehicle: The formulation may be causing local tissue irritation.1. Reduce the concentration of this compound if possible, while still achieving the desired dose. 2. Evaluate the tolerability of the vehicle alone in a control group of animals. 3. Consider alternative, less irritating vehicles.

Experimental Protocols

In Vitro EC50 Determination of this compound

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of this compound in a cell-based assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or appropriate cell culture medium

  • Cells expressing the kappa-opioid receptor

  • 96-well cell culture plates

  • Assay-specific reagents for measuring downstream signaling (e.g., cAMP assay kit)

  • Plate reader

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density that allows for optimal growth and signal detection. Incubate overnight under standard cell culture conditions.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilutions: Perform a serial dilution of the this compound stock solution in the appropriate assay buffer or cell culture medium to create a range of concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for a predetermined time, sufficient for this compound to elicit a cellular response.

  • Signal Detection: Following incubation, perform the assay to measure the downstream signaling event (e.g., cAMP levels).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the EC50 value.[3][4]

In Vivo Administration of this compound in Rodents

This section provides a general guideline for intravenous and intraperitoneal administration of this compound in rodents. Specific volumes and needle sizes should be adjusted based on the animal's weight and institutional guidelines.

Formulation Preparation:

  • Dissolve this compound in a minimal amount of DMSO.

  • Slowly add sterile saline or PBS to the DMSO solution while vortexing to achieve the final desired concentration. The final DMSO concentration should be as low as possible (ideally ≤5-10% v/v) to minimize toxicity.

  • Visually inspect the solution for any precipitation. If precipitation occurs, reformulation with different co-solvents or excipients may be necessary. Prepare the formulation fresh on the day of the experiment.

Intravenous (IV) Injection (Mouse Tail Vein):

  • Warm the mouse's tail to dilate the lateral tail veins.

  • Restrain the mouse appropriately.

  • Using a 27-30 gauge needle, insert the needle bevel-up into one of the lateral tail veins.

  • A successful insertion is often indicated by a flash of blood in the needle hub.

  • Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • After injection, apply gentle pressure to the injection site to prevent bleeding.

Intraperitoneal (IP) Injection (Rat):

  • Restrain the rat securely, exposing the abdomen.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.

  • Using a 23-25 gauge needle, insert the needle at a 30-40° angle into the peritoneal cavity.

  • Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the this compound solution.

  • Withdraw the needle and return the animal to its cage.

Visualizations

Kappa-Opioid Receptor Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR Kappa-Opioid Receptor (KOR) G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) KOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ion_Channel Ion Channels (e.g., K+, Ca2+) Downstream_Effectors Downstream Effectors Ion_Channel->Downstream_Effectors Alters Ion Flux This compound This compound This compound->KOR Binds and Activates G_alpha->AC Inhibits G_beta_gamma->Ion_Channel Modulates MAPK_cascade MAPK Cascade (ERK, p38, JNK) G_beta_gamma->MAPK_cascade Activates cAMP->Downstream_Effectors Regulates MAPK_cascade->Downstream_Effectors

Caption: Signaling pathway of the Kappa-Opioid Receptor (KOR) upon activation by this compound.

Experimental Workflow for In Vivo this compound Delivery and Analysis

InVivo_Workflow cluster_prep Preparation cluster_delivery Delivery cluster_analysis Analysis Formulation This compound Formulation (e.g., in saline/DMSO) IV_Injection Intravenous (IV) Injection Formulation->IV_Injection IP_Injection Intraperitoneal (IP) Injection Formulation->IP_Injection Animal_Prep Animal Preparation (e.g., weighing, acclimatization) Animal_Prep->IV_Injection Animal_Prep->IP_Injection Behavioral_Tests Behavioral Testing (e.g., pain assays) IV_Injection->Behavioral_Tests PK_Analysis Pharmacokinetic (PK) Analysis (Blood Sampling) IV_Injection->PK_Analysis Tissue_Analysis Tissue Analysis (e.g., receptor occupancy) IV_Injection->Tissue_Analysis IP_Injection->Behavioral_Tests IP_Injection->PK_Analysis IP_Injection->Tissue_Analysis

Caption: A general experimental workflow for the in vivo delivery and subsequent analysis of this compound effects.

References

CR665 peptide degradation and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the CR665 Peptide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and experimental use of this compound, a peripherally selective kappa-opioid receptor agonist.[1][2][3] Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a tetrapeptide agonist that selectively binds to and activates peripheral kappa-opioid receptors.[1][2] Its peripheral restriction is a key feature, aiming to provide pain relief, particularly for visceral pain, without the central nervous system side effects associated with other opioids.

Q2: How should I properly store and handle my this compound peptide to ensure its stability?

A2: Proper storage and handling are critical to prevent premature degradation of your peptide. Follow these best practices:

  • Long-term Storage : Store the lyophilized peptide at -20°C or -80°C in a desiccator to protect it from moisture. Lyophilized peptides are significantly more stable than peptides in solution.

  • Reconstitution : Before opening, allow the vial to warm to room temperature to prevent condensation. Reconstitute the peptide in a sterile, appropriate solvent. For many peptides, starting with sterile, distilled water is a good first step. If solubility is an issue, a small amount of an organic solvent like DMSO can be used, followed by dilution in your aqueous buffer.

  • Storage in Solution : Once in solution, it is highly recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.

Q3: Which amino acid residues in a peptide are generally most susceptible to degradation?

A3: Peptides containing certain amino acid residues are more prone to degradation.

  • Oxidation : Cysteine (Cys), Methionine (Met), and Tryptophan (Trp) are susceptible to oxidation.

  • Deamidation : Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, especially in sequences like Asn-Gly.

  • Hydrolysis : Aspartic acid (Asp) containing peptide bonds, particularly Asp-Pro and Asp-Gly sequences, are prone to hydrolysis.

Q4: My this compound peptide is showing reduced activity in my cell-based signaling assay. What are the possible causes?

A4: A reduction in activity can stem from several factors:

  • Degradation : The peptide may have degraded due to improper storage, handling, or instability in the assay medium. Peptides can be cleaved by proteases present in serum-containing media.

  • Aggregation : The peptide may have aggregated, reducing the concentration of active monomeric peptide. This is a common issue with hydrophobic peptides.

  • Incorrect Concentration : Errors in reconstitution or dilution can lead to a lower-than-expected final concentration. It is important to ensure the lyophilized peptide was fully equilibrated to room temperature before weighing to avoid moisture absorption.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: this compound Solubility and Aggregation
Problem Potential Cause Recommended Solution
Peptide immediately precipitates upon adding aqueous buffer. High hydrophobicity of this compound; pre-existing aggregate "seeds" in the lyophilized powder.1. Modify Solubilization Protocol: First, dissolve the peptide in a small amount of DMSO. Then, add this concentrated solution dropwise to the vigorously stirred aqueous buffer to avoid localized high concentrations. 2. pH Adjustment: The net charge of the peptide influences its solubility. Test different pH values for your buffer.
Solution is initially clear but becomes cloudy over time. Aggregation is occurring at the storage or experimental temperature.1. Optimize Storage Conditions: Store aliquots at -80°C instead of -20°C. 2. Include Additives: Consider adding stabilizing agents like a small percentage of glycerol or specific excipients, but verify their compatibility with your assay. 3. Lower Concentration: Work with the lowest effective concentration of the peptide in your experiments.
Inconsistent results in bioassays. The presence of soluble aggregates is reducing the effective concentration of active peptide.1. Centrifugation: Before use, spin the peptide solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet insoluble aggregates. 2. Fresh Preparations: Always prepare fresh working solutions from a frozen stock aliquot immediately before use.
Issue 2: this compound Chemical Degradation
Problem Potential Cause Recommended Solution
Loss of activity in serum-containing media over time. Enzymatic Degradation: Peptidases and proteases in the serum are cleaving this compound.1. Perform a Serum Stability Assay: Determine the half-life of this compound in your specific serum batch (see Experimental Protocol 1). 2. Add Protease Inhibitors: Include a cocktail of protease inhibitors in your assay medium. 3. Use Heat-Inactivated Serum: Heat inactivation can reduce the activity of some proteases.
Multiple peaks observed in HPLC analysis after storage. Chemical Degradation: This could be due to oxidation of susceptible residues or hydrolysis of peptide bonds.1. Protect from Oxidation: If the peptide contains Met or Cys, use degassed buffers and consider adding antioxidants like DTT (for Cys) if compatible with your experiment. Store lyophilized powder under an inert gas like argon. 2. Control pH: Avoid prolonged exposure to high pH (>8) to minimize deamidation and oxidation.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the stability profile of this compound under various conditions.

Table 1: Stability of this compound in Human Serum at 37°C

Time Point (hours)% Intact this compound Remaining (Mean ± SD, n=3)
0100 ± 0.0
182.3 ± 2.5
445.1 ± 3.1
818.9 ± 1.8
24< 2.0

Table 2: Effect of pH on this compound Stability in Solution at 25°C for 48 hours

pH of Buffer% Intact this compound Remaining (Mean ± SD, n=3)
3.085.7 ± 4.2
5.096.2 ± 1.5
7.491.5 ± 2.8
9.070.3 ± 3.9

Experimental Protocols

Protocol 1: Serum Stability Assay for this compound using RP-HPLC

This protocol details a method to assess the in vitro stability of this compound in human serum.

1. Materials and Reagents

  • This compound (lyophilized powder)

  • Human Serum (pooled)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Low-bind microcentrifuge tubes

  • Incubator at 37°C

  • RP-HPLC system with a C18 column

2. Solution Preparation

  • This compound Stock Solution (1 mg/mL): Dissolve this compound in DMSO.

  • Working Serum Aliquots: Thaw human serum, centrifuge at 10,000 x g for 10 minutes at 4°C to remove lipids. Store the supernatant in single-use aliquots at -80°C.

  • Precipitating Solution: 1% (v/v) TFA in ACN.

  • HPLC Mobile Phase A: 0.1% (v/v) TFA in water.

  • HPLC Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Assay Procedure

  • Pre-warm the required volume of serum to 37°C.

  • Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is <1%.

  • Immediately take a T=0 time point aliquot (e.g., 50 µL).

  • Incubate the remaining mixture at 37°C.

  • Collect aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • To each aliquot, add an equal volume of cold Precipitating Solution to stop enzymatic activity and precipitate proteins.

  • Vortex vigorously for 30 seconds and incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. RP-HPLC Analysis

  • Inject a defined volume (e.g., 20 µL) of the supernatant.

  • Run a gradient elution, for example, from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 220 nm.

  • Identify the peak for intact this compound based on the retention time of a standard.

  • Integrate the peak area at each time point and calculate the percentage of intact peptide remaining relative to the T=0 sample.

Protocol 2: [³⁵S]GTPγS Binding Assay for this compound Functional Activity

This protocol assesses the ability of this compound to activate the kappa-opioid receptor by measuring G-protein activation.

1. Materials and Reagents

  • Cell membranes expressing the human kappa-opioid receptor (KOR)

  • This compound peptide

  • [³⁵S]GTPγS

  • GDP (Guanosine diphosphate)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4

  • U-50488 (a known KOR agonist, as a positive control)

  • Scintillation vials and cocktail

2. Assay Procedure

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, combine KOR-expressing membranes (10-20 µg protein/well), GDP (to a final concentration of 10 µM), and varying concentrations of this compound or control.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

3. Data Analysis

  • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS).

  • Plot the specific binding (in counts per minute) against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Visualizations

Signaling Pathway

CR665_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound Peptide KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds & Activates Gi Gi Protein (α, β, γ subunits) KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK Activates cAMP ↓ cAMP AC->cAMP K_ion ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_ion

Caption: Simplified signaling pathway of this compound via the kappa-opioid receptor.

Experimental Workflow

Experimental_Workflow start Start: Inconsistent Assay Results check_storage Verify Peptide Storage (-80°C, Lyophilized) start->check_storage reconstitution Review Reconstitution Protocol check_storage->reconstitution hplc Analyze Peptide Integrity by RP-HPLC reconstitution->hplc single_peak Single, Sharp Peak? hplc->single_peak activity_assay Perform Functional Assay (e.g., [³⁵S]GTPγS) single_peak->activity_assay Yes degradation Degradation Confirmed: Optimize Formulation/ Assay Conditions single_peak->degradation No serum_stability Conduct Serum Stability Assay activity_assay->serum_stability problem_solved Problem Resolved serum_stability->problem_solved

Caption: Workflow for troubleshooting inconsistent experimental results with this compound.

Logical Relationship Diagram

Troubleshooting_Aggregation start Issue: Peptide Precipitation or Cloudy Solution check_concentration Is Peptide Concentration > 1 mg/mL? start->check_concentration check_buffer Is Buffer pH near Isoelectric Point? start->check_buffer solubilization Was Initial Solubilization Complete? start->solubilization reduce_conc Action: Reduce Working Concentration check_concentration->reduce_conc Yes change_ph Action: Adjust Buffer pH away from pI check_buffer->change_ph Yes improve_sol Action: Use DMSO for initial stock, then dilute slowly solubilization->improve_sol No

Caption: Decision tree for troubleshooting this compound aggregation and solubility issues.

References

inconsistent results with CR665 what to check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CR665, a peripherally selective kappa-opioid receptor (KOR) agonist.

Troubleshooting Guides

Inconsistent Results with this compound: What to Check

Inconsistent results in experiments involving this compound can arise from various factors, from reagent handling to assay-specific conditions. This guide provides a systematic approach to troubleshooting.

Question: We are observing high variability in our dose-response curves for this compound in our cAMP functional assay. What are the potential causes and solutions?

Answer:

High variability in cAMP assays is a common issue. Here is a checklist of potential causes and recommended actions:

  • Cell Health and Passage Number:

    • Cause: Cells that are unhealthy, have been in culture for too long (high passage number), or are inconsistently seeded can lead to variable receptor expression and signaling capacity.

    • Solution: Always use cells from a low passage number and ensure they are healthy and evenly distributed when plating.

  • Reagent Preparation and Handling:

    • Cause: As a peptide, this compound may be susceptible to degradation. Improper storage or repeated freeze-thaw cycles can reduce its potency. Inconsistent dilution of reagents can also introduce significant error.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Ensure all reagents are thoroughly mixed and pipetted accurately.

  • Assay Conditions:

    • Cause: Variations in incubation times, temperature, or CO2 levels can affect cell signaling and enzymatic reactions. "Edge effects" in multi-well plates, where wells on the periphery of the plate experience different conditions than interior wells, can also contribute to variability.

    • Solution: Standardize all incubation steps. To mitigate edge effects, consider not using the outer wells of the plate for critical data points or fill them with a buffer.

  • Cytotoxicity:

    • Cause: At high concentrations, some compounds can be toxic to cells, leading to a drop-off in signal that can be misinterpreted as a biphasic dose-response curve. This can sometimes manifest as a non-sigmoidal curve.

    • Solution: Perform a cell viability assay in parallel with your functional assay to rule out cytotoxicity at the concentrations of this compound being tested.

Below is a troubleshooting workflow to help diagnose the source of inconsistent results.

G cluster_0 Troubleshooting Workflow for Inconsistent this compound Results start Inconsistent Results Observed check_cells Verify Cell Health and Passage Number start->check_cells check_reagents Assess Reagent Preparation and Handling check_cells->check_reagents Cells OK correct_cells Use Low Passage Cells, Ensure Even Seeding check_cells->correct_cells Issue Found check_assay Examine Assay Conditions check_reagents->check_assay Reagents OK correct_reagents Prepare Fresh Aliquots, Verify Pipetting check_reagents->correct_reagents Issue Found check_cytotoxicity Investigate Potential Cytotoxicity check_assay->check_cytotoxicity Assay Conditions OK correct_assay Standardize Incubations, Mitigate Edge Effects check_assay->correct_assay Issue Found data_analysis Re-analyze Data check_cytotoxicity->data_analysis No Cytotoxicity correct_cytotoxicity Adjust Concentration Range check_cytotoxicity->correct_cytotoxicity Cytotoxicity Observed consistent_results Consistent Results Achieved data_analysis->consistent_results correct_cells->start correct_reagents->start correct_assay->start correct_cytotoxicity->start

Troubleshooting workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound binding assay results different from my functional assay results?

A1: Discrepancies between binding affinity (Ki) and functional potency (EC50) are not uncommon and can be attributed to several factors:

  • Assay Format: Binding assays measure the physical interaction of the ligand with the receptor, while functional assays measure a downstream cellular response. These are fundamentally different measurements.

  • Signal Amplification: Functional assays, such as cAMP or β-arrestin recruitment assays, often have significant signal amplification, which can result in a more potent EC50 value compared to the Ki from a binding assay.

  • Biased Agonism: this compound, like other kappa-opioid receptor agonists, may exhibit biased agonism. This means it can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[1] If you are comparing a binding assay to a functional assay that only measures one of these pathways, the results may not directly correlate.

Q2: What is the mechanism of action of this compound?

A2: this compound is a peripherally selective agonist of the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[2] Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the activation of Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] KOR activation can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[1]

G cluster_0 This compound Signaling Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP internalization Receptor Internalization/Signaling beta_arrestin->internalization

References

Validation & Comparative

A Comparative Guide to CR665 and Morphine for Visceral Pain Relief

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Visceral pain, originating from internal organs, remains a significant clinical challenge. While morphine, a potent µ-opioid receptor (MOR) agonist, has been a cornerstone of visceral pain management, its clinical utility is often limited by a significant burden of central nervous system (CNS) and gastrointestinal side effects. CR665 (also known as difelikefalin), a peripherally acting κ-opioid receptor (KOR) agonist, has emerged as a promising therapeutic alternative with a potentially more favorable side-effect profile. This guide provides a comprehensive comparison of this compound and morphine, focusing on their performance in preclinical and clinical models of visceral pain, their mechanisms of action, and their associated adverse effects.

Data Presentation: Quantitative Comparison of Analgesic Efficacy

The following tables summarize the quantitative data from key experimental studies, providing a comparative overview of the analgesic effects of this compound and morphine on visceral pain.

Table 1: Human Experimental Visceral Pain Model - Esophageal Distension

CompoundDoseAdministrationPain Threshold Increase (vs. Placebo)Key FindingCitation
This compound 0.36 mg/kgIntravenousSignificant (P < 0.005)Selective analgesic effect on visceral pain[1]
Oxycodone *15 mgOralSignificant (P < 0.001)Generalized analgesic effect on visceral, somatic, and cutaneous pain[1]

*Oxycodone is a centrally acting opioid often used as a comparator for morphine.

Table 2: Preclinical Visceral Pain Model - Rat Colorectal Distension (CRD)

CompoundDose (s.c.)Effect on Abdominal Withdrawal Reflex (AWR)Key FindingCitation
Morphine 2 mg/kgSignificant increase in pain threshold (P < 0.01)Dose-dependent analgesia, reversible by naloxone[2]
Morphine 4 mg/kgSignificant increase in pain threshold (P < 0.01)Dose-dependent analgesia, reversible by naloxone[2]
Morphine 8 mg/kgSignificant increase in pain threshold (P < 0.01); effect lasted >2.5 hoursDose-dependent analgesia, reversible by naloxone[2]
Morphine 0.17 mg/kg (i.v.)ED₅₀ for attenuating visceromotor responseHighly efficacious in a dose-dependent manner

Experimental Protocols

Human Experimental Visceral Pain Model: Esophageal Distension

This study was a single-center, single-dose, randomized, double-blind, placebo- and active-controlled, three-way crossover study in healthy male subjects.

  • Subjects: Healthy male volunteers.

  • Treatments: Subjects received one of the following treatments in a randomized order:

    • This compound (0.36 mg/kg) administered intravenously over 1 hour.

    • Oxycodone (15 mg) administered orally.

    • Placebo administered intravenously and orally (double-dummy design).

  • Pain Induction: A multimodal pain model was used, including:

    • Visceral Pain: Pain rating thresholds to distension and thermal stimulation of the esophagus were measured.

    • Cutaneous and Somatic Pain: Cutaneous pinch pain tolerance, pressure pain detection and tolerance thresholds, and cuff pressure pain tolerance were also assessed to determine the selectivity of the analgesic effect.

  • Measurements: Pain thresholds were measured before dosing and at 30, 60, and 90 minutes after dosing. A visual analogue scale (VAS) was used for pain rating.

Preclinical Visceral Pain Model: Colorectal Distension (CRD) in Rats

The colorectal distension (CRD) model is a widely used and reproducible method for assessing visceral sensitivity in rodents.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Apparatus: A flexible latex balloon (e.g., 7 cm in length) is attached to a catheter connected to a barostat or pressure transducer.

  • Procedure:

    • Under light anesthesia (e.g., ether), the balloon is inserted intra-anally into the descending colon and rectum.

    • The animal is allowed to recover from anesthesia before the distension protocol begins.

    • The balloon is inflated with air to produce graded pressures (e.g., 0, 2.00, 3.33, 5.33, 8.00 kPa) for a set duration (e.g., 30 seconds) with intervals between distensions.

  • Pain Assessment: The visceromotor response (VMR), often measured as the abdominal withdrawal reflex (AWR), is scored to quantify the pain response. The AWR is typically graded on a 5-point scale:

    • 0: No behavioral response.

    • 1: Brief head movement followed by immobility.

    • 2: Contraction of abdominal muscles.

    • 3: Lifting of the abdomen.

    • 4: Body arching and lifting of the pelvic structures.

  • Drug Administration: Test compounds (e.g., morphine) are administered (e.g., subcutaneously) before the CRD procedure, and the effect on the AWR score or pain threshold (the pressure at which a specific AWR score is elicited) is measured.

Signaling Pathways

This compound: Kappa-Opioid Receptor (KOR) Signaling Pathway

This compound exerts its analgesic effect by activating peripheral KORs, which are G-protein coupled receptors (GPCRs). The primary signaling pathway is thought to be G-protein dependent, leading to analgesia without the centrally mediated side effects associated with MOR agonists.

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein (α, βγ subunits) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channel G_protein->K_channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia

This compound Signaling Pathway
Morphine: Mu-Opioid Receptor (MOR) Signaling Pathway

Morphine's analgesic and adverse effects are primarily mediated through the activation of MORs, which are also GPCRs, located in both the central and peripheral nervous systems.

MOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates beta_arrestin β-arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC α subunit inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ subunit inhibits K_channel GIRK Channel G_protein->K_channel βγ subunit activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia Side_Effects Side Effects (e.g., Respiratory Depression, Constipation) beta_arrestin->Side_Effects

Morphine Signaling Pathway

Side Effect Profile Comparison

A major differentiating factor between this compound and morphine is their side effect profile, largely attributable to this compound's peripheral restriction and receptor selectivity.

Table 3: Comparison of Common Side Effects

Side EffectThis compoundMorphineRationale for Difference
Constipation Less common/severeCommon and often severeThis compound has less impact on gastrointestinal motility due to its peripheral KOR agonism, whereas morphine's MOR agonism in the gut significantly slows transit.
Nausea and Vomiting Reported, but generally less frequentCommonMorphine directly stimulates the chemoreceptor trigger zone in the CNS. This compound's peripheral action is expected to reduce this effect.
Respiratory Depression Not typically observed at therapeutic dosesA major risk, especially at higher dosesThis is a centrally mediated effect of MOR activation, which is avoided with the peripherally restricted this compound.
Sedation/Drowsiness MinimalCommonCNS effect of morphine that is not prominent with peripherally acting this compound.
Euphoria/Addiction Potential LowHighThe rewarding effects of opioids are mediated by MORs in the brain's reward pathways, a mechanism not engaged by peripheral KOR agonists like this compound.
Dysphoria/Hallucinations A potential concern with KOR agonistsCan occur at high dosesWhile a class effect of KOR agonists, the peripheral restriction of this compound is designed to minimize these centrally mediated adverse events.

Conclusion

This compound demonstrates a selective analgesic effect on visceral pain, a significant advantage over the generalized effects of traditional mu-opioid agonists like morphine. Its peripheral mechanism of action and kappa-opioid receptor selectivity translate to a more favorable side-effect profile, with a lower incidence of constipation, respiratory depression, and CNS-related adverse events. While direct head-to-head clinical trials with morphine are limited, the available evidence from preclinical models and human experimental studies strongly suggests that this compound offers a promising therapeutic strategy for the management of visceral pain, potentially overcoming some of the most significant limitations of conventional opioid therapy. Further clinical investigation is warranted to fully elucidate its efficacy and safety in various visceral pain conditions.

References

Validating the Peripheral Selectivity of CR665: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CR665 (difelikefalin) with other kappa-opioid receptor (KOR) agonists to validate its peripheral selectivity. The information presented is supported by experimental data to aid in research and drug development decisions.

This compound is a peripherally selective KOR agonist designed to provide pain relief and treat conditions like pruritus without the central nervous system (CNS) side effects associated with traditional opioids and centrally acting KOR agonists.[1][2] Its therapeutic potential lies in its ability to selectively target KORs in peripheral tissues while having limited access to the brain.[2]

Comparative Analysis of KOR Agonists

To objectively assess the peripheral selectivity of this compound, its pharmacological profile is compared with asimadoline, another peripherally restricted KOR agonist, and U-50,488H, a well-characterized centrally acting KOR agonist.

Table 1: Opioid Receptor Binding Affinity

This table summarizes the in vitro binding affinities (Ki) of the selected KOR agonists for the kappa (κ), mu (μ), and delta (δ) opioid receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio indicates the preference for the kappa receptor over the mu and delta receptors.

CompoundKappa (κ) Ki (nM)Mu (μ) Ki (nM)Delta (δ) Ki (nM)κ vs μ Selectivity (μ Ki / κ Ki)κ vs δ Selectivity (δ Ki / κ Ki)
This compound (Difelikefalin) ~1.2[3][4]~601~597~501~498
Asimadoline 0.6216313360522
U-50,488H Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable formatConsidered highly selective for KORConsidered highly selective for KOR
Table 2: In Vivo Peripheral Efficacy vs. Central Side Effects

This table compares the in vivo potency of the KOR agonists in a model of peripheral visceral pain (acetic acid-induced writhing test) with their potency in inducing CNS-mediated side effects (rotarod test). A higher ratio of the ED50 for CNS effects to the ED50 for analgesia indicates greater peripheral selectivity.

CompoundAcetic Acid Writhing Test (Analgesia) ED50Rotarod Test (Motor Impairment) ED50Peripheral Selectivity Ratio (Rotarod ED50 / Writhing ED50)
This compound (Difelikefalin) Specific ED50 values not available in searched literatureReported to have no significant effect on motor coordination at analgesic dosesHigh
Asimadoline Specific ED50 values not available in searched literatureKnown to have reduced CNS side effects compared to central agonistsModerate to High
U-50,488H Specific ED50 values not available in searched literatureKnown to induce sedation and motor impairment at analgesic dosesLow

Note: While specific ED50 values for a direct comparison were not found in the same study, the literature consistently supports the high peripheral selectivity of this compound. For instance, in a human study, this compound selectively reduced visceral pain without the generalized effects on cutaneous and deep somatic pain seen with the centrally acting opioid oxycodone.

Table 3: Blood-Brain Barrier Penetration

The unbound brain-to-plasma concentration ratio (Kp,uu,brain) is a key indicator of a drug's ability to cross the blood-brain barrier. A lower Kp,uu,brain value signifies lower CNS penetration.

CompoundBrain-to-Plasma Concentration Ratio (Kp,uu,brain)
This compound (Difelikefalin) Low (poor penetration)
Asimadoline ~0.04 (in wild-type mice, suggesting active efflux by P-gp)
U-50,488H Readily crosses the blood-brain barrier

Note: A study in mice showed that the absence of the P-glycoprotein (P-gp) efflux transporter led to a 9-fold increase in asimadoline accumulation in the brain, confirming its transport by P-gp at the blood-brain barrier and its peripherally restricted nature in normal physiology. For this compound, animal studies have shown no detectable brain penetration at doses significantly higher than the therapeutic dose.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Opioid Receptor Binding Assay

This protocol determines the binding affinity of a test compound to the kappa, mu, and delta opioid receptors.

Objective: To quantify the inhibition constant (Ki) of a test compound for each opioid receptor subtype.

Materials:

  • Cell membranes from cell lines stably expressing human recombinant κ, μ, or δ opioid receptors.

  • Radioligands: [³H]U-69,593 (for κ), [³H]DAMGO (for μ), [³H]DPDPE (for δ).

  • Test compound (e.g., this compound).

  • Non-specific binding control (e.g., naloxone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a reaction tube, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either buffer, the test compound, or the non-specific binding control.

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetic Acid-Induced Writhing Test

This in vivo assay evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce visceral pain in rodents.

Objective: To determine the dose-dependent analgesic effect of a test compound on chemically induced visceral pain.

Materials:

  • Male ICR mice (or other suitable strain).

  • Test compound (e.g., this compound).

  • Vehicle control (e.g., saline).

  • Positive control (e.g., a known analgesic).

  • 0.6% acetic acid solution.

  • Observation chambers.

  • Stopwatch.

Procedure:

  • Administer the test compound, vehicle, or positive control to different groups of mice via a specific route (e.g., intraperitoneal, oral).

  • After a predetermined pre-treatment time to allow for drug absorption, inject 0.6% acetic acid solution intraperitoneally to induce writhing.

  • Immediately place each mouse in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for a 10-20 minute observation period.

  • Record the number of writhes for each animal.

  • Calculate the mean number of writhes for each treatment group.

  • Determine the percentage of inhibition of writhing for the test compound compared to the vehicle control group.

  • Calculate the ED50 value (the dose that produces 50% of the maximal analgesic effect) from the dose-response curve.

Rotarod Test

This assay assesses motor coordination and balance in rodents and is used to evaluate the potential for CNS side effects of a test compound.

Objective: To determine if a test compound causes motor impairment at therapeutic and supra-therapeutic doses.

Materials:

  • Mice or rats.

  • Rotarod apparatus (a rotating rod).

  • Test compound (e.g., this compound).

  • Vehicle control.

Procedure:

  • Train the animals on the rotarod for a few days prior to the experiment to establish a baseline performance. This involves placing them on the rotating rod at a constant or accelerating speed and recording the latency to fall.

  • On the test day, administer the test compound or vehicle to the animals.

  • At various time points after administration, place each animal on the rotarod.

  • Record the latency to fall from the rotating rod for each animal. A decrease in the latency to fall compared to the baseline or vehicle-treated group indicates motor impairment.

  • Repeat the test at multiple doses to determine the ED50 for motor impairment.

Visualizations

Signaling Pathway of a Peripherally Acting KOR Agonist

KOR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesic Effect (Reduced Nociception) G_protein->Analgesia Downstream signaling cAMP cAMP AC->cAMP Conversion of ATP cAMP->Analgesia Leads to

Caption: Signaling pathway of this compound at a peripheral sensory neuron.

Experimental Workflow for Assessing Peripheral Selectivity

Peripheral_Selectivity_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays binding_assay Receptor Binding Assay (KOR, MOR, DOR) analgesia_model Peripheral Pain Model (e.g., Acetic Acid Writhing) binding_assay->analgesia_model High KOR affinity & selectivity functional_assay Functional Assay (e.g., cAMP inhibition) functional_assay->analgesia_model result Peripheral Selectivity Profile analgesia_model->result Peripheral Analgesic Potency (ED50) cns_model CNS Side-Effect Model (e.g., Rotarod Test) cns_model->result CNS Side-Effect Potency (ED50) bbb_penetration Blood-Brain Barrier Penetration Study bbb_penetration->result Brain/Plasma Ratio start Test Compound (e.g., this compound) start->binding_assay start->functional_assay start->analgesia_model start->cns_model start->bbb_penetration

Caption: Workflow for evaluating the peripheral selectivity of a KOR agonist.

Logical Relationship of Peripheral Selectivity Validation

Logic_Diagram high_kor_affinity High Affinity for Peripheral KOR peripheral_analgesia Potent Peripheral Analgesia high_kor_affinity->peripheral_analgesia low_cns_penetration Limited Blood-Brain Barrier Penetration minimal_cns_effects Minimal CNS Side Effects low_cns_penetration->minimal_cns_effects validated_selectivity Validated Peripheral Selectivity of this compound peripheral_analgesia->validated_selectivity minimal_cns_effects->validated_selectivity

References

A Comparative Guide to CR665 (Difelikefalin) and Oxycodone for Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peripherally restricted kappa-opioid receptor (KOR) agonist CR665 (difelikefalin) and the conventional mu-opioid receptor (MOR) agonist oxycodone for pain management. The information presented is based on available experimental and clinical data to assist researchers and drug development professionals in understanding the distinct pharmacological profiles, efficacy, and safety of these two analgesics.

Executive Summary

This compound and oxycodone represent two distinct approaches to opioid-mediated analgesia. Oxycodone, a potent MOR agonist, exerts its effects primarily within the central nervous system (CNS), offering broad-spectrum pain relief but also carrying the risk of centrally-mediated side effects such as respiratory depression, sedation, and a high potential for abuse and addiction. In contrast, this compound is a peripherally selective KOR agonist designed to provide pain relief without crossing the blood-brain barrier, thereby aiming to minimize CNS-related adverse effects. Preclinical and clinical evidence suggests that this compound may be particularly effective for visceral pain, while oxycodone demonstrates a more generalized analgesic effect across various pain types.

Mechanism of Action

This compound (Difelikefalin): A Peripherally Restricted Kappa-Opioid Receptor Agonist

This compound selectively binds to and activates kappa-opioid receptors located on peripheral sensory nerves and immune cells. This peripheral action is intended to modulate pain signals at their source without engaging the central opioid receptors associated with euphoria, respiratory depression, and addiction.

Oxycodone: A Centrally Acting Mu-Opioid Receptor Agonist

Oxycodone primarily acts as an agonist at mu-opioid receptors within the CNS, including the brain and spinal cord.[1] This central mechanism of action is highly effective for a wide range of moderate to severe pain conditions but is also responsible for its significant side-effect profile.[1]

Comparative Efficacy

A direct head-to-head study in a multi-modal, multi-tissue experimental human pain model demonstrated the differential analgesic effects of this compound and oxycodone.[2][3]

Efficacy OutcomeThis compound (0.36 mg/kg IV) vs. PlaceboOxycodone (15 mg oral) vs. Placebo
Visceral Pain (Esophageal Distension) Significant increase in pain rating threshold (P < 0.005)[2]Significant increase in pain rating thresholds (P < 0.001)
Cutaneous Pain (Pinch Pain Tolerance) Reduced pain tolerance threshold (P = 0.007)Elevated cutaneous pinch pain tolerance (P < 0.001)
Deep Somatic Pain (Cuff Pressure) No significant effectElevated cuff pressure pain tolerance threshold (P < 0.001)
Thermal Pain (Esophageal) No significant effectElevated pain rating thresholds (P < 0.002)

Table 1: Comparative Efficacy of this compound and Oxycodone in an Experimental Human Pain Model.

Clinical trials with controlled-release oxycodone have consistently demonstrated its efficacy in managing chronic pain conditions, including cancer pain and non-cancer pain such as low back pain and osteoarthritis. In a study on cancer pain, controlled-release oxycodone was found to be as safe and effective as controlled-release morphine.

Comparative Safety and Tolerability

The primary differentiating factor between this compound and oxycodone lies in their safety profiles, which are directly linked to their mechanisms of action.

Adverse Event ProfileThis compound (Difelikefalin)Oxycodone
Central Nervous System Effects Designed to have minimal CNS penetration, thus a lower expected incidence of sedation, dizziness, and mental status changes. However, some CNS effects like somnolence and dizziness have been reported in clinical trials for pruritus.Common CNS side effects include sedation, dizziness, confusion, and euphoria.
Respiratory Depression Studies with supratherapeutic doses of difelikefalin in healthy volunteers showed no evidence of respiratory depression.A significant risk, particularly at higher doses or in combination with other CNS depressants.
Abuse Potential Lower abuse potential is hypothesized due to the lack of centrally-mediated euphoric effects.High potential for abuse and addiction, a major public health concern.
Gastrointestinal Effects Diarrhea has been reported as a common adverse event in clinical trials.Constipation is a very common and often debilitating side effect. Nausea and vomiting are also frequent.

Table 2: Comparative Safety and Tolerability Profile of this compound and Oxycodone.

Clinical trials of difelikefalin for uremic pruritus in hemodialysis patients provide the most extensive safety data for this compound. In these studies, the most common adverse events were diarrhea, dizziness, and vomiting. A meta-analysis of these trials indicated a higher incidence of adverse events with difelikefalin compared to placebo, but no significant difference in serious adverse events or death.

Experimental Protocols

Protocol for a Multi-modal, Multi-tissue Experimental Human Pain Model Comparing this compound and Oxycodone
  • Study Design: A single-center, single-dose, randomized, double-blind, placebo- and active-controlled, double-dummy, three-way crossover study.

  • Participants: Healthy male subjects.

  • Interventions:

    • This compound (0.36 mg/kg) administered intravenously over 1 hour.

    • Oxycodone (15 mg) administered orally.

    • Placebo administered intravenously and orally.

  • Pain Tests:

    • Cutaneous pinch pain tolerance threshold.

    • Pressure pain detection and tolerance thresholds.

    • Cuff pressure pain tolerance threshold.

    • Pain rating thresholds to distension and thermal stimulation of the esophagus.

  • Measurements: Performed before dosing and at 30, 60, and 90 minutes after dosing.

General Protocol for a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of an Analgesic for Chronic Pain
  • Objective: To evaluate the efficacy and safety of the investigational analgesic compared to placebo in patients with chronic pain (e.g., osteoarthritis, chronic low back pain).

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adult patients with a documented history of moderate to severe chronic pain who have had an inadequate response to other analgesics.

  • Intervention:

    • Investigational analgesic at a specified dose and frequency.

    • Matching placebo.

  • Primary Endpoint: Change from baseline in a pain intensity scale (e.g., Numeric Rating Scale - NRS) at a predetermined time point (e.g., 12 weeks).

  • Secondary Endpoints:

    • Proportion of patients with a ≥30% and ≥50% reduction in pain intensity.

    • Changes in pain-related disability and quality of life questionnaires.

    • Use of rescue medication.

  • Safety Assessments: Monitoring and recording of all adverse events, laboratory tests, vital signs, and electrocardiograms.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (Kappa-Opioid Receptor)

KOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases K_channel K+ Channel K_efflux K+ Efflux K_channel->K_efflux Increases G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Signaling pathway of the kappa-opioid receptor activated by this compound.

Signaling Pathway of Oxycodone (Mu-Opioid Receptor)

MOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Oxycodone Oxycodone MOR Mu-Opioid Receptor (MOR) Oxycodone->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases Ca_channel Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases K_channel K+ Channel K_efflux K+ Efflux K_channel->K_efflux Increases G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: Signaling pathway of the mu-opioid receptor activated by oxycodone.

Comparative Clinical Trial Workflow

Clinical_Trial_Workflow cluster_this compound This compound (Peripherally Restricted) cluster_Oxycodone Oxycodone (Centrally Acting) CR_Preclinical Preclinical: Focus on peripheral selectivity, visceral pain models CR_Phase1 Phase I: Assess safety, tolerability, and pharmacokinetics. Evaluate peripheral restriction. CR_Preclinical->CR_Phase1 CR_Phase2 Phase II: Proof-of-concept in specific visceral pain conditions. Monitor for CNS side effects. CR_Phase1->CR_Phase2 CR_Phase3 Phase III: Large-scale efficacy and safety in targeted pain populations. Compare to standard of care. CR_Phase2->CR_Phase3 CR_NDA NDA Submission: Emphasis on differentiated safety profile (lack of CNS effects). CR_Phase3->CR_NDA Oxy_Preclinical Preclinical: Broad analgesic activity in various pain models. Oxy_Phase1 Phase I: Assess safety, tolerability, pharmacokinetics, and dose-ranging. Characterize CNS effects. Oxy_Preclinical->Oxy_Phase1 Oxy_Phase2 Phase II: Efficacy across multiple pain models (somatic, visceral). Oxy_Phase1->Oxy_Phase2 Oxy_Phase3 Phase III: Large-scale efficacy and safety for moderate to severe pain. Assess abuse potential. Oxy_Phase2->Oxy_Phase3 Oxy_NDA NDA Submission: Includes abuse liability assessment and risk management plan. Oxy_Phase3->Oxy_NDA

Caption: Comparative clinical trial workflow for this compound and oxycodone.

Conclusion

This compound and oxycodone offer distinct approaches to opioid-based pain management. Oxycodone is a well-established, potent, and broadly effective analgesic that acts centrally, but its utility is limited by a significant burden of CNS-related side effects and a high potential for abuse. This compound, by targeting peripheral kappa-opioid receptors, holds the promise of providing effective analgesia, particularly for visceral pain, while avoiding the central adverse effects that plague traditional opioids. The choice between these or similar agents in a clinical or developmental context will depend on the specific pain condition being treated, the desired therapeutic window, and the acceptable risk-benefit profile. Further head-to-head clinical trials in various pain populations are warranted to fully elucidate the comparative efficacy and safety of peripherally restricted versus centrally acting opioid agonists.

References

Comparative Analysis of CR665 and Fedotozine: Peripherally Acting Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Overview and Mechanism of Action

Both CR665 and Fedotozine exert their effects by selectively targeting kappa-opioid receptors, which are widely expressed in the central and peripheral nervous systems and play a crucial role in pain perception, particularly visceral pain. Their peripheral selectivity is a key attribute, aiming to provide pain relief without the central nervous system (CNS) side effects commonly associated with traditional opioids, such as sedation, dysphoria, and addiction.[1][2]

This compound (Difelikefalin) is a synthetic tetrapeptide agonist of the KOR.[2][3] Its chemical nature contributes to its limited ability to cross the blood-brain barrier, thereby confining its action primarily to the periphery. Preclinical studies have indicated that this compound possesses both analgesic and anti-inflammatory properties.

Fedotozine is a non-peptidic small molecule that acts as a selective agonist at kappa-1 opioid receptors, with a preference for the κ1A subtype. It has been primarily investigated for the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS) and functional dyspepsia. Its mechanism involves modulating visceral sensitivity at the level of afferent nerve pathways originating from the gut.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and Fedotozine.

ParameterThis compoundFedotozineSource(s)
Chemical Class OligopeptideArylacetamide derivative,
Target Receptor Kappa-Opioid Receptor (KOR)Kappa-1 Opioid Receptor (κ1),
EC50 for KOR Activation 10.9 nMNot explicitly stated in the provided results.
Clinical Indication Investigated for acute and chronic pain, particularly visceral pain.Investigated for functional dyspepsia and Irritable Bowel Syndrome (IBS).,
Administration Route Intravenous, Oral (as CR845/difelikefalin, a derivative)Oral,,
Key Clinical Finding Selective analgesic effect on visceral pain.Relief of abdominal pain and bloating in functional digestive disorders.,

Experimental Protocols

Detailed methodologies from key studies are outlined below to provide context for the presented data.

  • Study Design: A single-center, single-dose, randomized, double-blind, placebo- and active-controlled, three-way crossover study in healthy male subjects.

  • Treatments:

    • This compound (0.36 mg/kg) administered intravenously over 1 hour.

    • Oxycodone (15 mg) administered orally.

    • Placebo administered intravenously and orally.

  • Pain Models:

    • Cutaneous Pain: Pinch pain tolerance threshold.

    • Deep Somatic Pain: Pressure pain detection and tolerance thresholds; cuff pressure pain tolerance threshold.

    • Visceral Pain: Pain rating thresholds to distension and thermal stimulation of the esophagus.

  • Measurements: Performed before dosing and at 30, 60, and 90 minutes after dosing.

  • Outcome: this compound demonstrated a selective effect on visceral pain by significantly increasing the pain rating threshold to esophageal distension.

  • Study Design: A double-blind, multicenter, dose-response study involving 238 patients with IBS.

  • Treatments:

    • Placebo three times a day for six weeks.

    • Fedotozine at doses of 3.5 mg, 15 mg, or 30 mg three times a day for six weeks.

  • Primary Efficacy Endpoints: Patient assessment of mean symptom intensity, including maximal and mean daily abdominal pain, and abdominal bloating.

  • Outcome: The 30 mg dose of fedotozine was significantly superior to placebo in relieving abdominal pain and bloating.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these compounds.

G cluster_0 Peripheral Kappa-Opioid Receptor Signaling KOR_Agonist This compound or Fedotozine (Peripheral KOR Agonist) KOR Kappa-Opioid Receptor (KOR) on Peripheral Sensory Neuron KOR_Agonist->KOR Binds to Gi_Go Gi/Go Protein KOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channels Gi_Go->Ca_Channel Inhibits K_Channel GIRK Channels Gi_Go->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Substance P, CGRP) Ca_Influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_Release Pain_Signal Reduced Pain Signal Transmission to CNS Neurotransmitter_Release->Pain_Signal

Caption: Signaling pathway of peripheral KOR agonists.

G cluster_1 Experimental Workflow for Visceral Pain Assessment Animal_Model Induction of Visceral Pain Model (e.g., Colonic Distension in Rats) Baseline Baseline Measurement of Pain Response (e.g., Abdominal Withdrawal Reflex) Animal_Model->Baseline Drug_Admin Administration of Test Compound (this compound or Fedotozine) or Vehicle Baseline->Drug_Admin Post_Treatment Post-Treatment Measurement of Pain Response Drug_Admin->Post_Treatment Data_Analysis Data Analysis: Comparison of Pre- and Post-Treatment Responses Post_Treatment->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Caption: Workflow for preclinical visceral pain studies.

Conclusion

This compound and Fedotozine represent two distinct chemical approaches to achieving peripheral KOR agonism for the treatment of pain. This compound, a peptide, has shown selective efficacy in a human model of visceral pain. Fedotozine, a small molecule, has demonstrated clinical efficacy in relieving symptoms of functional gastrointestinal disorders. The choice between such compounds in a drug development program would depend on the specific pain indication, desired pharmacokinetic profile, and route of administration. Further direct comparative studies would be beneficial to delineate the relative potencies, efficacies, and safety profiles of these two peripherally acting analgesics.

References

Comparative Efficacy of CR665 and Alternative Compounds in Naloxone-Precipitated Withdrawal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical assessment of potential therapeutics for opioid withdrawal.

This guide provides a comparative analysis of the efficacy of various pharmacological agents in attenuating the signs of naloxone-precipitated opioid withdrawal in rodent models. While direct preclinical data for CR665 (difelikefalin) in this specific paradigm is not publicly available, this document synthesizes information on its mechanism of action and clinical withdrawal potential, alongside a detailed examination of established alternative compounds: the kappa-opioid agonist U-50,488H, the partial mu-opioid agonist buprenorphine, and the alpha-2 adrenergic agonist clonidine.

Introduction to Naloxone-Precipitated Withdrawal Models

Naloxone-precipitated withdrawal is a widely utilized preclinical model to induce and study the somatic and affective signs of opioid withdrawal. This model offers a rapid and synchronized onset of withdrawal symptoms, facilitating the quantitative assessment of potential therapeutic interventions. The core principle involves inducing physical dependence on a mu-opioid agonist, typically morphine, followed by the administration of an opioid antagonist like naloxone, which competitively displaces the agonist from its receptors, thereby precipitating an acute withdrawal syndrome.

Experimental Protocols

A generalized experimental protocol for inducing and assessing naloxone-precipitated withdrawal in rodents is outlined below. Specific parameters may vary between studies.

General Experimental Workflow

G cluster_acclimatization Acclimatization cluster_dependence Dependence Induction cluster_treatment Treatment Administration cluster_withdrawal Withdrawal Precipitation & Observation cluster_analysis Data Analysis acclimatization Animal Acclimatization (e.g., 7 days) dependence Chronic Morphine Administration (e.g., escalating doses or pellet implantation) acclimatization->dependence treatment Test Compound Administration (e.g., this compound, Alternatives, or Vehicle) dependence->treatment naloxone Naloxone Administration treatment->naloxone observation Observation of Somatic Withdrawal Signs (e.g., 30-60 minutes) naloxone->observation analysis Quantification and Statistical Analysis of Withdrawal Scores observation->analysis

Caption: Generalized workflow for a naloxone-precipitated withdrawal study.

Detailed Methodologies:

  • Animals: Male Sprague-Dawley or Wistar rats, or C57BL/6 mice are commonly used. Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Induction of Opioid Dependence:

    • Morphine Pellet Implantation: A common method involves the subcutaneous implantation of a morphine pellet (e.g., 75 mg for mice) for a period of 72 hours.

    • Repeated Injections: Alternatively, dependence can be induced by repeated subcutaneous or intraperitoneal injections of morphine with escalating doses over several days. For example, rats may receive twice-daily injections of morphine, with the dose increasing from 10 mg/kg to 50 mg/kg over 5 days.

  • Treatment Administration: The test compound (e.g., this compound alternatives) or vehicle is administered at a specified time before the naloxone challenge. The route of administration (e.g., intraperitoneal, subcutaneous, oral) and dose will vary depending on the compound's pharmacokinetic profile.

  • Naloxone Challenge: Naloxone hydrochloride is typically administered subcutaneously or intraperitoneally at a dose that reliably precipitates withdrawal signs (e.g., 1-10 mg/kg in mice and rats).

  • Assessment of Somatic Withdrawal Signs: Immediately following naloxone administration, animals are placed in a clear observation chamber. A trained observer, blind to the treatment conditions, scores various somatic signs of withdrawal for a predetermined period (e.g., 30-60 minutes). Common signs include:

    • Checked Signs (present/absent): Ptosis, diarrhea, piloerection.

    • Graded Signs (frequency or duration): Jumping, wet-dog shakes, paw tremors, teeth chattering, abdominal constrictions, writhing, and weight loss.[1] A weighted scoring system, such as the Gellert-Holtzman scale, is often used to calculate a global withdrawal score.[1]

Comparative Efficacy of Alternative Compounds

The following tables summarize the quantitative effects of U-50,488H, buprenorphine, and clonidine on naloxone-precipitated withdrawal signs in rodents.

Table 1: Efficacy of the Kappa-Opioid Agonist U-50,488H in Morphine-Dependent Rats
Treatment GroupDose (mg/kg)Primary Withdrawal Sign% Change vs. ControlReference
U-50,488H1.0, 3.0, or 10.0Naltrexone-precipitated withdrawal signsNo significant effect[2]

Naltrexone was used to precipitate withdrawal in this study.

Experimental Protocol for U-50,488H Study:

  • Animals: Male rats.

  • Dependence Induction: Morphine was mixed with the rats' food source.

  • Withdrawal Precipitation: Naltrexone (0.5 mg/kg) was injected to precipitate withdrawal.

  • Treatment: U-50,488H was administered prior to naltrexone.

  • Observation: A syndrome of withdrawal signs, including weight loss, was assessed.[2]

Table 2: Efficacy of the Partial Mu-Opioid Agonist Buprenorphine in Fentanyl-Dependent Rats
Treatment GroupDosePrimary Withdrawal SignOutcomeReference
BuprenorphineDose-dependentNaloxone-induced deficit in brain reward functionDose-dependently prevented[3]
BuprenorphineNot specifiedSomatic signs of precipitated fentanyl withdrawalAttenuated

Experimental Protocol for Buprenorphine Study:

  • Animals: Rats.

  • Dependence Induction: Fentanyl was administered chronically via osmotic minipumps.

  • Withdrawal Assessment: Both naloxone-precipitated and spontaneous withdrawal were assessed. Brain reward function was measured using a discrete-trial intracranial self-stimulation procedure. Somatic signs were recorded from a checklist.

Table 3: Efficacy of the Alpha-2 Adrenergic Agonist Clonidine in Morphine-Dependent Rats
Treatment GroupDose (µg/kg, IP)Primary Withdrawal Sign% Attenuation vs. Naloxone AloneReference
Clonidine1Weight LossSignificant antagonism
Clonidine10Disruption of operant respondingSignificant attenuation
Clonidine10-50Weight LossUp to 40% decrease
Clonidine100Various withdrawal signsAttenuated some precipitated signs

Experimental Protocol for Clonidine Studies:

  • Animals: Male rats.

  • Dependence Induction: Chronic morphine administration (e.g., 10 mg/kg/12 h).

  • Withdrawal Precipitation: Naloxone (3.2 mg/kg or 5.0 mg/kg, IP).

  • Treatment: Clonidine was administered prior to naloxone.

  • Observation: Body weight, operant responding, and a range of somatic signs (ptosis, leaning, freezing, salivation) were measured.

This compound (Difelikefalin): Mechanism of Action and Clinical Withdrawal Profile

This compound (difelikefalin) is a selective, peripherally acting kappa-opioid receptor (KOR) agonist. Its mechanism of action is distinct from mu-opioid agonists like morphine.

Signaling Pathway of Opioid Withdrawal and Kappa-Opioid Receptor Modulation

G cluster_opioid Mu-Opioid Receptor Signaling cluster_withdrawal Opioid Withdrawal cluster_kappa Kappa-Opioid Receptor Modulation morphine Morphine mu_receptor Mu-Opioid Receptor morphine->mu_receptor inhibition Inhibition of Adenylyl Cyclase mu_receptor->inhibition camp_rebound Adenylyl Cyclase Superactivation mu_receptor->camp_rebound camp_decrease Decreased cAMP inhibition->camp_decrease naloxone Naloxone naloxone->mu_receptor Antagonism camp_increase Increased cAMP camp_rebound->camp_increase neuronal_hyperexcitability Neuronal Hyperexcitability camp_increase->neuronal_hyperexcitability symptoms Withdrawal Symptoms neuronal_hyperexcitability->symptoms This compound This compound (Difelikefalin) kor Kappa-Opioid Receptor This compound->kor kor_effect Modulation of Neurotransmitter Release kor->kor_effect kor_effect->neuronal_hyperexcitability Potential Attenuation

Caption: Opioid withdrawal pathway and potential modulation by a KOR agonist.

Activation of KORs is generally associated with anti-reward and dysphoric effects, which contrasts with the rewarding effects of mu-opioid receptor activation. Theoretically, KOR agonists could modulate withdrawal symptoms by acting on circuits that are dysregulated during opioid abstinence.

However, a dedicated search of preclinical literature did not yield specific studies evaluating the efficacy of this compound in naloxone-precipitated withdrawal models. A study in rats found that the selective kappa-opioid agonist U-50,488H had no significant effect on naltrexone-precipitated morphine withdrawal signs, suggesting that kappa-opioid agonism may not be sufficient to alter this process.

Clinical Findings: A clinical study assessed the potential for physical dependence on difelikefalin in patients undergoing hemodialysis. After three weeks of open-label difelikefalin, patients were randomized to continue the drug or switch to a placebo. The study found no meaningful differences in withdrawal signs, as measured by the Clinical Opiate Withdrawal Scale (COWS), between the group that discontinued difelikefalin and the group that continued treatment. This suggests that abrupt discontinuation of chronic difelikefalin treatment does not produce significant withdrawal symptoms in a clinical setting.

Conclusion

Naloxone-precipitated withdrawal models are a cornerstone of preclinical research for evaluating potential treatments for opioid withdrawal. While quantitative data demonstrate that compounds like buprenorphine and clonidine can attenuate various signs of withdrawal in these models, the role of kappa-opioid agonists is less clear, with the prototypical agonist U-50,488H showing a lack of efficacy.

Currently, there is a notable absence of publicly available preclinical data on the efficacy of this compound (difelikefalin) in naloxone-precipitated withdrawal models. However, clinical data suggests that this compound has a low potential for inducing physical dependence and withdrawal symptoms upon cessation. This may be attributed to its peripheral restriction and selective kappa-opioid receptor agonism, which differentiates it from traditional mu-opioid agonists. Further preclinical research is warranted to fully elucidate the effects of this compound on the neural circuits underlying opioid withdrawal.

References

Assessing the Abuse Potential of CR665 versus Traditional Opioids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The opioid crisis has underscored the urgent need for potent analgesics with a reduced risk of abuse and addiction. Traditional opioids, primarily acting on the mu-opioid receptor (MOR) in the central nervous system (CNS), are highly effective for pain management but carry a significant liability for abuse, dependence, and life-threatening respiratory depression. A promising alternative approach involves the development of peripherally acting kappa-opioid receptor (KOR) agonists, such as CR665. By selectively targeting KORs in the peripheral nervous system, these agents aim to provide pain relief without the centrally mediated adverse effects associated with traditional opioids.

This guide provides a comprehensive comparison of the abuse potential of this compound and its class of peripherally restricted KOR agonists against traditional opioids like morphine and fentanyl. The assessment is based on preclinical and clinical data from key experimental models designed to evaluate rewarding effects, reinforcing properties, and physical dependence. While direct preclinical abuse liability data for this compound is not publicly available, this guide utilizes data from a close surrogate, HSK21542, another peripherally-restricted KOR agonist that has undergone extensive preclinical evaluation for its abuse potential. Findings for other peripherally acting KOR agonists, difelikefalin and nalfurafine, are also included to provide a broader context for this class of compounds.

Mechanism of Action and Signaling Pathways

Traditional opioids exert their analgesic and rewarding effects by binding to MORs, which are G-protein coupled receptors (GPCRs) located in the brain and spinal cord. Activation of MORs leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP), and modulation of ion channels, resulting in hyperpolarization and reduced neuronal excitability. However, MOR activation also triggers the β-arrestin signaling pathway, which is implicated in the development of tolerance, respiratory depression, and other adverse effects.

In contrast, this compound and similar compounds are selective agonists for the KOR, with a chemical structure that severely limits their ability to cross the blood-brain barrier. KORs are also GPCRs, and their activation in peripheral sensory neurons leads to analgesia. Crucially, activation of peripheral KORs is not associated with the rewarding effects that drive addiction, which are primarily mediated by MORs in the CNS.

cluster_0 Traditional Opioid (e.g., Morphine) Signaling cluster_1 This compound (Peripheral KOR Agonist) Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) (CNS) Morphine->MOR G_Protein_MOR G-protein Signaling (Gi/o) MOR->G_Protein_MOR Beta_Arrestin_MOR β-Arrestin Signaling MOR->Beta_Arrestin_MOR Analgesia_MOR Analgesia G_Protein_MOR->Analgesia_MOR Reward Reward/Euphoria (Abuse Potential) G_Protein_MOR->Reward Resp_Depression Respiratory Depression Beta_Arrestin_MOR->Resp_Depression This compound This compound KOR Kappa-Opioid Receptor (KOR) (Periphery) This compound->KOR G_Protein_KOR G-protein Signaling (Gi/o) KOR->G_Protein_KOR Analgesia_KOR Analgesia G_Protein_KOR->Analgesia_KOR No_Reward No Central Reward G_Protein_KOR->No_Reward cluster_0 Conditioned Place Preference (CPP) Workflow Pre_Conditioning Pre-Conditioning: Baseline preference test Conditioning Conditioning: Drug paired with one compartment, vehicle with another Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning: Drug-free preference test Conditioning->Post_Conditioning Analysis Analysis: Compare time spent in drug-paired vs. vehicle-paired compartments Post_Conditioning->Analysis cluster_0 Intravenous Self-Administration (IVSA) Workflow Surgery Catheter Implantation Acquisition Acquisition of Lever Pressing for Drug Surgery->Acquisition Maintenance Maintenance/ Dose-Response Testing Acquisition->Maintenance Progressive_Ratio Progressive Ratio: Assess Motivation Maintenance->Progressive_Ratio cluster_0 Respiratory Depression Assessment Workflow Acclimation Acclimation to Plethysmography Chamber Baseline Baseline Respiratory Parameter Measurement Acclimation->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Post_Dose_Measurement Post-Dose Respiratory Parameter Measurement Drug_Admin->Post_Dose_Measurement Analysis Analysis: Compare pre- and post-dose parameters Post_Dose_Measurement->Analysis cluster_0 Abuse Potential Comparison cluster_1 Rewarding Effects (CPP) cluster_2 Reinforcing Properties (IVSA) cluster_3 Physical Dependence cluster_4 Respiratory Depression This compound This compound (Peripheral KOR Agonist) CR665_CPP Low/None This compound->CR665_CPP CR665_IVSA Low/None This compound->CR665_IVSA CR665_Dependence Low/None This compound->CR665_Dependence CR665_Resp Low/None This compound->CR665_Resp Traditional_Opioids Traditional Opioids (e.g., Morphine) Traditional_Opioids_CPP High Traditional_Opioids->Traditional_Opioids_CPP Traditional_Opioids_IVSA High Traditional_Opioids->Traditional_Opioids_IVSA Traditional_Opioids_Dependence High Traditional_Opioids->Traditional_Opioids_Dependence Traditional_Opioids_Resp High Traditional_Opioids->Traditional_Opioids_Resp

A Comparative Analysis of CR665 and Salvinorin A: Two Distinct Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two kappa-opioid receptor (KOR) agonists: the synthetic, peripherally restricted peptide CR665, and the naturally occurring, potent hallucinogen Salvinorin A. This objective comparison, supported by experimental data, aims to elucidate their distinct pharmacological profiles and potential therapeutic applications.

At a Glance: Key Pharmacological Differences

This compound and Salvinorin A, while both targeting the kappa-opioid receptor, exhibit significant differences in their chemical nature, pharmacokinetic properties, and physiological effects. This compound is a tetrapeptide designed for peripheral action to treat pain without the central nervous system side effects associated with typical opioids. In contrast, Salvinorin A is a non-nitrogenous diterpenoid known for its potent, short-lived psychoactive effects.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound and Salvinorin A at the human kappa-opioid receptor (hKOR).

ParameterThis compoundSalvinorin AReference Compound(s)
Binding Affinity (Kᵢ, nM) at hKOR ~0.4 - 1.8~0.5 - 2.5U69,593 (~1-2 nM)
Functional Activity (EC₅₀, nM)
   G-protein Activation ([³⁵S]GTPγS)~1.5 - 10.9~1.8 - 9.5U69,593 (~15 nM)
   β-arrestin2 Recruitment~5 - 20~9 - 30U69,593 (~191 nM)
Efficacy (Eₘₐₓ, %)
   G-protein ActivationFull AgonistFull AgonistU69,593 (Full Agonist)
   β-arrestin2 RecruitmentFull AgonistFull AgonistU69,593 (Full Agonist)
Receptor Selectivity (Kᵢ Ratio)
   μ-opioid / κ-opioid>10,000>200
   δ-opioid / κ-opioid>10,000>400

Signaling Pathways and Experimental Workflow

The activation of the kappa-opioid receptor by both this compound and Salvinorin A initiates a cascade of intracellular events. The following diagrams illustrate the primary signaling pathway and a typical experimental workflow for characterizing these compounds.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR Kappa-Opioid Receptor (KOR) G_protein Gαi/o and Gβγ (Heterotrimeric G-protein) KOR->G_protein Activates Beta_arrestin β-arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channels G_protein->GIRK Gβγ activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Internalization Receptor Internalization Beta_arrestin->Internalization Mediates MAPK MAPK Pathway (e.g., ERK1/2) Beta_arrestin->MAPK Activates Agonist This compound or Salvinorin A Agonist->KOR Binds to

Figure 1. Kappa-Opioid Receptor Signaling Pathway.

Experimental_Workflow cluster_assays In Vitro Assays Binding Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis (Non-linear regression to determine pharmacological parameters) Binding->Data_Analysis G_protein [³⁵S]GTPγS Binding Assay (Determine EC₅₀ & Eₘₐₓ for G-protein activation) G_protein->Data_Analysis Arrestin β-arrestin Recruitment Assay (Determine EC₅₀ & Eₘₐₓ for β-arrestin recruitment) Arrestin->Data_Analysis Start Compound Synthesis (this compound) or Extraction (Salvinorin A) Cell_Culture Cell Culture (e.g., CHO or HEK293 cells expressing hKOR) Start->Cell_Culture Cell_Culture->Arrestin Membrane_Prep Cell Membrane Preparation Cell_Culture->Membrane_Prep Membrane_Prep->Binding Membrane_Prep->G_protein

Figure 2. General Experimental Workflow for KOR Agonist Characterization.

Detailed Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize this compound and Salvinorin A.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the kappa-opioid receptor.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.

    • Radioligand: [³H]diprenorphine or [³H]U69,593.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test Compounds: this compound, Salvinorin A.

    • Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).

    • 96-well plates, glass fiber filters, filtration apparatus, and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing hKOR.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP, MgCl₂.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

    • Test Compounds: this compound, Salvinorin A.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with varying concentrations of the test agonist, a fixed concentration of [³⁵S]GTPγS, and GDP.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation).

β-arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and signaling.

  • Materials:

    • A commercially available cell line (e.g., from DiscoveRx) that co-expresses the hKOR fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

    • Cell culture medium and reagents.

    • Test Compounds: this compound, Salvinorin A.

    • Detection reagents containing the substrate for the complemented enzyme.

    • A chemiluminescent plate reader.

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate and incubate overnight.

    • Add varying concentrations of the test agonist to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

    • Add the detection reagents.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Measure the chemiluminescent signal.

  • Data Analysis:

    • The agonist-induced signal is proportional to the extent of β-arrestin recruitment.

    • Analyze the data using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound and Salvinorin A represent two distinct classes of kappa-opioid receptor agonists with divergent therapeutic potentials. This compound, with its peripheral restriction, offers a promising avenue for the development of non-addictive analgesics. Salvinorin A, while not a clinical therapeutic itself due to its potent psychoactive effects, serves as an invaluable research tool for probing the complexities of the kappa-opioid receptor system and as a template for the design of novel KOR modulators. The experimental protocols detailed herein provide a foundation for the continued investigation and comparison of these and other KOR ligands.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling CR665

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of CR665, a peripherally restricted kappa-opioid receptor (KOR) agonist. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research involving this compound.

Immediate Safety and Handling

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is prudent to handle this potent peptide with the care afforded to all novel research compounds.[1] Standard laboratory personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. However, as a minimum, the following should be worn when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and aerosols.
Hand Protection Chemical-resistant nitrile gloves.Prevents dermal contact.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Emergency Procedures

In the event of accidental exposure, the following first aid measures should be taken immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[1]
Skin Contact Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Operational and Disposal Plans

A clear and concise plan for the use and disposal of this compound is critical for laboratory safety and regulatory compliance.

Spillage and Containment

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.

  • Contain the Spill: Use an absorbent material to contain the spill.

  • Clean the Area: Once the spill is absorbed, decontaminate the area with an appropriate cleaning agent.

  • Dispose of Waste: All contaminated materials should be collected and disposed of as chemical waste.

Disposal Plan

While specific disposal instructions for this compound are not available, as a non-hazardous peptide-based compound, it should be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Solid Waste: Unused solid this compound and contaminated disposable labware (e.g., pipette tips, tubes) should be placed in a designated, sealed container for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed container for liquid chemical waste. Do not pour solutions containing this compound down the drain.

  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department should be consulted for specific guidance on the disposal of non-hazardous chemical waste.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the successful and reproducible investigation of this compound.

In Vitro Kappa-Opioid Receptor Binding Assay

This protocol determines the binding affinity of this compound for the kappa-opioid receptor.

StepProcedure
1. Membrane Preparation Utilize cell membranes from CHO or HEK293 cells stably expressing the human kappa-opioid receptor.
2. Incubation In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593) and varying concentrations of this compound.
3. Filtration After incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
4. Scintillation Counting Quantify the radioactivity on the filters using a liquid scintillation counter.
5. Data Analysis Determine the IC50 value of this compound (the concentration that inhibits 50% of radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Assessment of Visceral Analgesia

This protocol assesses the analgesic efficacy of this compound in a model of visceral pain.

StepProcedure
1. Animal Model Use a validated rodent model of visceral pain, such as the acetic acid-induced writhing test or colorectal distension (CRD) model.
2. Drug Administration Administer this compound via an appropriate route (e.g., intravenous, subcutaneous) at various doses. A vehicle control group should be included.
3. Behavioral Assessment In the writhing test, count the number of writhes (a measure of abdominal constriction) over a set period. In the CRD model, measure the visceromotor response (VMR) to graded balloon distension of the colon.
4. Data Analysis Compare the pain responses in the this compound-treated groups to the vehicle control group to determine the analgesic effect.
Peptide Stability Assay

This protocol evaluates the stability of this compound in a biological matrix.

StepProcedure
1. Incubation Incubate this compound at a known concentration in human or rodent plasma at 37°C.
2. Time Points Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
3. Quenching and Precipitation Stop the enzymatic degradation by adding a quenching solution (e.g., acetonitrile or trichloroacetic acid) to precipitate plasma proteins.
4. Centrifugation and Supernatant Collection Centrifuge the samples and collect the supernatant containing the peptide.
5. Quantification Analyze the amount of intact this compound in the supernatant using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
6. Data Analysis Determine the degradation rate and half-life of this compound in plasma.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows associated with this compound.

CR665_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Weighing & Reconstitution Weighing & Reconstitution Don PPE->Weighing & Reconstitution Experimental Use Experimental Use Weighing & Reconstitution->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Segregation Waste Segregation Decontamination->Waste Segregation Disposal Disposal Waste Segregation->Disposal

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

KOR_Signaling_Pathway Kappa-Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound KOR KOR This compound->KOR binds G_protein Gi/o Protein KOR->G_protein activates GRK GRK KOR->GRK activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels G_protein->Ion_Channels modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP P_KOR P-KOR GRK->P_KOR phosphorylates beta_Arrestin β-Arrestin P_KOR->beta_Arrestin recruits MAPK p38/ERK MAPK beta_Arrestin->MAPK activates

Caption: The dual signaling pathways of the kappa-opioid receptor upon activation by an agonist like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CR665
Reactant of Route 2
Reactant of Route 2
CR665

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.